molecular formula C29H48O B101258 Dihydro FF-MAS CAS No. 19456-83-8

Dihydro FF-MAS

カタログ番号: B101258
CAS番号: 19456-83-8
分子量: 412.7 g/mol
InChIキー: OGQJUYXFIOFTMA-PBJLWWPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol is a biologically significant 4,4-dimethyl sterol that serves as a critical intermediate in fundamental biosynthetic pathways and a valuable tool for studying cellular processes. In biochemical research, it is recognized as a key metabolite in the late stages of cholesterol biosynthesis from lanosterol . Its significance is further highlighted by its role as a substrate for the enzyme Delta14-sterol reductase (ERG24), which catalyzes its conversion to 4,4-dimethyl-5alpha-cholesta-8,24-dien-3beta-ol . This reaction is an essential step in the sterol biosynthesis pathway. Beyond its metabolic role, this compound is of great interest in reproductive biology. Along with related sterols, it has been demonstrated to activate and promote the resumption of meiosis in mouse oocytes in vitro . This specific biological activity makes it a crucial research chemical for investigating the molecular triggers of oocyte maturation and fertility. The compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

特性

IUPAC Name

(3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h13,19-20,22,25-26,30H,8-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQJUYXFIOFTMA-PBJLWWPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941201
Record name 4,4-Dimethylcholesta-8,14-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19456-83-8
Record name 4,4-Dimethyl-5α-cholesta-8,14-dien-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19456-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethylcholesta-8,14-dien-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019456838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethylcholesta-8,14-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Dihydro FF-MAS: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Chemistry, Metabolism, and Experimental Analysis of a Key Cholesterol Biosynthesis Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS), chemically known as 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a crucial sterol intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] While historically the Bloch and Kandutsch-Russell pathways were considered two distinct routes for converting lanosterol (B1674476) to cholesterol, recent evidence suggests that in many cell types, a "modified" Kandutsch-Russell (MK-R) pathway or a hybrid of the two is the more prominent route.[1] this compound serves as a key nodal point in these intricate pathways, making its study essential for understanding sterol metabolism and developing novel therapeutics targeting cholesterol-related disorders. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, metabolic fate, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a tetracyclic triterpenoid (B12794562) with the molecular formula C₂₉H₄₈O. Its structure features a cholestane (B1235564) core with two methyl groups at the C4 position and double bonds at C8(9) and C14. These structural features are critical for its recognition by and interaction with the enzymes of the cholesterol biosynthetic pathway.

PropertyValue
Chemical Name 4,4-dimethyl-cholest-8(9),14-dien-3β-ol
CAS Number 19456-83-8
Molecular Formula C₂₉H₄₈O
Molecular Weight 412.7 g/mol
Appearance White powder
Solubility Soluble in organic solvents such as ethanol, methanol, and chloroform. Insoluble in water.

The Kandutsch-Russell Pathway and the Role of this compound

The Kandutsch-Russell pathway is characterized by the early saturation of the lanosterol side chain. This compound is formed from 24,25-dihydrolanosterol through the action of the enzyme lanosterol 14α-demethylase, a member of the cytochrome P450 family, specifically CYP51A1.[2] This enzymatic step involves the oxidative removal of the 14α-methyl group. This compound is then further metabolized in a series of enzymatic reactions to ultimately yield cholesterol.

The metabolic fate of this compound is of significant interest as intermediates in the cholesterol biosynthesis pathway have been shown to possess biological activities independent of their role as precursors to cholesterol. For instance, the related compound FF-MAS has been implicated in the regulation of oocyte meiosis.[3]

Signaling Pathway of this compound in Cholesterol Biosynthesis

G cluster_ER Endoplasmic Reticulum Dihydrolanosterol (B1674475) 24,25-Dihydrolanosterol Dihydro_FF_MAS This compound (4,4-dimethyl-cholest-8(9),14-dien-3β-ol) Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 (Lanosterol 14α-demethylase) Intermediates Further Sterol Intermediates Dihydro_FF_MAS->Intermediates Multiple Enzymatic Steps Cholesterol Cholesterol Intermediates->Cholesterol

Caption: The enzymatic conversion of 24,25-Dihydrolanosterol to this compound.

Quantitative Analysis of this compound Metabolism

The study of this compound metabolism often utilizes its deuterated analog, this compound-d6, as an internal standard and tracer for metabolic flux analysis.[1] The following tables summarize key quantitative data related to the enzymatic conversion of dihydrolanosterol to this compound by human CYP51A1.[2]

Table 1: Steady-State Kinetic Parameters for the Conversion of Dihydrolanosterol to this compound by Human CYP51A1 [2]

Substratekcat (s⁻¹)Km (µM)
24,25-Dihydrolanosterol0.50 ± 0.035.0 ± 0.6

Table 2: Binding Affinity of Sterols to Human CYP51A1 [2]

SterolKd (µM)
24,25-Dihydrolanosterol0.23 ± 0.10
This compound1.4 ± 0.5

Experimental Protocols

In Vitro Conversion Assay for this compound Formation

This protocol outlines a method to measure the formation of this compound from dihydrolanosterol using a reconstituted human CYP51A1 enzyme system.

Materials:

  • Purified human CYP51A1

  • Purified human NADPH-cytochrome P450 reductase

  • 24,25-Dihydrolanosterol (substrate)

  • NADPH

  • Phospholipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Ethyl acetate (B1210297) (for extraction)

  • Internal standard (e.g., epicoprostanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

Procedure:

  • Reconstitute the Enzyme System: Prepare a reaction mixture containing CYP51A1, NADPH-cytochrome P450 reductase, and phospholipid vesicles in potassium phosphate buffer.

  • Initiate the Reaction: Add the substrate, 24,25-dihydrolanosterol (dissolved in a suitable organic solvent like acetone (B3395972) to a final concentration of <1% in the reaction), to the reaction mixture. Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the Reaction: Terminate the reaction by adding a solvent like ethyl acetate.

  • Extraction: Add an internal standard and vortex thoroughly. Centrifuge to separate the organic and aqueous phases. Collect the organic phase.

  • Derivatization: Evaporate the organic solvent under a stream of nitrogen. Add the derivatizing agent and heat at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

  • GC-MS Analysis: Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the this compound produced.

Protocol for Sterol Analysis by GC-MS

Instrumentation:

  • Gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass spectrometer with an electron ionization (EI) source.

GC Conditions (Example):

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for this compound-TMS ether and the internal standard.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis reconstitution Enzyme Reconstitution reaction Enzymatic Reaction reconstitution->reaction extraction Solvent Extraction reaction->extraction derivatization Derivatization (TMS ether) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data

Caption: A typical experimental workflow for the in vitro analysis of this compound.

Conclusion

This compound is a sterol of significant interest in the field of cholesterol metabolism. Its position as a key intermediate in the Kandutsch-Russell and related biosynthetic pathways makes it a valuable subject for research aimed at understanding the regulation of cholesterol homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies to further elucidate the role of this compound in health and disease. Future research focusing on the specific biological activities of this compound and the enzymes involved in its downstream metabolism will be crucial for a complete understanding of its physiological significance.

References

Dihydro FF-MAS: A Technical Guide to its Chemical Structure, Properties, and Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), chemically known as 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol, is a significant C29 sterol intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis. Beyond its foundational role in lipid metabolism, this compound has garnered considerable interest for its function as a meiosis-activating sterol (MAS), playing a crucial role in oocyte maturation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is a tetracyclic triterpenoid (B12794562) derived from 24,25-dihydrolanosterol.[1] Its core structure is a cholestane (B1235564) skeleton with two methyl groups at the C-4 position and double bonds at C-8(9) and C-14.

Chemical Structure:

2D structure of 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol

Figure 1. 2D chemical structure of this compound (4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol).

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol[2]
Synonyms 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol, 4,4-Dimethylcholesta-8,14-dien-3-ol, T-MAS, 4,4-DCDO[2]
CAS Number 19456-83-8[1]
Chemical Formula C₂₉H₄₈O[1]
SMILES C--INVALID-LINK--[C@H]1CCC2[C@@]1(CCC3=C(C2)CC[C@H]4[C@]3(CC--INVALID-LINK--O)C)C
InChI Key OGQJUYXFIOFTMA-RHNFIJQVSA-N

Physicochemical Properties

This compound is a hydrophobic molecule, a characteristic typical of sterols. While experimental data for some properties are limited, predicted values provide valuable insights into its behavior in various systems.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 412.69 g/mol [1]
Physical Description Powder[1]
Melting Point Not Available (Experimental)
Boiling Point 492.9 ± 44.0 °C (Predicted)[3]
Water Solubility 0.00056 mg/L (Predicted)[4]
LogP (Octanol-Water Partition Coefficient) 7.60 (Predicted)[4]
pKa (Strongest Acidic) 19.55 (Predicted)[4]
pKa (Strongest Basic) -0.81 (Predicted)[4]
Solubility in Organic Solvents Soluble in ethanol (B145695) and chloroform[3]

Biological Roles and Signaling Pathways

This compound has two primary, well-documented biological roles: as an intermediate in cholesterol biosynthesis and as a signaling molecule that triggers the resumption of meiosis in oocytes.

Role in Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

This compound is a key intermediate in the Kandutsch-Russell (K-R) pathway, one of the two major pathways for the conversion of lanosterol (B1674476) to cholesterol in mammals.[1] This pathway is characterized by the early saturation of the sterol side chain. Recent research also points to the existence of a "modified" K-R pathway in many cell types.

Kandutsch_Russell_Pathway Lanosterol Lanosterol DihydroLanosterol DihydroLanosterol Lanosterol->DihydroLanosterol Δ24-reductase Dihydro_FF_MAS This compound (4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol) DihydroLanosterol->Dihydro_FF_MAS 14α-demethylase (CYP51A1) Intermediates Further Intermediates Dihydro_FF_MAS->Intermediates Multiple Steps Cholesterol Cholesterol Intermediates->Cholesterol

Kandutsch-Russell Pathway Overview
Role in Oocyte Maturation: Meiosis-Activating Sterol (MAS)

Perhaps the most studied function of this compound outside of general metabolism is its role in reproductive biology. It acts as a meiosis-activating sterol (MAS), capable of inducing the resumption of meiosis in oocytes, a critical step in their maturation and subsequent fertilization.[3][5][6] This activity is particularly relevant in the context of in vitro maturation (IVM) of oocytes for assisted reproductive technologies.

The signaling cascade initiated by FF-MAS in oocytes is distinct from spontaneous meiotic resumption and involves the mitogen-activated protein kinase (MAPK) pathway.[7]

FF_MAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade Src Src-like kinase p21ras p21(ras) Src->p21ras PLC Phospholipase C p21ras->PLC MEK MEK PLC->MEK ERK12 ERK1/2 MEK->ERK12 Phosphorylation Meiosis_Resumption Meiotic Resumption (GVBD) ERK12->Meiosis_Resumption Activation FF_MAS FF-MAS FF_MAS->Src

FF-MAS Induced Meiotic Resumption Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Maturation (IVM) of Oocytes with FF-MAS

This protocol describes a general procedure for assessing the meiosis-inducing activity of this compound on mammalian oocytes.

Materials:

  • Immature cumulus-oocyte complexes (COCs)

  • Maturation medium (e.g., TCM-199) supplemented with appropriate hormones (e.g., FSH, LH) and antibiotics.

  • Meiosis inhibitor (e.g., hypoxanthine (B114508) or dibutyryl cyclic AMP)

  • This compound stock solution (dissolved in ethanol)

  • Incubator (37°C, 5% CO₂ in humidified air)

Procedure:

  • Preparation of Maturation Media: Prepare the maturation medium and supplement it with a meiosis inhibitor to synchronize the oocytes at the germinal vesicle (GV) stage.

  • Preparation of FF-MAS Working Solution: Dilute the this compound stock solution in the maturation medium to achieve the desired final concentrations (typically in the range of 1-30 µM).[4] A vehicle control (medium with the same concentration of ethanol) must be included.

  • Oocyte Culture:

    • Collect immature COCs from ovarian follicles.

    • Wash the COCs several times in handling medium.

    • Culture the COCs in droplets of the prepared maturation media (control and FF-MAS-containing) under mineral oil.

  • Incubation: Incubate the culture dishes for 24-48 hours.

  • Assessment of Meiotic Resumption:

    • After the incubation period, denude the oocytes from their cumulus cells by gentle pipetting.

    • Observe the oocytes under an inverted microscope to determine the stage of nuclear maturation. The primary endpoint is Germinal Vesicle Breakdown (GVBD), which indicates the resumption of meiosis. The progression to Metaphase II (MII) can also be assessed.

    • Calculate the percentage of oocytes that have undergone GVBD in each group.

IVM_Workflow Start Immature COCs (GV Stage) Wash Wash COCs Start->Wash Culture Culture in Maturation Medium + Meiosis Inhibitor Wash->Culture Treatment Add this compound (or Vehicle Control) Culture->Treatment Incubate Incubate (24-48 hours) Treatment->Incubate Denude Denude Oocytes Incubate->Denude Assess Assess Meiotic Stage (GVBD, MII) Denude->Assess End Data Analysis Assess->End

In Vitro Maturation (IVM) Experimental Workflow
Quantification of this compound by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (e.g., follicular fluid, cell lysate)

  • Internal standard (e.g., deuterated this compound)

  • Organic solvents (e.g., methanol (B129727), methyl-tert-butyl ether (MTBE), hexane)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation and Lipid Extraction:

    • To the biological sample, add a known amount of the internal standard.

    • Perform a lipid extraction using a method such as the MTBE method. This involves the addition of methanol and MTBE, followed by vortexing and centrifugation to separate the organic and aqueous phases.

    • Collect the organic phase containing the lipids.

  • Sample Derivatization (Optional for GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS), the extracted sterols may need to be derivatized (e.g., by silylation) to increase their volatility. This step is generally not required for LC-MS.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Chromatographic Separation: Use a C18 column with a gradient elution program, typically with a mobile phase consisting of a mixture of water, methanol, and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its internal standard based on their specific precursor-to-product ion transitions.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

LC_MS_Workflow Start Biological Sample Add_IS Add Internal Standard (e.g., Deuterated this compound) Start->Add_IS Extraction Lipid Extraction (e.g., MTBE method) Add_IS->Extraction Dry Dry Lipid Extract Extraction->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis End Concentration of This compound Data_Analysis->End

LC-MS/MS Quantification Workflow

Conclusion

This compound is a multifaceted sterol with crucial roles in both fundamental metabolic pathways and specialized cellular processes like oocyte maturation. Its function as an intermediate in cholesterol biosynthesis is well-established within the Kandutsch-Russell pathway. Furthermore, its ability to trigger meiotic resumption in oocytes through the MAPK signaling cascade highlights its potential as a therapeutic agent or a valuable tool in assisted reproductive technologies. The experimental protocols provided herein offer a foundation for researchers to investigate and quantify this important biomolecule. A deeper understanding of this compound will undoubtedly continue to open new avenues in the study of sterol biology and reproductive medicine.

References

The Role of Dihydro FF-MAS in the Kandutsch-Russell Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is synthesized through a complex series of enzymatic reactions. The conversion of lanosterol (B1674476) to cholesterol can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. While historically viewed as a distinct and parallel route, recent evidence suggests that the canonical Kandutsch-Russell pathway is less prevalent than a "modified" Kandutsch-Russell (MK-R) pathway, which functions as a hybrid with the Bloch pathway.[1][2] This guide focuses on the pivotal role of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), a key intermediate in the Kandutsch-Russell pathway, providing a detailed technical overview for researchers and professionals in sterol research and drug development.

The Modified Kandutsch-Russell Pathway

The classical Kandutsch-Russell pathway is characterized by the early saturation of the sterol side chain, beginning with the conversion of lanosterol to dihydrolanosterol (B1674475).[1] However, flux analysis studies in various mouse tissues have revealed that a modified Kandutsch-Russell (MK-R) pathway is more common.[2][3] In the MK-R pathway, demethylation steps, which are characteristic of the Bloch pathway, occur before the saturation of the side chain. This compound, also known as 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol, is a crucial intermediate metabolite formed after the initial demethylation of dihydrolanosterol.[1]

The enzymatic conversion of dihydrolanosterol to this compound is catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1).[1] This reaction is a critical step that commits the sterol intermediate to the subsequent reactions of the Kandutsch-Russell pathway. Following its formation, this compound is further metabolized by a complex of enzymes to ultimately yield cholesterol.

dot graph "Modified_Kandutsch_Russell_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368", arrowhead=normal, penwidth=1];

// Nodes Lanosterol [label="Lanosterol"]; Dihydrolanosterol [label="24,25-Dihydrolanosterol"]; Dihydro_FF_MAS [label="this compound\n(4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol)", fillcolor="#FBBC05"]; Dihydro_T_MAS [label="Dihydro T-MAS\n(4,4-dimethyl-5α-cholest-8-en-3β-ol)"]; C4_Carboxylic_Acid [label="C4-Carboxylic Acid Intermediate"]; Keto_Sterol [label="3-Keto-4-methyl-5α-cholest-8-en-3-one"]; Lathosterol [label="Lathosterol\n(5α-Cholest-7-en-3β-ol)"]; Seven_DHC [label="7-Dehydrocholesterol"]; Cholesterol [label="Cholesterol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Lanosterol -> Dihydrolanosterol [label="DHCR24"]; Dihydrolanosterol -> Dihydro_FF_MAS [label="CYP51A1\n(Lanosterol 14α-demethylase)"]; Dihydro_FF_MAS -> Dihydro_T_MAS [label="TM7SF2/LBR\n(Δ14-Sterol Reductase)"]; Dihydro_T_MAS -> C4_Carboxylic_Acid [label="SC4MOL (MSMO1)\n(Sterol-C4-methyl oxidase)"]; C4_Carboxylic_Acid -> Keto_Sterol [label="NSDHL\n(NAD(P)-dependent steroid\ndehydrogenase-like)"]; Keto_Sterol -> Lathosterol [label="HSD17B7\n(Hydroxysteroid 17-β\ndehydrogenase 7)"]; Lathosterol -> Seven_DHC [label="SC5D\n(Sterol-C5-desaturase)"]; Seven_DHC -> Cholesterol [label="DHCR7\n(7-Dehydrocholesterol reductase)"];

} Caption: The Modified Kandutsch-Russell Pathway highlighting the central role of this compound.

Quantitative Data on Sterol Flux

The relative flux through the Bloch and modified Kandutsch-Russell pathways varies significantly across different tissues. Studies utilizing stable isotope labeling and mass spectrometry have provided quantitative insights into the contribution of each pathway to overall cholesterol synthesis.

TissueProportional Flux through Bloch Pathway (%)Proportional Flux through Modified K-R Pathway (%)Reference
Adrenal Gland955[2]
Brain1189[2]
Liver5842[2]
Preputial Gland892[2]
Skin2179[2]
Testes973[2]

Detailed Experimental Protocols

Sample Preparation from Tissues for Sterol Analysis

This protocol outlines the steps for extracting sterols from tissue samples for subsequent analysis by GC-MS or LC-MS/MS.

Materials:

Procedure:

  • Homogenization: To a weighed tissue sample in a glass homogenization tube, add a known amount of the internal standard. Add 1 mL of chloroform:methanol (2:1, v/v) and homogenize thoroughly.

  • Lipid Extraction (Folch Method):

    • Transfer the homogenate to a glass centrifuge tube.

    • Add another 1 mL of chloroform:methanol (2:1, v/v) to the homogenization tube to rinse, and add this to the centrifuge tube.

    • Add 0.5 mL of 0.9% NaCl solution.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Saponification (to hydrolyze sterol esters):

    • Evaporate the chloroform extract to dryness under a stream of nitrogen.

    • Add 2 mL of 1 M KOH in 95% ethanol.

    • Cap the tube tightly and vortex.

    • Incubate at 60°C for 1 hour in a water bath or heating block.

  • Unsaponifiable Lipid Extraction:

    • After cooling to room temperature, add 2 mL of deionized water and 3 mL of hexane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper hexane layer to a new glass tube.

    • Repeat the hexane extraction two more times, combining the hexane layers.

  • Final Preparation:

    • Evaporate the combined hexane extracts to dryness under a stream of nitrogen.

    • The dried residue contains the total sterol fraction and is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.

GC-MS Analysis of Sterols (including this compound)

This protocol describes the derivatization and subsequent analysis of sterols by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried sterol extract

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Pyridine (B92270) (anhydrous)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS or equivalent)

  • Autosampler vials with inserts

Procedure:

  • Derivatization (Silylation):

    • To the dried sterol extract in a glass tube, add 50 µL of anhydrous pyridine to dissolve the residue.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • After cooling, transfer the derivatized sample to an autosampler vial with an insert.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Inlet temperature: 280°C

      • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven temperature program: Start at 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Ionization mode: Electron Ionization (EI) at 70 eV

      • Acquisition mode: Selected Ion Monitoring (SIM) for targeted quantification of this compound and other sterols. Specific ions for each trimethylsilyl (B98337) (TMS)-derivatized sterol should be determined from their respective mass spectra.

dot graph "GC_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368", arrowhead=normal, penwidth=1];

// Nodes Start [label="Dried Sterol Extract", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization\n(Silylation with BSTFA + TMCS)"]; GC_Injection [label="GC Injection"]; Separation [label="Chromatographic Separation\n(Capillary Column)"]; Ionization [label="Ionization (EI)"]; Mass_Analysis [label="Mass Analysis (SIM)"]; Data_Analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Derivatization; Derivatization -> GC_Injection; GC_Injection -> Separation; Separation -> Ionization; Ionization -> Mass_Analysis; Mass_Analysis -> Data_Analysis; } Caption: A simplified workflow for the GC-MS analysis of sterols.

LC-MS/MS Analysis of Sterols (including this compound)

This protocol provides a general method for the analysis of underivatized sterols using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried sterol extract

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or ammonium (B1175870) acetate (B1210297) as a mobile phase additive)

  • LC-MS/MS system with a C18 or other suitable reversed-phase column

  • Autosampler vials

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried sterol extract in a suitable volume (e.g., 100 µL) of methanol or an appropriate mobile phase composition.

    • Vortex and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile:Methanol (1:1) with 0.1% formic acid.

      • Gradient: A linear gradient from 50% B to 100% B over 15 minutes, followed by a hold at 100% B for 5 minutes.

      • Flow rate: 0.3 mL/min.

      • Column temperature: 40°C.

    • MS/MS Conditions (Example):

      • Ion source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

      • Acquisition mode: Multiple Reaction Monitoring (MRM).

      • Specific precursor-to-product ion transitions for this compound and other target sterols must be optimized. For this compound (C29H48O, MW: 412.7), a common precursor ion would be the protonated molecule [M+H]+ at m/z 413.7. Product ions would be determined by fragmentation experiments.

dot graph "LC_MS_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368", arrowhead=normal, penwidth=1];

// Nodes Start [label="Dried Sterol Extract", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reconstitution [label="Reconstitution in\nLC-MS compatible solvent"]; LC_Injection [label="LC Injection"]; Separation [label="Chromatographic Separation\n(Reversed-Phase Column)"]; Ionization [label="Ionization (APCI/ESI)"]; MS1_Analysis [label="MS1: Precursor Ion Selection"]; Fragmentation [label="Collision-Induced Dissociation"]; MS2_Analysis [label="MS2: Product Ion Detection (MRM)"]; Data_Analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reconstitution; Reconstitution -> LC_Injection; LC_Injection -> Separation; Separation -> Ionization; Ionization -> MS1_Analysis; MS1_Analysis -> Fragmentation; Fragmentation -> MS2_Analysis; MS2_Analysis -> Data_Analysis; } Caption: A simplified workflow for the LC-MS/MS analysis of sterols.

Signaling Role of Kandutsch-Russell Pathway Intermediates

While primarily known as metabolic intermediates, some sterols within the cholesterol biosynthesis pathway have been shown to possess signaling functions, often through interaction with nuclear receptors. For instance, Follicular Fluid Meiosis-Activating Sterol (FF-MAS), the unsaturated counterpart of this compound, has been identified as a ligand for the Liver X Receptor (LXR).[4] LXR is a key regulator of cholesterol homeostasis, fatty acid metabolism, and inflammation.

The direct interaction of this compound with LXR or other nuclear receptors has not been as extensively studied. However, the structural similarity to FF-MAS and other bioactive sterol intermediates suggests a potential, albeit likely weaker, regulatory role. Further research is needed to fully elucidate the specific signaling functions, if any, of this compound. The accumulation of this and other intermediates in certain pathological conditions or as a result of drug action could have significant downstream effects on gene expression and cellular function.

dot graph "Sterol_Signaling_Concept" { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.5, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368", arrowhead=normal, penwidth=1];

// Nodes Sterol_Intermediates [label="Sterol Intermediates\n(e.g., this compound)", fillcolor="#FBBC05"]; Nuclear_Receptor [label="Nuclear Receptor\n(e.g., LXR)"]; Gene_Expression [label="Target Gene Expression"]; Cellular_Response [label="Cellular Response\n(e.g., Lipid Metabolism,\nInflammation)"];

// Edges Sterol_Intermediates -> Nuclear_Receptor [label="Binding & Activation"]; Nuclear_Receptor -> Gene_Expression [label="Transcriptional Regulation"]; Gene_Expression -> Cellular_Response [label="Leads to"]; } Caption: Conceptual diagram of sterol intermediates as signaling molecules.

Conclusion

This compound is a critical intermediate in the modified Kandutsch-Russell pathway of cholesterol biosynthesis. Its formation and subsequent metabolism are key steps in the production of cholesterol in various tissues. The prevalence of the MK-R pathway highlights the intricate and tissue-specific regulation of cholesterol synthesis. The detailed experimental protocols provided in this guide offer a framework for the accurate quantification of this compound and other sterols, which is essential for understanding the dynamics of this pathway in health and disease. While the direct signaling roles of this compound are still under investigation, its structural relationship to known nuclear receptor ligands suggests a potential for regulatory functions that warrant further exploration. This in-depth understanding is crucial for researchers and drug development professionals aiming to modulate cholesterol metabolism for therapeutic benefit.

References

An In-depth Technical Guide on the Mechanism of Action of Dihydro FF-MAS in Meiosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meiotic maturation of oocytes is a highly regulated process, transitioning the female gamete from the diplotene stage of prophase I to metaphase II, rendering it competent for fertilization. This process is held in arrest by high intra-oocyte levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] The resumption of meiosis is triggered by a surge in luteinizing hormone (LH), which initiates a cascade of signaling events within the ovarian follicle. Follicular fluid meiosis-activating sterol (FF-MAS) and its derivatives, collectively known as meiosis-activating sterols (MAS), are endogenous molecules identified as key players in inducing meiotic resumption.[1] This technical guide focuses on the mechanism of action of Dihydro FF-MAS (4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol), a specific MAS, in promoting oocyte maturation.

Core Mechanism of Action

This compound, an intermediate in the cholesterol biosynthesis pathway, acts as a signaling molecule to overcome the cAMP-mediated meiotic arrest.[1] Its primary mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a crucial pathway for cell cycle regulation. Additionally, evidence suggests a potential role for the Hedgehog signaling pathway in the follicular response to MAS.

The Role of the MAPK Signaling Pathway

The MAPK pathway is a central regulator of meiotic progression in oocytes. Upon stimulation by this compound, a signaling cascade is initiated, leading to the activation of Maturation Promoting Factor (MPF), the key driver of meiotic resumption. The core components of this pathway include c-Mos, MEK (MAPK/ERK kinase), and ERK1/2 (Extracellular signal-regulated kinases 1 and 2).

Studies on the closely related FF-MAS have shown that its endogenous accumulation in porcine oocytes leads to increased expression of c-mos mRNA, which peaks around 12 hours of maturation. This is followed by an increase in the expression of MEK, ERK1, and ERK2.[2] The activation of this cascade is essential for germinal vesicle breakdown (GVBD), the first visible sign of meiotic resumption.

MAPK_Pathway Dihydro_FF_MAS This compound Receptor Putative Receptor Dihydro_FF_MAS->Receptor cMos c-Mos Receptor->cMos Activates MEK MEK cMos->MEK Phosphorylates ERK12 ERK1/2 MEK->ERK12 Phosphorylates MPF MPF Activation ERK12->MPF Leads to GVBD Germinal Vesicle Breakdown (GVBD) MPF->GVBD

Involvement of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is known to play a role in follicular development by influencing granulosa cell proliferation. Recent studies suggest that FF-MAS can modulate this pathway. In human granulosa cells, FF-MAS has been shown to increase the expression of key Hh pathway components, including the receptor Smoothened (SMO) and the transcription factor Gli1.[3] This suggests that this compound may indirectly support oocyte maturation by promoting a healthy follicular environment through the stimulation of granulosa cell proliferation via the Hh pathway. The direct interaction of this compound with Hh signaling components in the oocyte itself remains an area for further investigation.

Hedgehog_Pathway cluster_Oocyte Oocyte Oocyte_Maturation Oocyte Maturation Proliferation Proliferation Proliferation->Oocyte_Maturation Supports

Quantitative Data

Quantitative data on the direct effects of this compound on oocyte maturation is limited. However, studies on the structurally and functionally similar FF-MAS provide valuable insights into its dose-dependent activity. The following table summarizes the effect of FF-MAS on the maturation of denuded mouse oocytes (DO) cultured in the presence of 4 mM hypoxanthine (B114508) to maintain meiotic arrest.

FF-MAS ConcentrationMean % Germinal Vesicle Breakdown (GVBD)
Control (0 µg/ml)40%
0.5 µg/ml>40% (significant increase)
3 µg/ml (Optimal) 97%
10 µg/ml~90%

Data inferred from studies on FF-MAS.

Experimental Protocols

In Vitro Maturation (IVM) of Mouse Oocytes

This protocol describes a general procedure for assessing the effect of this compound on the in vitro maturation of mouse oocytes.

Materials:

  • Immature (21-25 days old) female mice (e.g., C57BL/6)

  • Pregnant Mare Serum Gonadotropin (PMSG)

  • Human Chorionic Gonadotropin (hCG)

  • M2 medium (or other suitable oocyte collection medium)

  • IVM medium (e.g., MEMα) supplemented with fetal bovine serum (FBS), pyruvate, and antibiotics

  • Hypoxanthine

  • This compound (stock solution in ethanol)

  • Mineral oil

Procedure:

  • Prime mice with an intraperitoneal (IP) injection of 5 IU PMSG.

  • 48 hours post-PMSG injection, dissect ovaries and place them in M2 medium.

  • Mechanically rupture large antral follicles using sterile needles to release cumulus-oocyte complexes (COCs).

  • To obtain denuded oocytes (DOs), remove cumulus cells by gentle pipetting with a narrow-bore pipette.

  • Wash COCs or DOs in IVM medium.

  • Culture oocytes in IVM medium containing a meiotic inhibitor (e.g., 4 mM hypoxanthine) to synchronize them at the germinal vesicle (GV) stage.

  • Prepare IVM dishes with droplets of medium containing various concentrations of this compound and a vehicle control (ethanol). Cover with mineral oil.

  • Transfer the arrested oocytes to the experimental droplets and culture at 37°C in 5% CO2 in air.

  • Assess oocytes for GVBD at specific time points (e.g., 2, 4, 6, 12, 24 hours) using an inverted microscope.

IVM_Workflow PMSG PMSG Priming Ovary_Dissection Ovary Dissection (48h post-PMSG) PMSG->Ovary_Dissection COC_Collection COC Collection Ovary_Dissection->COC_Collection Denuding Denuding (optional) COC_Collection->Denuding Meiotic_Arrest Meiotic Arrest (Hypoxanthine) COC_Collection->Meiotic_Arrest Denuding->Meiotic_Arrest Treatment Treatment with this compound Meiotic_Arrest->Treatment Incubation Incubation (37°C, 5% CO2) Treatment->Incubation GVBD_Assessment GVBD Assessment Incubation->GVBD_Assessment

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol provides a general framework for detecting the activation of ERK1/2 in oocytes following treatment with this compound.

Materials:

  • Oocyte samples from IVM experiment

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Collect oocytes at desired time points after this compound treatment.

  • Lyse oocytes in lysis buffer.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Western_Blot_Workflow Oocyte_Lysis Oocyte Lysis Protein_Quant Protein Quantification Oocyte_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-ERK1/2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Normalization Normalization Stripping Stripping Detection->Stripping Total_ERK_Ab Primary Antibody (Total ERK1/2) Stripping->Total_ERK_Ab Total_ERK_Ab->Secondary_Ab

Conclusion

This compound is a potent inducer of meiotic resumption in oocytes, acting primarily through the activation of the MAPK signaling pathway. Its ability to overcome cAMP-mediated meiotic arrest highlights its potential as a therapeutic agent in assisted reproductive technologies to improve in vitro maturation outcomes. Furthermore, its potential interaction with the Hedgehog signaling pathway in granulosa cells suggests a broader role in follicular health and oocyte quality. Further research is warranted to fully elucidate the direct molecular targets of this compound and to establish a comprehensive dose-response profile for its effects on oocyte maturation in various species, including humans.

References

The Biological Nexus of Dihydro Follicular Fluid Meiosis-Activating Sterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro follicular fluid meiosis-activating sterol (FF-MAS), a naturally occurring C29 sterol found in the follicular fluid of preovulatory follicles, plays a pivotal role in the resumption and completion of oocyte meiosis. As an intermediate in the cholesterol biosynthetic pathway, its localized accumulation in the gonads suggests a specialized function in reproductive biology. This technical guide provides an in-depth exploration of the biological functions of Dihydro FF-MAS, its mechanism of action through cellular signaling pathways, and detailed experimental protocols for its study. Quantitative data from key studies are summarized, and complex biological processes are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Oocyte maturation is a complex and highly regulated process that is fundamental to successful fertilization and embryonic development. In mammals, oocytes are arrested in the prophase of the first meiotic division, a state that is maintained until a surge of luteinizing hormone (LH) triggers the resumption of meiosis. While the hormonal cascade initiating this process is well-established, the specific molecular signals that directly act on the oocyte have been a subject of intense investigation. Dihydro follicular fluid meiosis-activating sterol (FF-MAS), with the chemical name 4,4-dimethyl-5α-cholest-8,14,24-trien-3β-ol, has emerged as a key signaling molecule in this intricate process.[1] This guide delineates the current understanding of the biological functions of this compound, focusing on its role in promoting meiotic maturation and its underlying molecular mechanisms.

Biological Function of this compound

The primary biological function of this compound is the induction of meiotic resumption in oocytes. It acts as a crucial signaling molecule that overcomes the meiotic arrest maintained by factors such as hypoxanthine (B114508) within the follicular environment. The effects of FF-MAS have been observed across various species, including humans, porcine, and murine models, highlighting its conserved role in mammalian reproduction.[1]

Induction of Oocyte Maturation

FF-MAS has been demonstrated to dose-dependently promote the progression of oocytes from the germinal vesicle (GV) stage to metaphase II (MII), the stage at which the oocyte is competent for fertilization.[2] Studies have shown that supplementation of in vitro maturation (IVM) media with FF-MAS enhances both nuclear and cytoplasmic maturation of oocytes, leading to improved developmental competence of the resulting embryos.[1]

Interaction with Granulosa Cells

While FF-MAS can act directly on denuded oocytes, its production and activity are closely linked to the surrounding cumulus and granulosa cells. Follicle-stimulating hormone (FSH) stimulates the synthesis of FF-MAS in these somatic cells. In turn, FF-MAS has been shown to protect granulosa cells from hypoxia-induced apoptosis, suggesting a feedback mechanism that supports the overall health of the follicular environment.[3][4]

Quantitative Data on FF-MAS Activity

The following tables summarize the dose-dependent effects of this compound on various aspects of oocyte maturation and fertilization as reported in key studies.

Organism FF-MAS Concentration Observed Effect Reference
Porcine3-10 µMIncreased number of zygotes with advanced maternal pronuclear stages in the absence of porcine follicular fluid (pFF).[1][5]
Porcine30-100 µMDose-dependent and reversible inhibition of nuclear maturation in the absence of pFF.[1][5]
Porcine1-100 µMDecreased degeneration rate of ova, irrespective of the presence of pFF.[5]
Mouse1 µMIncreased proportion of oocytes progressing to Metaphase II.[2]
Mouse0.1 - 1 µM (Analogue ZK255933)Dramatically increased oocyte competence to complete preimplantation development.[2]
Human (PCOS)10 µMImproved maturation, fertilization, and high-quality embryo development in dynamic microfluidic culture.[2]

Signaling Pathways

This compound exerts its biological effects through the activation of specific intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is a primary mediator of FF-MAS action in oocytes.

MAPK Signaling Pathway

Upon stimulation by FF-MAS, a cascade of phosphorylation events is initiated, leading to the activation of the MAPK pathway. This involves the sequential activation of c-Mos, MEK (MAPK/ERK Kinase), and ERK1/2 (Extracellular signal-regulated kinases 1 and 2). The activation of this pathway is crucial for the progression of the cell cycle and the spindle formation necessary for meiotic division.

FF_MAS_MAPK_Pathway FF_MAS This compound Receptor Putative Receptor FF_MAS->Receptor Binds cMos c-Mos Receptor->cMos Activates MEK MEK cMos->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Meiotic_Resumption Meiotic Resumption (GVBD, Spindle Formation) ERK->Meiotic_Resumption Promotes

FF-MAS activated MAPK signaling pathway in oocytes.
Interaction with Hedgehog Signaling in Granulosa Cells

In granulosa cells, the action of FF-MAS may be linked to the Hedgehog signaling pathway. While the direct interaction is still under investigation, both pathways are known to be involved in follicular development and granulosa cell proliferation. The Hedgehog pathway, involving ligands such as Sonic hedgehog (SHH) and receptors like Patched (PTCH), plays a role in the communication between oocytes and somatic cells.

FF_MAS_Hedgehog_Interaction cluster_oocyte Oocyte cluster_granulosa Granulosa Cell Oocyte Oocyte FF_MAS This compound (Production) FF_MAS->Oocyte Acts on STAT4 STAT4 FF_MAS->STAT4 Inhibits Hedgehog_Ligand Hedgehog Ligand (e.g., SHH) Proliferation Proliferation Hedgehog_Ligand->Proliferation Promotes Apoptosis Apoptosis STAT4->Apoptosis Promotes FSH FSH FSH->FF_MAS

Interaction of FF-MAS and Hedgehog signaling in the follicular environment.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro Maturation (IVM) of Oocytes with FF-MAS

This protocol describes the general procedure for maturing oocytes in vitro with the supplementation of this compound.

Materials:

  • Immature cumulus-oocyte complexes (COCs)

  • Oocyte maturation medium (e.g., TCM-199 supplemented with serum, gonadotropins, and antibiotics)

  • This compound stock solution (dissolved in ethanol)

  • Four-well culture dishes

  • Humidified incubator (37°C, 5% CO2 in air)

Procedure:

  • Preparation of Maturation Medium: Prepare the oocyte maturation medium according to the specific requirements of the species being studied.

  • Preparation of FF-MAS Working Solution: Dilute the this compound stock solution in the maturation medium to achieve the desired final concentrations (e.g., 1, 3, 10, 30, 100 µM). A vehicle control (medium with the same concentration of ethanol (B145695) used to dissolve FF-MAS) should also be prepared.

  • Oocyte Culture:

    • Wash the collected COCs in pre-warmed handling medium.

    • Place groups of COCs into 500 µL drops of the prepared maturation media (control, vehicle control, and different concentrations of FF-MAS) in four-well dishes.

    • Cover the drops with mineral oil.

  • Incubation: Culture the oocytes for the appropriate duration (e.g., 22-48 hours, depending on the species) in a humidified incubator at 37°C with 5% CO2 in air.

  • Assessment of Maturation: Following incubation, denude the oocytes from their cumulus cells by gentle pipetting. Assess the nuclear maturation stage (GV, GVBD, MI, MII) using a high-power inverted microscope.

IVM_Workflow Start Collect Immature COCs Wash_COCs Wash COCs Start->Wash_COCs Prepare_Media Prepare Maturation Media (Control, Vehicle, FF-MAS) Culture Culture COCs in Media Drops under Oil Prepare_Media->Culture Wash_COCs->Culture Incubate Incubate (37°C, 5% CO2) Culture->Incubate Denude Denude Oocytes Incubate->Denude Assess Assess Maturation Stage (Microscopy) Denude->Assess

Workflow for in vitro maturation of oocytes with FF-MAS.
Competitive ELISA for this compound Quantification

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in biological samples (e.g., follicular fluid).

Materials:

  • Microtiter plate coated with anti-FF-MAS antibody

  • This compound standard solutions of known concentrations

  • Biological samples to be tested

  • Biotinylated FF-MAS

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Plate reader

Procedure:

  • Preparation of Standards and Samples: Prepare a serial dilution of the this compound standard to create a standard curve. Prepare the biological samples, diluting if necessary.

  • Competitive Binding:

    • Add 50 µL of standard or sample to the appropriate wells of the antibody-coated plate.

    • Immediately add 50 µL of biotinylated FF-MAS to each well.

    • Cover the plate and incubate for 45 minutes at 37°C. During this incubation, the free FF-MAS in the sample/standard will compete with the biotinylated FF-MAS for binding to the coated antibody.

  • Washing: Aspirate the solution from the wells and wash the plate three times with wash buffer.

  • Enzyme Conjugation: Add 100 µL of Streptavidin-HRP solution to each well. Cover the plate and incubate for 30 minutes at 37°C.

  • Washing: Aspirate the solution and wash the plate five times with wash buffer.

  • Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Incubate for approximately 15 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader. The intensity of the color is inversely proportional to the concentration of FF-MAS in the sample.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of FF-MAS in the samples.

Western Blot Analysis of MAPK Pathway Activation

This protocol describes the detection of total and phosphorylated ERK1/2 in oocytes following treatment with this compound.

Materials:

  • Oocytes treated with or without FF-MAS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-total ERK1/2, anti-phospho-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the oocytes in lysis buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To detect total ERK1/2 as a loading control, the membrane can be stripped of the first set of antibodies and re-probed with the anti-total ERK1/2 antibody, followed by the secondary antibody and detection steps.

Conclusion

Dihydro follicular fluid meiosis-activating sterol is a critical endogenous signaling molecule that plays a vital role in orchestrating the final stages of oocyte maturation. Its ability to induce meiotic resumption through the MAPK signaling pathway underscores its importance in reproductive success. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted functions of FF-MAS and its potential applications in assisted reproductive technologies and the development of novel therapeutics for infertility. A thorough understanding of its biological functions and molecular mechanisms will continue to advance our knowledge of reproductive biology and may lead to improved clinical outcomes for patients undergoing fertility treatments.

References

An In-depth Technical Guide to the Discovery and Synthesis of Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), with the chemical name 4,4-dimethyl-5α-cholesta-8(9),14-dien-3β-ol, is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its discovery has been pivotal in understanding the complex enzymatic steps involved in the conversion of lanosterol (B1674476) to cholesterol. This technical guide provides a comprehensive overview of the discovery of this compound as a biochemical intermediate and details a putative chemical synthesis route. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization using modern analytical techniques and presents key quantitative data in a structured format. This document is intended to serve as a valuable resource for researchers in sterol biochemistry, drug discovery, and metabolic pathway analysis.

Discovery of this compound: An Intermediate in Cholesterol Biosynthesis

This compound was discovered through extensive research into the intricate pathways of cholesterol biosynthesis. It was identified as a key intermediate in the Kandutsch-Russell pathway, which is one of the two major routes for the conversion of lanosterol to cholesterol in mammals.[1] This pathway is characterized by the early saturation of the sterol side chain.

The discovery hinged on the use of labeled precursors and the isolation and characterization of subsequent metabolic products. These studies revealed that lanosterol undergoes a series of demethylation and double bond isomerization reactions, with this compound emerging as a product of the demethylation of 24,25-dihydrolanosterol.[1]

The Kandutsch-Russell Pathway

The Kandutsch-Russell pathway, in which this compound plays a vital role, is a complex series of enzymatic reactions. The pathway diverges from the Bloch pathway after the formation of lanosterol. A simplified diagram of the Kandutsch-Russell pathway, highlighting the position of this compound, is presented below.

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol Δ24-reductase This compound This compound Dihydrolanosterol->this compound 14α-demethylase Dihydro T-MAS Dihydro T-MAS This compound->Dihydro T-MAS Δ14-reductase Lathosterol Lathosterol Dihydro T-MAS->Lathosterol Demethylation 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol Δ5-desaturase Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol Δ7-reductase

Caption: Simplified Kandutsch-Russell pathway for cholesterol biosynthesis.

Chemical Synthesis of this compound

The proposed synthesis involves the introduction of the 4,4-dimethyl groups, followed by the formation of the characteristic Δ8(9) and Δ14 double bonds.

Putative Synthetic Pathway

The logical workflow for the chemical synthesis of this compound from cholest-4-en-3-one is outlined below. This proposed pathway involves key steps of methylation, reduction, and elimination to achieve the desired final product.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product Cholest-4-en-3-one Cholest-4-en-3-one Step_1 Methylation (4,4-dimethylation) Cholest-4-en-3-one->Step_1 Step_2 Reduction of C3-ketone Step_1->Step_2 Step_3 Introduction of Δ8(9) double bond Step_2->Step_3 Step_4 Introduction of Δ14 double bond Step_3->Step_4 Step_5 Purification Step_4->Step_5 Dihydro_FF_MAS This compound Step_5->Dihydro_FF_MAS Analytical_Workflow Crude_Product Crude Synthetic Product Purification Purification (TLC/HPLC) Crude_Product->Purification Purity_Assessment Purity Assessment (Analytical HPLC) Purification->Purity_Assessment Structure_Elucidation Structure Elucidation Purity_Assessment->Structure_Elucidation NMR 1H and 13C NMR Structure_Elucidation->NMR MS Mass Spectrometry (GC-MS/LC-MS) Structure_Elucidation->MS Final_Product Pure this compound Structure_Elucidation->Final_Product

References

An In-depth Technical Guide to Dihydro FF-MAS in Mammalian Cell Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS) is a crucial, yet often overlooked, intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] As a downstream product of lanosterol (B1674476) metabolism, its concentration and flux through the pathway are indicative of the intricate regulation of cellular cholesterol homeostasis. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathway, associated quantitative data, potential signaling roles, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate this sterol's role in various physiological and pathological states.

The Role of this compound in Cholesterol Biosynthesis

In mammalian cells, the synthesis of cholesterol from lanosterol can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell (K-R) pathway.[1] this compound is an intermediate exclusive to the K-R pathway, which is characterized by the early saturation of the sterol side chain.[1]

The formation of this compound is a critical step involving the 14α-demethylation of 24,25-dihydrolanosterol. This multi-step reaction is catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1).[2][3] The enzyme oxidizes the 14α-methyl group of dihydrolanosterol, leading to its eventual removal and the formation of this compound.[2] This process is highly efficient, with the enzyme exhibiting high processivity.[2] Following its synthesis, this compound is further metabolized by other enzymes to ultimately yield cholesterol.

Cholesterol_Biosynthesis_KR_Pathway Kandutsch-Russell Pathway: Formation of this compound cluster_0 Cholesterol Biosynthesis Lanosterol 24,25-Dihydrolanosterol CYP51A1 CYP51A1 (Lanosterol 14α-demethylase) Lanosterol->CYP51A1 Dihydro_FF_MAS This compound CYP51A1->Dihydro_FF_MAS 14α-demethylation Downstream Downstream Intermediates (e.g., Dihydro T-MAS, Lathosterol) Dihydro_FF_MAS->Downstream Cholesterol Cholesterol Downstream->Cholesterol

Kandutsch-Russell Pathway for this compound Synthesis.

Quantitative Metabolic Data

The metabolic fate of this compound has been investigated using stable isotope labeling and mass spectrometry. The use of deuterated this compound (this compound-d6) allows for precise tracking and quantification of its conversion to downstream metabolites.[1] The following table summarizes key quantitative parameters from in vitro studies using cultured hepatocytes.

ParameterValueAnalytical MethodReference
Conversion Rate to Dihydro T-MAS8.2 ± 1.5 pmol/min/mg proteinIsotope Dilution Mass Spectrometry[1]
Half-life in Hepatocytes4.5 hoursPulse-Chase Analysis with LC-MS/MS[1]
Time to Peak Appearance of LathosterolTmax = 6 hoursTime-Course LC-MS/MS Analysis[1]
Time to Peak Appearance of CholesterolTmax = 12 hoursTime-Course GC-MS or LC-MS/MS Analysis[1]

Potential Signaling Roles and Cellular Effects

While direct signaling roles for this compound are still under investigation, the activities of its close analogue, FF-MAS, provide valuable insights. FF-MAS has been identified as a ligand for the Liver X Receptor alpha (LXRα), a nuclear receptor that plays a pivotal role in regulating lipid homeostasis.[4][5]

Activation of LXRα by FF-MAS in HepG2 cells has been shown to:

  • Modulate the expression of key genes involved in cholesterol metabolism.[4]

  • Increase lipogenesis.[4]

  • Inhibit cell proliferation.[4]

Given the structural similarity, it is plausible that this compound may also interact with nuclear receptors or other signaling molecules, thereby influencing cellular metabolism beyond its role as a mere biosynthetic intermediate.

LXR_Signaling_Pathway Potential LXRα Signaling by MAS Sterols cluster_1 Cellular Response to FF-MAS FF_MAS FF-MAS (or this compound) LXR LXRα/RXR Heterodimer FF_MAS->LXR Binds & Activates Nucleus Nucleus LXR->Nucleus Translocates to Cell_Proliferation Inhibited Cell Proliferation LXR->Cell_Proliferation Influences SREBP1c SREBP-1c Gene Nucleus->SREBP1c Binds to LXR Response Element Lipogenesis Increased Lipogenesis SREBP1c->Lipogenesis Upregulates

LXRα signaling pathway potentially activated by MAS sterols.

Experimental Protocols

The study of this compound metabolism necessitates robust experimental designs and sensitive analytical techniques. Below are detailed protocols for in vitro and in vivo studies.

In Vitro Metabolic Study in Cultured Hepatocytes

This protocol outlines a method for tracing the metabolism of deuterated this compound in a primary hepatocyte cell culture model.[1]

1. Cell Culture and Treatment:

  • Plate primary hepatocytes on collagen-coated plates and culture in a suitable medium.

  • Prepare a stock solution of this compound-d6 in ethanol.

  • Treat the cells with a final concentration of 1-10 µM this compound-d6. A vehicle control (ethanol) must be included.

  • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

2. Lipid Extraction:

  • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol mixture.[1]

  • Add an internal standard (e.g., d7-cholesterol) to each sample for accurate quantification.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids.

3. Sample Preparation for Mass Spectrometry:

  • Dry the lipid extract under a stream of nitrogen.

  • For Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the sterols by silylation to enhance volatility.

  • For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), reconstitute the dried lipids in an appropriate mobile phase.

4. Mass Spectrometry Analysis:

  • LC-MS/MS: Use a reverse-phase C18 column for separation. Employ multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound-d6 and its metabolites based on their unique precursor and product ion transitions.[1]

  • GC-MS: Use a suitable capillary column for separation. Monitor the characteristic fragment ions for each sterol to determine their relative abundance.[1]

In Vivo Metabolic Study in a Mouse Model

This protocol provides a general approach for studying the metabolism of this compound-d6 in a mouse model.[1]

1. Animal Dosing:

  • Administer this compound-d6 to mice through an appropriate route (e.g., oral gavage or intraperitoneal injection). The vehicle and dosage should be optimized based on preliminary studies.

2. Sample Collection:

  • Collect blood samples at various time points post-administration.

3. Sample Processing:

  • Extract lipids from plasma, urine, feces, and tissue homogenates using methods similar to the in vitro protocol.

  • Ensure the addition of an internal standard for quantification.

4. Analytical Measurement:

  • Analyze the processed samples using LC-MS/MS or GC-MS to identify and quantify this compound-d6 and its metabolites.

Experimental_Workflow Workflow for this compound Metabolic Analysis cluster_workflow start Start: Cell Culture or Animal Model treatment Treatment with This compound-d6 start->treatment incubation Time-Course Incubation/Sampling treatment->incubation extraction Lipid Extraction (Bligh-Dyer) incubation->extraction preparation Sample Preparation: Derivatization (GC-MS) or Reconstitution (LC-MS/MS) extraction->preparation analysis LC-MS/MS or GC-MS Analysis preparation->analysis data Data Analysis and Quantification analysis->data

General experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound is a key metabolite in the Kandutsch-Russell pathway of cholesterol synthesis. While its primary role is understood within this context, the potential for this molecule to act as a signaling entity, similar to its analogue FF-MAS, warrants further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to explore the intricacies of this compound metabolism. Future studies should aim to elucidate its specific protein targets, clarify its role in regulating gene expression, and determine how its flux is altered in metabolic diseases. Such research could uncover novel therapeutic targets for disorders characterized by dysregulated cholesterol metabolism.

References

Physiological Concentration and Role of Dihydro FF-MAS in Follicular Fluid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the current understanding of meiosis-activating sterols (MAS), with a specific focus on Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) and its role within the follicular microenvironment. While direct quantitative data on the physiological concentration of this compound in human follicular fluid remains to be definitively established in published literature, this document synthesizes available information on the closely related and more extensively studied FF-MAS. This guide details the experimental protocols for sterol analysis in follicular fluid and illustrates the proposed signaling pathways through which these molecules are believed to exert their biological effects on oocyte maturation.

Introduction

Follicular fluid provides a complex and dynamic microenvironment essential for oocyte development and maturation. Among the myriad of signaling molecules present, a class of C29 sterols known as meiosis-activating sterols (MAS) has garnered significant interest for their potential role in regulating the resumption of meiosis in oocytes. This compound is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its immediate precursor is dihydrolanosterol, and it is structurally similar to the more extensively studied FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol).[2][3] While the physiological importance of MAS in oocyte maturation is a subject of ongoing research and some debate, their ability to induce meiosis in vitro has been demonstrated in several studies.[2][4]

Quantitative Analysis of Meiosis-Activating Sterols in Follicular Fluid

Direct measurement of the physiological concentration of this compound in human follicular fluid has not been extensively reported in peer-reviewed literature. However, studies on the related compound, FF-MAS, provide valuable context.

SterolReported Concentration (Human Follicular Fluid)Analytical MethodReference
This compound Not definitively quantified in available literature.--
FF-MAS 1.3 µM - 1.6 µMHPLC with Photodiode Array (PDA) Detection[3][5]

Note: The concentration of sterol intermediates in most tissues is typically very low as they are rapidly converted to cholesterol.[6] However, in the preovulatory follicle, the levels of certain MAS, like FF-MAS, are thought to accumulate, particularly in response to the luteinizing hormone (LH) surge.[6]

Experimental Protocols for Sterol Analysis in Follicular Fluid

The analysis of sterols in a complex biological matrix like follicular fluid requires meticulous sample preparation and sensitive analytical techniques. The following protocols are generalized from methodologies reported in the literature for the analysis of sterols, including MAS.[7][8][9][10]

Follicular Fluid Sample Collection and Preparation
  • Collection: Follicular fluid is aspirated from mature follicles (typically 18-20 mm in diameter) during oocyte retrieval procedures for in vitro fertilization (IVF).[10] To minimize contamination, only clear fluid, free of blood and flushing medium, should be used for analysis.[10]

  • Centrifugation: Immediately after collection, the fluid is centrifuged (e.g., at 2000 rpm for 20 minutes at room temperature or 10,000 x g for 10 minutes at 4°C) to pellet cells and debris.[9][10]

  • Supernatant Collection and Storage: The clear supernatant is carefully collected and can be stored at -80°C until analysis.[9][10]

Sterol Extraction

A common method for extracting lipophilic molecules like sterols is liquid-liquid extraction.

  • Solvent Addition: A mixture of organic solvents, such as n-heptane and isopropanol (B130326) (e.g., in a 3:1 ratio), is added to the follicular fluid sample.[7]

  • Acidification and Agitation: An acidic solution (e.g., 0.3 M NaH₂PO₄, pH 1.0) is added, and the mixture is vigorously shaken for an extended period (e.g., 2 hours) to facilitate the transfer of sterols into the organic phase.[7]

  • Phase Separation: The mixture is centrifuged to separate the aqueous and organic phases.[7]

  • Organic Phase Collection: The upper organic phase, containing the sterols, is collected.[7]

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and the residue is reconstituted in a solvent suitable for the chosen analytical method (e.g., HPLC eluent).[7]

Analytical Measurement

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a standard technique for the separation and quantification of sterols.

  • Chromatographic Separation:

    • Normal-Phase HPLC: A straight-phase column (e.g., ChromspherSi) can be used with a mobile phase such as n-heptane and isopropanol (e.g., 99.5:0.5 v/v).[7]

    • Reversed-Phase HPLC: A reversed-phase column (e.g., LiChrospher RP-8) can be used with a mobile phase like acetonitrile (B52724) and water (e.g., 93:7 v/v).[7]

  • Detection and Quantification:

    • Photodiode Array (PDA) Detection: This method allows for the quantification of sterols based on their ultraviolet (UV) absorbance at specific wavelengths.[5]

    • Mass Spectrometry (MS and MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for identifying and quantifying sterols based on their mass-to-charge ratio and fragmentation patterns.[1][9] Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, often requiring derivatization of the sterols to increase their volatility.[1][10]

Signaling Pathways and Experimental Workflows

The precise signaling cascade initiated by this compound is not fully elucidated. However, it is presumed to be similar to that of FF-MAS and other meiosis-activating sterols. The following diagrams illustrate the proposed biosynthetic pathway and a generalized experimental workflow for studying these sterols.

G cluster_0 Kandutsch-Russell Pathway (Simplified) Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol Δ24-reductase This compound This compound Dihydrolanosterol->this compound CYP51 (14α-demethylase) Dihydro T-MAS Dihydro T-MAS This compound->Dihydro T-MAS Δ14-reductase Cholesterol Cholesterol Dihydro T-MAS->Cholesterol Multiple Steps

Simplified Kandutsch-Russell Biosynthetic Pathway for this compound.

G cluster_1 Sample Preparation cluster_2 Sterol Analysis cluster_3 Data Interpretation FollicularFluid Follicular Fluid Aspiration Centrifugation Centrifugation FollicularFluid->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Storage Storage at -80°C Supernatant->Storage Extraction Liquid-Liquid Extraction Storage->Extraction Analysis Phase Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis Quantification Quantification Analysis->Quantification Pathway Pathway Analysis Quantification->Pathway

General Experimental Workflow for Follicular Fluid Sterol Analysis.

G cluster_pathway Proposed Meiosis-Activating Sterol Signaling MAS Meiosis-Activating Sterol (e.g., this compound) Membrane Oocyte Membrane Interaction (Receptor/Non-receptor mediated) MAS->Membrane Signal Intracellular Signaling Cascade (e.g., MAPK activation) Membrane->Signal GVBD Germinal Vesicle Breakdown (Resumption of Meiosis) Signal->GVBD

Proposed Signaling Pathway for Meiosis-Activating Sterols.

Conclusion

This compound is an intriguing, yet understudied, component of the follicular fluid metabolome. While its precise physiological concentration in humans is yet to be determined, its position as an intermediate in the cholesterol biosynthesis pathway and its structural similarity to other meiosis-activating sterols suggest a potential role in oocyte maturation. Further research employing sensitive and specific analytical techniques is required to quantify this compound in follicular fluid and to fully elucidate its biological function and signaling mechanisms. Such studies will be crucial for a comprehensive understanding of the complex molecular dialogue that governs oocyte competence and for the potential development of novel strategies to improve outcomes in assisted reproductive technologies.

References

Dihydro FF-MAS and its Role in Spermatogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), an intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis, and its putative role in spermatogenesis. While direct evidence for the specific functions of this compound in male reproduction is limited, this document explores its biochemical context, potential mechanisms of action, and methodologies for future investigation. Drawing upon the broader understanding of cholesterol metabolism in the testis and established experimental protocols, this guide serves as a foundational resource for researchers and drug development professionals interested in the intricate molecular pathways governing male fertility.

Introduction to this compound and the Kandutsch-Russell Pathway

This compound is a sterol intermediate formed during the Kandutsch-Russell (K-R) pathway, one of the two major routes for cholesterol biosynthesis in mammals, the other being the Bloch pathway. The K-R pathway is characterized by the early saturation of the sterol side chain. The conversion of dihydrolanosterol (B1674475) to this compound is a key step in this pathway.

While the testes almost exclusively utilize the Bloch pathway for cholesterol synthesis, the existence of the K-R pathway in other tissues suggests that its intermediates, including this compound, could have biological activities. Cholesterol and its derivatives are crucial for spermatogenesis, serving as precursors for steroid hormones and as essential components of cell membranes, influencing fluidity and signaling events. Therefore, understanding all aspects of sterol metabolism within the testis is vital for elucidating the mechanisms of sperm production.

Biochemical Synthesis of this compound

The synthesis of this compound occurs within the endoplasmic reticulum as part of the multi-step conversion of lanosterol (B1674476) to cholesterol. The initial steps are common to both the Bloch and K-R pathways. Following the formation of lanosterol, the pathways diverge. In the K-R pathway, the saturation of the C24-C25 double bond of lanosterol precedes the demethylation steps, leading to the formation of dihydrolanosterol, which is then converted to this compound.

G cluster_ER Endoplasmic Reticulum cluster_Bloch Bloch Pathway (Predominant in Testis) Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Lanosterol_B Lanosterol Dihydro_FF_MAS This compound Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 Desmosterol Desmosterol Lanosterol_B->Desmosterol Cholesterol_B Cholesterol Desmosterol->Cholesterol_B G cluster_workflow Testicular Tissue Culture Workflow start Dissect Testicular Tissue prep Prepare Tissue Fragments (1-2 mm³) start->prep culture Place on Agarose Stand in Culture Medium (with/without this compound) prep->culture incubate Incubate at 34°C, 5% CO₂ (up to 6 weeks) culture->incubate analysis Collect Tissue for Analysis: - Histology - Gene Expression - Proteomics incubate->analysis G cluster_cell Sertoli or Germ Cell Dihydro_FF_MAS This compound Membrane_Receptor Membrane Receptor (e.g., GPCR, RTK) Dihydro_FF_MAS->Membrane_Receptor Nuclear_Receptor Nuclear Receptor (e.g., LXR, FXR) Dihydro_FF_MAS->Nuclear_Receptor MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Membrane_Receptor->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway Membrane_Receptor->PI3K_AKT_Pathway Gene_Expression Altered Gene Expression Nuclear_Receptor->Gene_Expression MAPK_Pathway->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Differentiation, Survival) PI3K_AKT_Pathway->Cellular_Response Gene_Expression->Cellular_Response

An In-depth Technical Guide to the Enzymatic Conversion of Dihydrolanosterol to Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of 24,25-dihydrolanosterol to dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS), a critical step in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] This document details the core biochemical reaction, provides in-depth experimental protocols, presents quantitative data for key enzymatic parameters, and visualizes the associated pathways and workflows.

Biochemical Pathway: Demethylation of Dihydrolanosterol (B1674475)

The conversion of dihydrolanosterol to this compound is catalyzed by the enzyme Cytochrome P450 51A1 (CYP51A1), also known as lanosterol (B1674476) 14α-demethylase.[1][3][4] This microsomal, heme-containing monooxygenase is a key enzyme in sterol biosynthesis across various species.[3][4] In mammals, CYP51A1 is essential for the production of cholesterol and other vital sterols.[4][5]

The reaction is a highly processive, three-step oxidative process that results in the removal of the 14α-methyl group from dihydrolanosterol.[1] The process involves three successive monooxygenation steps, ultimately releasing the methyl group as formic acid.[4] The intermediates of this reaction, the 14α-alcohol and 14α-aldehyde derivatives of dihydrolanosterol, remain bound to the enzyme throughout the conversion.[1]

A subsequent step in the cholesterol biosynthesis pathway involves the reduction of the Δ14 double bond in this compound by 3β-hydroxysterol Δ14-reductase, an enzyme encoded by the TM7SF2 gene.[6][7]

Quantitative Data

The following tables summarize the steady-state kinetic parameters for the interaction of human CYP51A1 with dihydrolanosterol and its intermediates.

Table 1: Steady-State Kinetic Parameters for Human CYP51A1 [1]

Substratekcat (min⁻¹)Km (µM)kcat/Km (min⁻¹µM⁻¹)
24,25-Dihydrolanosterol2.3 ± 0.10.23 ± 0.0410
14α-hydroxymethyl-24,25-dihydrolanosterol3.6 ± 0.20.20 ± 0.0518
14α-formyl-24,25-dihydrolanosterol10.4 ± 0.40.30 ± 0.0635

Table 2: Dissociation Constants (Kd) for Human CYP51A1 [1]

LigandKd (µM)
24,25-Dihydrolanosterol0.23 ± 0.10
14α-hydroxymethyl-24,25-dihydrolanosterol0.02 ± 0.04
14α-formyl-24,25-dihydrolanosterol0.12 ± 0.03
This compound1.4 ± 0.5

Experimental Protocols

A common method for obtaining sufficient quantities of CYP51A1 for in vitro studies is through heterologous expression in E. coli. The following protocol is a synthesized methodology based on established procedures.

  • Gene Synthesis and Cloning : The cDNA for human CYP51A1 (amino acids 30-503) is synthesized and cloned into an appropriate expression vector, such as pCW, often with an N-terminal modification and a C-terminal His-tag for purification.

  • Expression in E. coli : The expression vector is transformed into a suitable E. coli strain (e.g., DH5α for plasmid propagation and JM109 for expression). A starter culture is grown overnight and then used to inoculate a larger volume of Terrific Broth containing ampicillin. The culture is grown at 37°C with shaking until an OD600 of 0.8-1.0 is reached.

  • Induction : Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then supplemented with 0.5 mM δ-aminolevulinic acid and 100 µM FeCl₃. The temperature is reduced to 30°C, and the culture is incubated for a further 48 hours.

  • Cell Lysis : Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.5 M NaCl, 20% glycerol, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

  • Purification : The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole, and the His-tagged CYP51A1 is eluted with a high concentration of imidazole.

  • Dialysis and Storage : The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.6, with 0.5 mM EDTA, 0.2 mM DTT, and 10% glycerol) and stored at -80°C.

This protocol outlines a typical enzymatic assay to measure the conversion of dihydrolanosterol to this compound.

  • Reaction Mixture : Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4) containing purified recombinant human CYP51A1 (e.g., 0.05 µM), NADPH-cytochrome P450 reductase, and a lipid environment such as liposomes or Emulgen 913 to facilitate the reaction.

  • Substrate Addition : Add 24,25-dihydrolanosterol (e.g., 10 µM) to initiate the reaction. The substrate is typically dissolved in a small volume of a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 5-30 minutes).

  • Reaction Quenching : Stop the reaction by adding a quenching solution, such as a mixture of chloroform (B151607) and methanol, to precipitate the protein and extract the lipids.

  • Sample Preparation for Analysis : Vortex the quenched reaction mixture and centrifuge to separate the phases. The organic (lower) phase containing the sterols is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for analysis.

High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying the substrate and product of the enzymatic reaction.

  • Chromatographic System : An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is used.

  • Mobile Phase : An isocratic mobile phase of methanol:water (e.g., 95:5 v/v) or a gradient can be employed.

  • Detection : Detection is typically performed using a UV detector at a wavelength where the product, this compound, has a characteristic absorbance (e.g., 250 nm), while the substrate, dihydrolanosterol, can be monitored at a lower wavelength (e.g., 192 nm).[1]

  • Quantification : The concentration of the product is determined by comparing the peak area to a standard curve generated with a known concentration of purified this compound.

Visualizations

References

Dihydro FF-MAS: A Technical Guide on the Steroidal Triterpenoid Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), a steroidal triterpenoid (B12794562) compound. This compound is a key intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis. This document details its biochemical properties, its position within the cholesterol synthesis pathway, and its known physiological roles. Furthermore, this guide presents detailed experimental protocols for the study of this compound metabolism and summarizes relevant quantitative data to serve as a resource for researchers in sterol biochemistry and drug development.

Introduction to this compound

Dihydro Follicular Fluid Meiosis-Activating Sterol (this compound), chemically known as 4,4-dimethyl-cholest-8(9), 14-dien-3β-ol, is a sterol that serves as a crucial intermediate in the post-squalene segment of cholesterol biosynthesis.[1] As a derivative of 24,25-dihydrolanosterol, it is classified as a steroidal triterpenoid.[1] Triterpenoids are a large class of natural products derived from a C30 precursor, squalene. This compound is specifically involved in the Kandutsch-Russell (K-R) pathway, one of the two primary routes for converting lanosterol (B1674476) to cholesterol in mammals.[1] Its name is also derived from its ability, along with the related compound FF-MAS, to trigger the reinitiation of meiosis in cultured mouse oocytes in vitro.[1]

It is critical to distinguish the sterol "MAS" (Meiosis-Activating Sterol) from the "Mas receptor," a G protein-coupled receptor involved in the renin-angiotensin system. The known biological role of this compound is as a metabolic intermediate in sterol synthesis, not as a ligand for the Mas receptor.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Name 4,4-dimethyl-cholest-8(9), 14-dien-3β-ol[1]
Synonym Dihydro follicular fluid meiosis-activating sterol[1]
CAS Number 19456-83-8[1]
Molecular Formula C₂₉H₄₈O[1]
Molecular Weight 412.69 g/mol [1]
Form Powder[1]
Assay (by TLC) >99%[1]
Storage Temperature -20°C[1]

The Kandutsch-Russell Pathway

Cholesterol biosynthesis from lanosterol proceeds via two main pathways: the Bloch pathway and the Kandutsch-Russell (K-R) pathway.[2][3] The defining feature of the K-R pathway is the early saturation of the sterol side chain.[4] In this pathway, the Δ24 double bond of lanosterol is reduced early in the sequence, leading to the formation of dihydrolanosterol (B1674475) and subsequent saturated intermediates, including this compound.[3] In contrast, the Bloch pathway maintains an unsaturated side chain until the final steps.[2] Recent studies suggest that many cells utilize a "modified" K-R pathway, which is a hybrid of the two.[3][4]

This compound is formed from 24,25-dihydrolanosterol through the process of 14α-demethylation, a reaction catalyzed by the enzyme CYP51A1 (lanosterol 14α-demethylase).[5] It is then further metabolized in subsequent steps of the K-R pathway.

Kandutsch_Russell_Pathway cluster_KR Kandutsch-Russell Pathway (Simplified) Lanosterol Lanosterol Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Dihydro_FF_MAS This compound (4,4-dimethyl-cholest-8,14-dien-3β-ol) Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 Dihydro_T_MAS Dihydro T-MAS (4,4-dimethyl-cholest-8-en-3β-ol) Dihydro_FF_MAS->Dihydro_T_MAS TM7SF2 (Δ14-reductase) Lathosterol (B1674540) Lathosterol Dihydro_T_MAS->Lathosterol Multiple Steps (Demethylation) Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol SC5D Cholesterol Cholesterol Dehydrocholesterol->Cholesterol DHCR7

A simplified diagram of the Kandutsch-Russell pathway highlighting this compound.

Quantitative Data

Precise quantification of sterol intermediates is essential for studying metabolic flux. While specific kinetic data for enzymes metabolizing this compound is sparse in publicly available literature, concentrations of related meiosis-activating sterols have been measured in biological fluids.

SterolSample SourceConcentration / DetailsReference(s)
FF-MAS Human Follicular Fluid~1.6 µM. The concentration significantly increased in the periovulatory period (from 10-14h to 34-38h) after HCG administration.[6][7]
T-MAS Human Follicular Fluid~0.8 µM (approximately half that of FF-MAS). The concentration decreased after HCG administration.[6][7]
Lanosterol Human Follicular Fluid~0.8 µM (approximately half that of FF-MAS).[7]
This compound-d6 In Vitro Hepatocyte StudyA working concentration of 1-10 µM is suggested for treating cultured primary hepatocytes to trace metabolism.[4]
FF-MAS In Vitro Oocyte Culture10 µM was used to stimulate maturation in hypoxanthine-arrested mouse oocytes.[8]

Experimental Protocols

Studying the metabolism of this compound often involves the use of stable isotope-labeled tracers, such as deuterated this compound (this compound-d6), coupled with mass spectrometry.[4] This approach allows for precise tracking of its metabolic fate.[4] The following are generalized protocols for in vitro and in vivo metabolic studies.

In Vitro Metabolic Study in Cultured Cells

This protocol outlines a method for tracing the metabolism of this compound in a cell culture model, such as primary hepatocytes.

  • Cell Culture & Treatment:

    • Plate primary hepatocytes or a relevant cell line (e.g., HepG2) on collagen-coated plates and culture in appropriate media.

    • Prepare a stock solution of this compound-d6 in a suitable solvent (e.g., ethanol).

    • Treat the cells with a final concentration of 1-10 µM this compound-d6. Include a vehicle-only control.

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Collection & Lipid Extraction:

    • At each time point, wash cells with ice-cold PBS.

    • Quench metabolism and lyse cells by adding 1 mL of ice-cold methanol. Scrape and collect the cell suspension.

    • Add a known amount of a different internal standard (if available) to normalize for extraction efficiency.

    • Perform a lipid extraction using a modified methyl-tert-butyl ether (MTBE) method:

      • Add 750 µL of MTBE. Vortex for 1 minute.

      • Add 188 µL of water to induce phase separation. Vortex for 20 seconds.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

    • Carefully collect the upper organic phase containing the sterols.

  • Sample Processing & Analysis:

    • Evaporate the solvent to dryness under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., 100 µL of methanol/isopropanol 1:1, v/v).

    • Analyze the processed samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound-d6 and its metabolites.[4]

In_Vitro_Workflow Start Start: Primary Hepatocyte Culture Treatment Treat with This compound-d6 (1-10 µM) Start->Treatment Incubation Incubate for Time Course (0-24h) Treatment->Incubation Harvest Harvest Cells & Quench Metabolism Incubation->Harvest Extraction Lipid Extraction (MTBE Method) Harvest->Extraction Drydown Evaporate Solvent (Nitrogen Stream) Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis End End: Quantify Metabolites Analysis->End

Workflow for the in vitro metabolic analysis of this compound.
In Vivo Metabolic Study in Animal Models

This protocol describes a general approach for tracking the metabolism of this compound in a rodent model. The use of stable isotope tracers is highly recommended for in vivo studies.[10][11]

  • Animal Dosing:

    • Administer this compound-d6 to the animal model (e.g., mouse or rat) via a suitable route, such as oral gavage or intravenous injection. The dose will depend on the specific research question.

    • House animals in metabolic cages to allow for the separate collection of urine and feces.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate methods.

    • Collect urine and feces at specified intervals throughout the study period.

    • At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, intestine, brain, adipose tissue).

  • Sample Processing:

    • Process plasma from blood samples. Homogenize tissue samples.

    • Perform lipid extraction on plasma, urine, feces, and tissue homogenates using an appropriate method (e.g., MTBE or Bligh-Dyer).

    • Incorporate an internal standard to ensure accurate quantification.

  • Analytical Measurement:

    • Analyze the processed extracts using LC-MS/MS or GC-MS to identify and quantify this compound-d6 and its various metabolites in each sample type.

In_Vivo_Workflow Start Start: Animal Model (e.g., Mouse) Dosing Administer This compound-d6 Start->Dosing Collection Time-Course Sample Collection Dosing->Collection Blood Blood (Plasma) Collection->Blood Excreta Urine & Feces Collection->Excreta Tissues Tissues (Liver, etc.) (Terminal) Collection->Tissues Extraction Lipid Extraction from all Samples Blood->Extraction Excreta->Extraction Tissues->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis End End: Pharmacokinetic & Metabolite Profiling Analysis->End

Workflow for the in vivo metabolic analysis of this compound.

Conclusion and Future Directions

This compound is a significant, though often overlooked, intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its role as a steroidal triterpenoid highlights the complexity of sterol metabolism beyond the direct lineage to cholesterol. The protocols and data presented in this guide provide a foundational resource for researchers investigating cholesterol homeostasis, sterol function, and the development of therapeutics targeting metabolic pathways.

Future research should focus on elucidating the precise regulatory mechanisms governing the flux of intermediates through the K-R pathway, including the specific kinetics of enzymes like TM7SF2 (Δ14-reductase) acting on this compound. Furthermore, exploring the potential extra-metabolic signaling roles of this compound and other "minor" sterols, particularly in reproductive tissues where meiosis-activating sterols were first identified, remains a promising area of investigation. The application of advanced analytical techniques, such as stable isotope tracing and high-resolution mass spectrometry, will be paramount in these endeavors.

References

Dihydro FF-MAS: A Technical Guide to its Natural Occurrence and Endogenous Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro Follicular Fluid-Meiosis Activating Sterol (Dihydro FF-MAS), a key sterol intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis, is an endogenously produced molecule found in mammalian cells. While its direct biological activities and signaling pathways are still under investigation, its position as a precursor to cholesterol underscores its importance in cellular metabolism. This technical guide provides a comprehensive overview of the natural occurrence and sources of this compound, details the experimental protocols for its analysis, and visualizes its biosynthetic pathway and analytical workflow. Due to a lack of specific quantitative data for this compound in the current literature, information on its closely related precursor, FF-MAS, is provided for context.

Introduction

Dihydro Follicular Fluid-Meiosis Activating Sterol (this compound) is a C29 sterol that serves as an intermediate in the Kandutsch-Russell (K-R) pathway, one of the two primary routes for cholesterol biosynthesis in mammals, the other being the Bloch pathway.[1] The K-R pathway is characterized by the reduction of the C24-C25 double bond of lanosterol (B1674476) early in the pathway. This compound is formed from dihydrolanosterol (B1674475) through the catalytic action of the enzyme lanosterol 14α-demethylase (CYP51A1).[2] Its natural occurrence is intrinsically linked to tissues with active cholesterol synthesis.

Natural Occurrence and Sources

This compound is endogenously synthesized in mammalian tissues that perform cholesterol biosynthesis. While specific concentrations of this compound are not well-documented in publicly available literature, its presence can be inferred in various tissues, including the liver, skin, and reproductive tissues.[3]

Reproductive Tissues

The "Follicular Fluid" part of its name suggests a significant presence in the ovarian follicles. While quantitative data for this compound is scarce, its precursor, FF-MAS, has been isolated from human follicular fluid.[3] The synthesis of meiosis-activating sterols (MAS) like FF-MAS and Testis-MAS (T-MAS) is elevated in the gonads, indicating that this compound is also likely present in these tissues.[2]

Other Tissues

As an intermediate in a fundamental biosynthetic pathway, this compound is expected to be present in varying concentrations in all cells capable of synthesizing cholesterol. The liver is a primary site of cholesterol synthesis, and thus a significant source of this compound.

Quantitative Data

SterolBiological MatrixConcentration (µM)SpeciesReference
FF-MASHuman Follicular Fluid1.3 (range 0.3-5.3)Human[3]

Note: This table summarizes available quantitative data for the closely related compound FF-MAS. Further research is required to determine the specific concentrations of this compound in various tissues.

Biosynthesis of this compound

This compound is synthesized as part of the Kandutsch-Russell pathway of cholesterol biosynthesis. The key step in its formation is the 14α-demethylation of dihydrolanosterol, a reaction catalyzed by the cytochrome P450 enzyme, CYP51A1.[2]

Dihydro_FF_MAS_Biosynthesis Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Dihydro_FF_MAS This compound Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 Dihydro_T_MAS Dihydro T-MAS Dihydro_FF_MAS->Dihydro_T_MAS TM7SF2 Cholesterol Cholesterol Dihydro_T_MAS->Cholesterol Multiple Steps

Kandutsch-Russell Pathway for this compound Biosynthesis.

Signaling Pathways

The direct signaling pathways and receptors for this compound have not been elucidated. Research on the closely related FF-MAS suggests potential involvement of the Hedgehog and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in its biological effects, particularly in reproductive processes.[4][5] However, it is crucial to note that this is an extrapolation, and dedicated studies are needed to determine the specific signaling mechanisms of this compound. The Mas receptor, part of the renin-angiotensin system, has been a subject of interest in various physiological processes, but a direct link to this compound or other meiosis-activating sterols has not been established.[6][7]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of related sterols and can be applied to the extraction, isolation, and quantification of this compound from biological samples.[1]

Lipid Extraction from Biological Fluids (e.g., Follicular Fluid, Plasma)

This protocol is a modification of the Folch method for lipid extraction.

Materials:

  • Biological fluid sample (e.g., 100 µL)

  • Chloroform

  • Methanol (B129727)

  • Deionized water

  • Internal standard (e.g., deuterated this compound or a similar sterol)

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of the biological fluid sample.

  • Add a known amount of the internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Add 0.5 mL of deionized water to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • The dried lipid extract is now ready for derivatization or reconstitution for analysis.

Sample Preparation for Mass Spectrometry

For Gas Chromatography-Mass Spectrometry (GC-MS):

  • To the dried lipid extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers, which increases the volatility of the sterols.

  • The sample is now ready for GC-MS analysis.

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Reconstitute the dried lipid extract in a suitable mobile phase (e.g., 100 µL of methanol or acetonitrile).

  • Vortex briefly and transfer the solution to an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Quantification by Mass Spectrometry

GC-MS:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injection: Splitless injection.

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 150°C) to a high final temperature (e.g., 300°C) to separate the sterols.

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS ether and the internal standard.

LC-MS/MS:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of two solvents, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile (B52724) with 0.1% formic acid.

  • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and the internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Follicular Fluid) Extraction Lipid Extraction (Folch Method) Sample->Extraction Drying Evaporation under Nitrogen Extraction->Drying Derivatization Derivatization (for GC-MS) or Reconstitution (for LC-MS/MS) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS LCMSMS LC-MS/MS Analysis Derivatization->LCMSMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis LCMSMS->Data_Analysis

Experimental Workflow for this compound Analysis.

Conclusion

This compound is an important, endogenously produced intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its natural occurrence is widespread in mammalian tissues, with a likely concentration in reproductive tissues. While direct quantitative data and specific signaling pathways for this compound remain to be fully elucidated, the analytical methods for its detection and quantification are well-established. Further research into the specific biological roles of this compound may reveal novel functions beyond its role as a cholesterol precursor, with potential implications for drug development and the understanding of various physiological and pathological processes.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) is a crucial intermediate in the Kandutsch-Russell pathway, one of the two primary routes for cholesterol biosynthesis in mammals.[1] Unlike the Bloch pathway, the Kandutsch-Russell pathway involves the early saturation of the sterol side chain. This compound's position in this pathway makes it a molecule of significant interest for studies on sterol metabolism, cholesterol homeostasis, and potentially, cellular processes influenced by intermediates of this pathway. Its close structural relationship to Follicular Fluid Meiosis-Activating Sterol (FF-MAS) suggests potential roles in processes such as oocyte maturation.

These application notes provide detailed protocols for in vitro studies of this compound, drawing upon established methods for the closely related FF-MAS and other sterol intermediates. The provided methodologies and data aim to facilitate research into the biological functions and therapeutic potential of this compound.

Data Presentation

Table 1: In Vitro Effects of FF-MAS on Oocyte Maturation (Data from related compound)
Concentration (µM)SpeciesEffect on Oocyte MaturationReference
1MouseIncreased progression to Metaphase II (MII)[2]
0.1 - 1MouseDramatically increased oocyte competence for preimplantation development[2]
3 - 10PorcineIncreased number of zygotes with advanced maternal pronuclear stages[3]
30 - 100PorcineDose-dependent and reversible inhibition of nuclear maturation[3]
10HumanHighest non-toxic dose over 48 hours in granulosa cells[4]

Note: This data is for the related compound FF-MAS and is provided as a reference for designing experiments with this compound.

Experimental Protocols

Protocol 1: In Vitro Oocyte Maturation Assay

This protocol is adapted from established methods for FF-MAS and is designed to assess the effect of this compound on oocyte maturation.

1. Materials:

  • Immature cumulus-oocyte complexes (COCs)

  • In vitro maturation (IVM) medium (e.g., NCSU 37 medium supplemented with 1 mg/l cysteine, 10 ng/ml epidermal growth factor, and 50 µM 2-mercaptoethanol)

  • This compound stock solution (dissolved in ethanol)

  • 35 mm culture dishes

  • Mineral oil

  • Incubator (37°C, 5% CO2 in air)

2. Procedure:

  • Isolate immature COCs from ovarian follicles.

  • Prepare IVM medium and supplement with desired concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM). An ethanol (B145695) vehicle control should be included.

  • Place droplets of the prepared media in 35 mm culture dishes and cover with mineral oil.

  • Wash the isolated COCs and place them into the prepared media droplets.

  • Culture the COCs for 24-48 hours in an incubator at 37°C with 5% CO2 in air.

  • Assess oocyte maturation by observing germinal vesicle breakdown (GVBD) and the extrusion of the first polar body under a microscope.

  • For further analysis, denude the oocytes mechanically and proceed with fertilization and embryo culture assays.

Protocol 2: Lanosterol (B1674476) Synthase Activity Assay

This protocol provides a general method to assess the potential inhibitory or modulatory effects of this compound on lanosterol synthase, a key enzyme in the cholesterol biosynthesis pathway.

1. Materials:

  • Purified or recombinant lanosterol synthase

  • Substrate: (S)-2,3-oxidosqualene

  • Assay buffer

  • This compound stock solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical system for product detection (e.g., HPLC-MS)

2. Procedure:

  • Prepare a reaction mixture containing assay buffer and lanosterol synthase.

  • Add this compound at various concentrations to the reaction mixture. Include a control without this compound.

  • Pre-incubate the mixture for a defined period.

  • Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene.

  • Incubate the reaction at 37°C for a specific time.

  • Stop the reaction by adding an organic solvent to extract the lipids.

  • Analyze the extracted samples using HPLC-MS to separate and quantify the product, lanosterol, and the remaining substrate.

  • Calculate the enzyme activity and determine the inhibitory effect of this compound.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol can be used to evaluate the effect of this compound on the proliferation of various cell lines (e.g., cancer cells, granulosa cells).

1. Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

2. Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the control to determine the effect of this compound on cell proliferation.

Mandatory Visualizations

Signaling Pathways

Dihydro_FF_MAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Dihydro_FF_MAS This compound Dihydro_FF_MAS->Receptor SMO Smoothened (SMO) Dihydro_FF_MAS->SMO ? Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (e.g., Oocyte Maturation, Proliferation) ERK->Cellular_Response SUFU SUFU SMO->SUFU Inhibits GLI GLI SMO->GLI Leads to activation SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Gene_Expression Target Gene Expression GLI_A->Gene_Expression Gene_Expression->Cellular_Response

Caption: Putative signaling pathways for this compound.

Experimental Workflow

Experimental_Workflow cluster_assays 4. Assays Start Start: In Vitro Experiment Cell_Culture 1. Cell Culture (e.g., Oocytes, Granulosa cells) Start->Cell_Culture Treatment 2. Treatment with This compound (Dose-Response) Cell_Culture->Treatment Incubation 3. Incubation (Defined Time Points) Treatment->Incubation Maturation_Assay Oocyte Maturation (GVBD, Polar Body) Incubation->Maturation_Assay Proliferation_Assay Cell Proliferation (MTT, etc.) Incubation->Proliferation_Assay Biochemical_Assay Enzyme Activity (e.g., Lanosterol Synthase) Incubation->Biochemical_Assay Gene_Expression_Assay Gene/Protein Expression (qPCR, Western Blot) Incubation->Gene_Expression_Assay Data_Analysis 5. Data Analysis (Statistics, IC50/EC50) Maturation_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Biochemical_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis Conclusion End: Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro studies.

Logical Relationship

Logical_Relationship cluster_pathways Cholesterol Biosynthesis Lanosterol Lanosterol Dihydro_Lanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydro_Lanosterol DHCR24 FF_MAS FF-MAS Lanosterol->FF_MAS CYP51A1 Dihydro_FF_MAS This compound Dihydro_Lanosterol->Dihydro_FF_MAS CYP51A1 Cholesterol Cholesterol FF_MAS->Cholesterol ... Dihydro_FF_MAS->Cholesterol ... Bloch Bloch Pathway Kandutsch_Russell Kandutsch-Russell Pathway

Caption: this compound in the Kandutsch-Russell pathway.

References

Application Notes and Protocols for Dihydro FF-MAS in Cultured Oocyte Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Follicular fluid meiosis-activating sterol (FF-MAS) and its synthetic analogues, such as Dihydro FF-MAS, are crucial molecules in the field of reproductive biology. These sterols have been shown to play a significant role in promoting the resumption of meiosis in oocytes, enhancing their maturation, and improving subsequent embryonic development.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in cultured oocyte experiments, intended to guide researchers in designing and executing studies to assess oocyte quality and developmental potential.

FF-MAS, a naturally occurring intermediate in the cholesterol biosynthetic pathway, has been isolated from the follicular fluid of several species, including humans.[3][4] In vitro studies have demonstrated that supplementation with FF-MAS or its analogues can lead to higher rates of oocyte maturation to the metaphase II (MII) stage, improved fertilization rates, and enhanced development to the blastocyst stage.[5][6][7] The mechanism of action is believed to involve the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1]

These protocols are designed to be adaptable for various mammalian species, with specific examples and data primarily focusing on porcine and mouse models, as well as human oocytes.

Data Presentation: Efficacy of FF-MAS and its Analogues

The following tables summarize quantitative data from various studies on the effects of FF-MAS and its synthetic analogues on oocyte maturation and embryonic development.

Table 1: Effect of a Synthetic Analogue of FF-MAS (ZK255933) on Mouse Oocyte Maturation and Preimplantation Development [5][6]

Treatment GroupConcentration (µM)% MII Oocytes% 2-Cell Embryos% Blastocysts
Control (0.1% Ethanol)-75.368.130.4
FF-MAS182.175.041.7
ZK2559330.185.781.356.3
ZK255933188.983.362.5

Table 2: Effect of FF-MAS on In Vitro Maturation of Human Oocytes from Polycystic Ovarian Syndrome Patients [7]

Treatment GroupCulture Duration (hours)% MII Oocytes
Control3029
FF-MAS (20 µM)3067

Table 3: Effect of FF-MAS on Porcine Oocyte Maturation and Fertilization In Vitro [4]

Treatment GroupConcentration (µM)% Monospermic Penetration% Polyspermic Penetration% Degeneration
Control (without pFF)-25.030.015.0
FF-MAS (3 µM, without pFF)328.020.010.0
FF-MAS (10 µM, without pFF)1026.018.08.0
Control (with 10% pFF)-35.035.012.0
FF-MAS (3 µM, with 10% pFF)325.045.08.0
FF-MAS (10 µM, with 10% pFF)1022.050.07.0

pFF: porcine follicular fluid

Signaling Pathways

FF-MAS Induced Oocyte Maturation via MAPK Pathway

FF-MAS is known to promote the resumption of meiosis in oocytes through the activation of the MAPK signaling cascade. This pathway involves a series of protein phosphorylations that ultimately lead to the activation of maturation-promoting factor (MPF), a key regulator of the cell cycle.

FF_MAS_MAPK_Pathway This compound This compound Receptor Receptor This compound->Receptor Binds to c-mos c-mos Receptor->c-mos Activates MEK MEK c-mos->MEK Phosphorylates ERK1/2 ERK1/2 MEK->ERK1/2 Phosphorylates MPF Activation MPF Activation ERK1/2->MPF Activation Leads to Meiotic Resumption Meiotic Resumption MPF Activation->Meiotic Resumption

FF-MAS signaling through the MAPK pathway.

Potential Involvement of the Hedgehog Signaling Pathway

Recent studies suggest a possible link between FF-MAS and the Hedgehog signaling pathway in granulosa cells, which are crucial for oocyte development. FF-MAS may promote granulosa cell proliferation through this pathway, indirectly supporting oocyte maturation.[8][9]

FF_MAS_Hedgehog_Pathway This compound This compound Granulosa Cells Granulosa Cells This compound->Granulosa Cells SMO SMO Granulosa Cells->SMO Activates Gli1 Gli1 SMO->Gli1 Activates Cell Proliferation Cell Proliferation Gli1->Cell Proliferation Promotes Oocyte Support Oocyte Support Cell Proliferation->Oocyte Support

Potential role of FF-MAS in the Hedgehog pathway.

Experimental Protocols

Experimental Workflow for Oocyte In Vitro Maturation (IVM) with this compound

The following diagram outlines the general workflow for conducting an in vitro maturation experiment with this compound.

IVM_Workflow cluster_prep Preparation cluster_culture In Vitro Culture cluster_assessment Assessment A Oocyte Collection (e.g., from antral follicles) C Incubation of Oocytes in IVM Media (Specific duration, e.g., 24-48h) A->C B Preparation of IVM Media (with and without this compound) B->C D Evaluation of Nuclear Maturation (GV, GVBD, MII stages) C->D E In Vitro Fertilization (IVF) (Optional) D->E F Assessment of Embryonic Development (Cleavage, Blastocyst Formation) E->F

General workflow for oocyte IVM experiments.

Protocol 1: In Vitro Maturation of Mouse Oocytes with this compound

This protocol is adapted from methodologies used in studies on mouse oocyte maturation.[5][6][10]

Materials:

  • Pregnant Mare Serum Gonadotropin (PMSG)

  • Human Chorionic Gonadotropin (hCG)

  • M2 or M16 culture medium

  • This compound (or synthetic analogue)

  • Ethanol (B145695) (for dissolving this compound)

  • Mineral oil

  • 35-mm and 60-mm culture dishes

  • Sterile needles (e.g., 27-gauge)

  • Incubator (37°C, 5% CO2 in air)

Procedure:

  • Hormonal Stimulation of Female Mice:

    • Inject female mice (e.g., 3-4 weeks old) intraperitoneally with 5 IU of PMSG to stimulate follicular growth.

    • 48 hours after PMSG injection, administer 5 IU of hCG to induce ovulation. Oocytes can be collected 12-14 hours post-hCG for in vivo matured controls, or ovaries can be collected 44-48 hours post-PMSG for immature oocyte retrieval.

  • Oocyte Collection:

    • Euthanize the mice and dissect the ovaries, placing them in pre-warmed M2 handling medium.

    • Using sterile needles, puncture the large antral follicles to release cumulus-oocyte complexes (COCs).

    • Collect only COCs with a compact cumulus mass and uniform ooplasm.

  • Preparation of IVM Medium:

    • Prepare a stock solution of this compound in ethanol. For example, a 1 mM stock solution.

    • Supplement pre-equilibrated M16 culture medium with the desired final concentration of this compound (e.g., 0.1 µM, 1 µM). A control group with the same concentration of ethanol vehicle should be included.

    • Prepare 50-100 µL droplets of the culture media in a 35-mm culture dish and cover with mineral oil.

  • In Vitro Maturation:

    • Wash the collected COCs through several droplets of fresh M16 medium.

    • Transfer the COCs into the prepared IVM droplets (10-20 COCs per droplet).

    • Incubate for 16-24 hours at 37°C in a humidified atmosphere of 5% CO2 in air.

  • Assessment of Maturation:

    • After incubation, denude the oocytes by gentle pipetting in M2 medium containing hyaluronidase (B3051955) (e.g., 300 µg/mL).

    • Assess the nuclear stage of the oocytes under a microscope. Oocytes that have extruded the first polar body are considered to have reached the MII stage.

Protocol 2: In Vitro Maturation of Porcine Oocytes with this compound

This protocol is based on methodologies described for porcine oocyte IVM.[4]

Materials:

  • Ovaries from prepubertal gilts (collected from an abattoir)

  • NCSU-37 medium

  • Cysteine, Epidermal Growth Factor (EGF), 2-mercaptoethanol

  • dibutyryl cyclic AMP (dbcAMP)

  • PMSG/hCG

  • Porcine follicular fluid (pFF, optional)

  • This compound

  • Ethanol

  • Incubator (38.5°C, 5% CO2 in air)

Procedure:

  • Oocyte Collection:

    • Aspirate COCs from 3-6 mm antral follicles of gilt ovaries using an 18-gauge needle.

    • Select COCs with a dense, multi-layered cumulus cell investment and evenly granulated cytoplasm.

  • Preparation of IVM Medium:

    • Prepare the base IVM medium (NCSU-37) supplemented with 1 mg/L cysteine, 10 ng/mL EGF, and 50 µM 2-mercaptoethanol. For the initial 22 hours of maturation, also add 1 mM dbcAMP and 10 IU/mL each of PMSG and hCG.

    • Prepare a stock solution of this compound in ethanol.

    • Supplement the IVM medium with the desired concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM). A control group with the ethanol vehicle should be included. If using pFF, it can be added at 10%.

  • In Vitro Maturation:

    • Wash the selected COCs three times in a washing medium (e.g., TCM-199 with HEPES).

    • Culture groups of 30-50 COCs in 500 µL of the prepared IVM medium in a 4-well dish.

    • Incubate for a total of 44-48 hours at 38.5°C in a humidified atmosphere of 5% CO2 in air. For the two-phase maturation, after the initial 22 hours, wash the COCs and transfer them to a second IVM medium without dbcAMP and PMSG/hCG for the remaining 22-26 hours.

  • Assessment of Maturation:

    • Following maturation, denude the oocytes by vortexing in a tube with hyaluronidase.

    • Mount the denuded oocytes on a slide, fix, and stain with a DNA-specific fluorescent dye (e.g., Hoechst 33342) to visualize the chromatin configuration and determine the meiotic stage.

Concluding Remarks

The use of this compound in oocyte culture experiments presents a promising avenue for improving in vitro maturation outcomes and subsequent embryonic development. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their studies. It is recommended to optimize concentrations and culture times for specific species and experimental conditions. Further research into the downstream signaling pathways and the interplay with other factors in the follicular microenvironment will continue to enhance our understanding and application of these potent meiosis-activating sterols.

References

Application Note: Quantification of Dihydro FF-MAS using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) in biological matrices. This compound is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Accurate quantification of this sterol is essential for studying steroidogenesis, reproductive biology, and metabolic disorders. This protocol provides a comprehensive workflow, from sample preparation to data analysis, and is designed for researchers in academic and industrial settings.

Introduction

This compound is a key metabolic intermediate in the Kandutsch-Russell pathway, one of the two primary routes for cholesterol biosynthesis in mammals. Unlike the Bloch pathway, the Kandutsch-Russell pathway involves the early saturation of the sterol side chain. While its precursor, FF-MAS, has been shown to have biological activities, including the activation of Liver X receptor alpha (LXRα) and the promotion of oocyte meiosis, the specific signaling roles of this compound beyond its function as a cholesterol precursor are still under investigation.[1][2][3][4] The precise measurement of this compound can provide valuable insights into the flux and regulation of cholesterol metabolism and its potential independent biological functions.

This document provides a detailed protocol for the extraction and quantification of this compound from biological samples such as plasma and follicular fluid using LC-MS/MS.

Signaling Pathway

This compound is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. This pathway begins with the conversion of lanosterol (B1674476) to 24,25-dihydrolanosterol and proceeds through a series of enzymatic steps to produce cholesterol.

Kandutsch_Russell_Pathway cluster_0 Kandutsch-Russell Pathway Lanosterol Lanosterol Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Dihydro_FF_MAS This compound Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 Dihydro_T_MAS Dihydro T-MAS Dihydro_FF_MAS->Dihydro_T_MAS TM7SF2 Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol Multiple Steps Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol SC5D Cholesterol Cholesterol Dehydrocholesterol->Cholesterol DHCR7

Kandutsch-Russell pathway of cholesterol biosynthesis.

Experimental Workflow

The overall workflow for the quantification of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_workflow Quantification Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Follicular Fluid) Spiking Spike with Internal Standard (e.g., this compound-d6) Sample_Collection->Spiking Extraction Liquid-Liquid Extraction (MTBE) Spiking->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Experimental workflow for this compound quantification.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methods for similar sterols and is suitable for plasma and follicular fluid.

Materials:

  • Biological sample (200 µL)

  • Internal Standard (IS) solution (e.g., this compound-d6 in methanol)

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution to the sample.

  • Add 750 µL of cold MTBE to the sample.

  • Vortex the mixture vigorously for 1 minute.

  • Add 200 µL of methanol and vortex for 30 seconds.

  • Add 200 µL of water to induce phase separation and vortex for 20 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (90:10 Methanol:Water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters (to be optimized for the specific instrument):

    • Vaporizer Temperature: 350°C

    • Ion Transfer Tube Temperature: 300°C

    • Sheath Gas: 40 arbitrary units

    • Auxiliary Gas: 10 arbitrary units

    • Discharge Current: 4.0 µA

MRM Transitions (Hypothetical - require experimental validation):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound395.3377.315
This compound-d6 (IS)401.3383.315

Note: The precursor ion for this compound corresponds to the [M-H₂O+H]⁺ adduct, which is common for sterols in APCI. The product ion corresponds to the loss of water from the precursor.

Data Presentation

The following tables present hypothetical quantitative data for this compound in human follicular fluid and plasma for illustrative purposes. Actual concentrations may vary and should be determined experimentally.

Table 1: Hypothetical this compound Concentrations in Human Follicular Fluid

Sample IDFollicle Size (mm)This compound (ng/mL)
FF-0011815.2
FF-0022018.5
FF-0031714.8
FF-0041916.9
FF-0052120.1

Table 2: Hypothetical this compound Concentrations in Human Plasma

Sample IDSubject GroupThis compound (ng/mL)
P-001Control8.7
P-002Control9.1
P-003Treated12.4
P-004Treated13.1
P-005Control8.9

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in biological matrices. The described protocol, including a streamlined liquid-liquid extraction and a sensitive mass spectrometric detection, offers a valuable tool for researchers investigating cholesterol metabolism and its role in various physiological and pathological processes. The provided method parameters and workflows can be adapted and validated for specific research needs, enabling a deeper understanding of the biological significance of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its accurate and sensitive quantification is essential for studying sterol metabolism, investigating its role in various physiological processes, and for the development of drugs targeting cholesterol pathways. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of sterols like this compound. However, due to their low volatility and thermal lability, a derivatization step is necessary to improve their chromatographic and mass spectrometric properties.

This document provides detailed application notes and protocols for the GC-MS analysis of this compound, including sample preparation, derivatization, and instrument parameters. Additionally, it presents diagrams of the relevant biosynthetic pathway and experimental workflow to aid in the understanding and implementation of these methods.

Data Presentation

The following table provides a template for summarizing quantitative data obtained from the GC-MS analysis of this compound. Researchers can adapt this table to their specific experimental design.

Sample IDConcentration (ng/mL)Peak Area (Analyte)Peak Area (Internal Standard)Response FactorNotes
Standard 11
Standard 25
Standard 310
Standard 425
Standard 550
Standard 6100
Blank0
QC Low
QC Mid
QC High
Sample 1
Sample 2
...

Experimental Protocols

A two-step derivatization process involving methoximation followed by silylation is a widely used and effective method for the GC-MS analysis of sterols.[1][2] This procedure converts polar functional groups into more volatile and thermally stable derivatives.

1. Sample Preparation and Extraction

This protocol is a general guideline and may need to be optimized based on the sample matrix (e.g., plasma, cell culture, tissue homogenate).

  • Materials:

    • Sample containing this compound

    • Internal Standard (e.g., a deuterated analog of a related sterol)

    • Organic solvents (e.g., hexane, ethyl acetate, methanol)

    • Anhydrous sodium sulfate

    • Centrifuge

    • Nitrogen evaporator or vacuum concentrator

  • Procedure:

    • To 1 mL of the sample, add a known amount of the internal standard.

    • Perform a liquid-liquid extraction with 3 mL of a suitable organic solvent (e.g., hexane:ethyl acetate, 9:1 v/v). Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction (steps 2-4) two more times and combine the organic extracts.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

2. Derivatization Protocol: Methoximation and Silylation

  • Materials:

    • Dried sample extract

    • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

    • Heating block or oven

    • GC vials with inserts

  • Procedure:

    • Methoximation:

      • To the dried sample residue, add 50 µL of methoxyamine hydrochloride in pyridine.

      • Cap the vial tightly and vortex for 1 minute.

      • Incubate at 60°C for 60 minutes.[3]

      • Cool the vial to room temperature.

    • Silylation:

      • Add 100 µL of MSTFA with 1% TMCS to the vial.[3]

      • Cap the vial tightly and vortex for 1 minute.

      • Incubate at 60°C for 30 minutes.

      • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of silylated sterols and can be used as a starting point for the analysis of derivatized this compound. Optimization may be necessary for specific instruments and applications.

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature290°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (for initial identification)
Mass Spectrum of TMS-derivatized this compound (Predicted) The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of this compound is expected to show a molecular ion (M+) and characteristic fragment ions resulting from the loss of methyl groups (-15 Da) and the TMS group (-90 Da). The exact m/z values would need to be confirmed with a pure standard.

Visualizations

Signaling Pathways and Experimental Workflows

Kandutsch_Russell_Pathway cluster_Kandutsch_Russell Kandutsch-Russell Pathway Lanosterol Lanosterol DihydroLanosterol 24,25-Dihydrolanosterol Lanosterol->DihydroLanosterol DHCR24 FF_MAS_precursor 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol DihydroLanosterol->FF_MAS_precursor CYP51A1 Dihydro_FF_MAS This compound (4,4-dimethyl-5α-cholesta-8-en-3β-ol) FF_MAS_precursor->Dihydro_FF_MAS TM7SF2 Lathosterol Lathosterol Dihydro_FF_MAS->Lathosterol Multiple Steps (SC4MOL, NSDHL, HSD17B7) Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol SC5D Cholesterol Cholesterol Dehydrocholesterol->Cholesterol DHCR7

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis, highlighting the position of this compound.

GC_MS_Workflow cluster_workflow GC-MS Analysis Workflow for this compound Sample Sample Collection (e.g., Plasma, Cells) Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Methoximation Methoximation (Methoxyamine HCl in Pyridine) Drying->Methoximation Silylation Silylation (MSTFA + 1% TMCS) Methoximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Analysis Data Processing and Quantification GC_MS->Data_Analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

LXR_Signaling cluster_LXR LXRα Signaling Pathway Activation Dihydro_FF_MAS This compound (and other oxysterols) LXR LXRα/RXR Heterodimer Dihydro_FF_MAS->LXR activates LXRE LXR Response Element (LXRE) in Target Gene Promoters LXR->LXRE binds to Gene_Expression Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->Gene_Expression regulates Response Cellular Response (Cholesterol Efflux, Lipogenesis) Gene_Expression->Response

Caption: Simplified diagram of LXRα signaling activation by sterol intermediates like this compound.

References

Application Notes and Protocols for Dihydro FF-MAS-d6 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS) is a crucial intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] The deuterated analog, this compound-d6, serves as a stable isotope tracer for metabolic flux analysis, offering a powerful tool to investigate the dynamics of sterol metabolism.[1] By introducing a labeled version of this intermediate, researchers can trace its metabolic fate, elucidate complex biochemical transformations, and quantify the flux through specific pathways. This is particularly valuable for understanding the impact of genetic modifications or pharmacological interventions on cholesterol synthesis.[2][3]

Stable isotope tracing, coupled with mass spectrometry, allows for the sensitive and specific tracking of molecules without the need for radioactive compounds.[1][4] this compound-d6, typically labeled with six deuterium (B1214612) atoms at the C4-dimethyl positions, is biochemically indistinguishable from its endogenous counterpart, ensuring its metabolic processing reflects the natural pathway.[1] These application notes provide a comprehensive guide to using this compound-d6 for metabolic flux analysis in both in vitro and in vivo models.

Principle of Metabolic Flux Analysis with this compound-d6

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system.[5][6] When this compound-d6 is introduced into a cellular or animal model, it enters the cholesterol biosynthesis pathway and is converted into downstream metabolites. By measuring the rate of incorporation of the deuterium label into these metabolites over time, it is possible to determine the metabolic flux through this pathway. This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone.[2][3]

The general workflow for MFA using this compound-d6 involves:

  • Tracer Administration: Introducing this compound-d6 to the biological system (cell culture or animal model).[6]

  • Sample Collection: Harvesting samples at various time points.

  • Metabolite Extraction: Isolating lipids and sterols from the collected samples.

  • Mass Spectrometry Analysis: Quantifying the enrichment of deuterium-labeled downstream metabolites.

  • Data Analysis and Modeling: Calculating metabolic flux rates based on the isotopic enrichment data.

Applications in Research and Drug Development

The use of this compound-d6 as a tracer has significant applications in several areas:

  • Elucidating Cholesterol Biosynthesis: Precisely tracking the conversion of this compound-d6 to cholesterol and other sterol intermediates provides insights into the regulation and potential bottlenecks in the Kandutsch-Russell pathway.[1]

  • Pharmacodynamic Studies: Evaluating how drugs that target cholesterol metabolism affect the flux through the biosynthesis pathway. This can help in determining the mechanism of action and efficacy of new therapeutic agents.

  • Disease Modeling: Investigating alterations in cholesterol metabolism in various diseases, such as metabolic syndrome, cardiovascular disease, and certain cancers.

  • Personalized Medicine: Understanding individual variations in cholesterol metabolism, which could lead to more tailored therapeutic strategies.[4]

Quantitative Data Presentation

While specific quantitative data for the metabolic flux of this compound-d6 is not extensively available in published literature, the following tables present hypothetical yet representative summaries of expected metabolic parameters based on typical observations for other sterol intermediates in the cholesterol biosynthesis pathway.[1] These values are for illustrative purposes.

Table 1: Hypothetical Metabolic Flux Parameters in Primary Hepatocytes

ParameterControl GroupTreatment Group (Statins)
This compound-d6 Uptake Rate (pmol/mg protein/hr) 50 ± 548 ± 6
Conversion Rate to Cholesterol-d6 (pmol/mg protein/hr) 30 ± 415 ± 3
Half-life of this compound-d6 (hours) 48
Pool Size of Cholesterol-d6 (pmol/mg protein) 120 ± 1560 ± 10

Table 2: Hypothetical In Vivo Metabolic Parameters in a Mouse Model

ParameterWild-Type MiceGenetically Modified Mice (Defective Enzyme)
Plasma Clearance of this compound-d6 (mL/hr) 10 ± 1.510 ± 1.2
Hepatic Cholesterol-d6 Synthesis Rate (nmol/g liver/hr) 5 ± 0.81 ± 0.3
Biliary Excretion of Labeled Bile Acids (nmol/hr) 2 ± 0.40.5 ± 0.1

Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis in Primary Hepatocytes

This protocol outlines a method for tracing the metabolism of this compound-d6 in a primary hepatocyte cell culture model.[1]

Materials:

  • Primary hepatocytes

  • Collagen-coated plates

  • Appropriate cell culture media

  • This compound-d6 (stock solution in ethanol)

  • Vehicle control (ethanol)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Internal standard for mass spectrometry

Procedure:

  • Cell Culture and Treatment:

    • Plate primary hepatocytes on collagen-coated plates and culture in appropriate media.[1]

    • Prepare a stock solution of this compound-d6 in ethanol.[1]

    • Treat the cells with a final concentration of 1-10 µM this compound-d6. Include a vehicle control.[1]

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).[1]

  • Sample Collection and Processing:

    • At each time point, wash the cells with ice-cold PBS.

    • Quench metabolism by adding a cold solvent like acetonitrile.

    • Harvest the cells and pellet them by centrifugation.

  • Lipid Extraction:

    • Extract total lipids from the cell pellet using a suitable method, such as the Folch or Bligh-Dyer method.

    • Incorporate an internal standard for accurate quantification.

  • Mass Spectrometry Analysis:

    • Analyze the lipid extracts using LC-MS/MS to identify and quantify this compound-d6 and its downstream deuterated metabolites (e.g., cholesterol-d6).

  • Data Analysis:

    • Calculate the rate of disappearance of this compound-d6 and the rate of appearance of its metabolites.

    • Determine the isotopic enrichment in the product pools to calculate metabolic flux.

Protocol 2: In Vivo Metabolic Flux Analysis in a Mouse Model

This protocol describes a method for tracing the metabolism of this compound-d6 in a mouse model.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound-d6 sterile solution for injection or oral gavage

  • Vehicle control

  • Metabolic cages (optional, for urine and feces collection)

  • Blood collection supplies

  • Lipid extraction solvents

  • Internal standard for mass spectrometry

Procedure:

  • Animal Dosing:

    • Administer this compound-d6 to mice via an appropriate route (e.g., oral gavage or intraperitoneal injection).[1]

    • House the mice in metabolic cages if collection of urine and feces is required.[1]

    • Include a control group receiving the vehicle.[1]

  • Sample Collection:

    • Collect blood samples at various time points post-administration.[1]

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, intestine, brain).[1]

  • Sample Processing:

    • Extract lipids from plasma, urine, feces, and tissue homogenates using methods similar to the in vitro protocol.[1]

    • Incorporate an internal standard for accurate quantification.[1]

  • Mass Spectrometry Analysis:

    • Analyze the lipid extracts by LC-MS/MS to quantify this compound-d6 and its deuterated metabolites in different tissues and biofluids.

  • Data Analysis:

    • Perform pharmacokinetic analysis on the plasma concentration-time data of this compound-d6.

    • Calculate tissue-specific synthesis rates of downstream metabolites.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the position of this compound within the Kandutsch-Russell pathway of cholesterol biosynthesis.

Cholesterol_Biosynthesis cluster_KR_Pathway Kandutsch-Russell Pathway Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS Demethylation Dihydro_FF_MAS This compound FF_MAS->Dihydro_FF_MAS Saturation T_MAS T-MAS Dihydro_FF_MAS->T_MAS Demethylation Lathosterol Lathosterol T_MAS->Lathosterol Isomerization 7_Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7_Dehydrocholesterol Dehydrogenation Cholesterol Cholesterol 7_Dehydrocholesterol->Cholesterol Reduction

Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for metabolic flux analysis using this compound-d6.

Experimental_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase cluster_Interpretation Interpretation Phase Tracer_Administration Administer this compound-d6 (In Vitro or In Vivo) Sample_Collection Collect Samples (Cells, Tissues, Biofluids) at Multiple Time Points Tracer_Administration->Sample_Collection Lipid_Extraction Extract Lipids Sample_Collection->Lipid_Extraction MS_Analysis LC-MS/MS Analysis Lipid_Extraction->MS_Analysis Data_Processing Quantify Labeled Metabolites MS_Analysis->Data_Processing Flux_Calculation Calculate Metabolic Flux Data_Processing->Flux_Calculation Biological_Interpretation Biological Interpretation Flux_Calculation->Biological_Interpretation

Caption: General workflow for metabolic flux analysis.

Conclusion

The study of this compound-d6 metabolism provides valuable insights into the intricacies of the Kandutsch-Russell and related cholesterol biosynthesis pathways.[1] The use of stable isotope labeling, coupled with advanced mass spectrometry techniques, allows for precise tracking of its metabolic fate.[1] The experimental protocols and theoretical frameworks presented in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the complex regulation and dynamics of sterol metabolism.[1]

References

Application Notes and Protocols for Lipid Extraction of Dihydro FF-MAS from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its accurate quantification from cellular models is essential for studying sterol metabolism, drug development targeting cholesterol pathways, and understanding its potential signaling roles. This document provides detailed protocols for the efficient extraction of this compound from cultured cells, outlines its metabolic pathway, and discusses its known biological interactions.

Data Presentation

Table 1: Comparison of Lipid Extraction Methods for Sterol Analysis

While direct comparative data for this compound extraction efficiency is limited, this table summarizes the general characteristics of the well-established Folch and Bligh & Dyer methods for lipid and sterol extraction from cellular samples.

ParameterFolch MethodBligh & Dyer Method
Principle Two-step extraction using a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture, followed by a wash with a salt solution to remove non-lipid contaminants.[2][3]A modified, more rapid version of the Folch method that uses a smaller volume of chloroform and methanol in a specific ratio with water to form a biphasic system.[2][3]
Lipid Recovery Considered a "gold standard" with high extraction efficiency for a broad range of lipids, including sterols.[2]Generally high and comparable to the Folch method for many lipid classes.
Solvent Volume Requires larger volumes of solvents, particularly chloroform.[2]Uses a smaller volume of solvents, making it more suitable for smaller sample sizes.[3]
Time Consumption More time-consuming due to multiple steps and larger solvent volumes.[2]Faster than the Folch method.[2]
Hazard Profile High, due to the significant use of chloroform, a hazardous solvent.[2]Moderate, as it still uses chloroform, but in smaller quantities.
Sample Size Suitable for a wide range of sample sizes, from small cell pellets to larger tissue samples.Ideal for smaller sample volumes, such as cell pellets from multi-well plates.
Phase Separation Clear phase separation is typically achieved after centrifugation.Phase separation can sometimes be less distinct and may require careful aspiration of the lower phase.

Experimental Protocols

Two primary methods are recommended for the extraction of this compound from cultured cells: the modified Bligh & Dyer method and the Folch method. The choice of method may depend on the sample size, available equipment, and desired purity of the lipid extract.

Protocol 1: Modified Bligh & Dyer Lipid Extraction

This protocol is adapted for cultured cells and is suitable for smaller sample volumes.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting and Washing:

    • Aspirate the cell culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization and transfer to a glass centrifuge tube.

    • Centrifuge at 500 x g for 10 minutes at 4°C to pellet the cells.

    • Discard the supernatant.

  • Lipid Extraction:

    • Resuspend the cell pellet in 100 µL of deionized water.

    • Add 375 µL of a chloroform:methanol (1:2, v/v) solution to the cell suspension.[4]

    • Vortex the mixture vigorously for 1 minute to ensure a single-phase system and cell lysis.

    • Add 125 µL of chloroform and vortex for 30 seconds.[4]

    • Add 125 µL of deionized water and vortex for another 30 seconds to induce phase separation.[4]

  • Phase Separation:

    • Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C.[4] This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase.

    • Using a glass Pasteur pipette, transfer the lower organic (chloroform) phase to a new clean glass tube, being careful not to disturb the protein interface.

  • Drying and Storage:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

    • The dried lipid extract can be stored at -80°C until further analysis.

    • For analysis by LC-MS/MS or GC-MS, reconstitute the dried lipids in a suitable solvent (e.g., isopropanol (B130326) or mobile phase).[5]

Protocol 2: Folch Lipid Extraction

This classic method is robust and suitable for a wide range of sample sizes.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (or 0.74% KCl solution)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting and Washing:

    • Follow the same procedure as described in Protocol 1 (steps 1a-1e).

  • Lipid Extraction:

    • Resuspend the cell pellet in 0.4 mL of deionized water.

    • Add 3 mL of a chloroform:methanol (2:1, v/v) mixture.[6]

    • Vortex the mixture vigorously for 2 minutes to create a single-phase homogenate.

  • Washing and Phase Separation:

    • Add 0.6 mL of 0.9% NaCl solution to the homogenate.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to facilitate phase separation.[2]

  • Lipid Collection:

    • After centrifugation, two distinct layers will be visible. The lower layer is the chloroform phase containing the lipids.

    • Carefully remove the upper aqueous layer by aspiration.

    • Transfer the lower chloroform phase to a clean glass tube.

  • Drying and Storage:

    • Evaporate the chloroform under a stream of nitrogen or in a vacuum concentrator.

    • Store the dried lipid extract at -80°C.

    • Reconstitute in an appropriate solvent for subsequent analysis.

Mandatory Visualization

Signaling and Metabolic Pathways

This compound is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. While FF-MAS has been identified as a ligand for the Liver X Receptor alpha (LXRα), a specific signaling pathway directly initiated by this compound remains to be fully elucidated.[7] The following diagrams illustrate the metabolic context and a known signaling interaction of the related FF-MAS.

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydro_Lanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydro_Lanosterol DHCR24 Dihydro_FF_MAS This compound Dihydro_Lanosterol->Dihydro_FF_MAS CYP51A1 Dihydro_T_MAS Dihydro T-MAS Dihydro_FF_MAS->Dihydro_T_MAS TM7SF2 Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol Multiple Steps Seven_DHC 7-Dehydrocholesterol Lathosterol->Seven_DHC SC5D Cholesterol Cholesterol Seven_DHC->Cholesterol DHCR7

Kandutsch-Russell Pathway for Cholesterol Biosynthesis.

FF_MAS_Signaling cluster_cell Cell cluster_nucleus Nucleus LXR_RXR LXRα / RXR LXR_Target_Genes LXR Target Genes (e.g., ABCA1, SREBP-1c) LXR_RXR->LXR_Target_Genes Transcription FF_MAS FF-MAS FF_MAS->LXR_RXR Activation

FF-MAS Activation of LXRα Signaling.
Experimental Workflow

The overall experimental workflow for the extraction and analysis of this compound from cultured cells is depicted below.

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Harvesting 2. Cell Harvesting & Washing Cell_Culture->Cell_Harvesting Lipid_Extraction 3. Lipid Extraction (Bligh & Dyer or Folch) Cell_Harvesting->Lipid_Extraction Phase_Separation 4. Phase Separation Lipid_Extraction->Phase_Separation Lipid_Collection 5. Collection of Organic Phase Phase_Separation->Lipid_Collection Drying 6. Solvent Evaporation Lipid_Collection->Drying Reconstitution 7. Reconstitution Drying->Reconstitution Analysis 8. LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Workflow for this compound Extraction and Analysis.

References

Preparing Dihydro FF-MAS stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Dihydro FF-MAS

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (this compound), also known as 4,4-dimethyl-cholest-8(9), 14-dien-3β-ol, is a sterol intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] It is a derivative of 24,25-dihydrolanosterol and has been shown to play a role in triggering the initiation of meiosis in cultured mouse oocytes in vitro.[1] Given its biological significance, accurate and reproducible preparation of this compound solutions is critical for cell-based assays.

These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications, ensuring compound stability and minimizing solvent-induced cytotoxicity.

Product Information and Properties

Proper handling and storage of this compound powder are essential for maintaining its integrity. The compound is typically shipped on dry ice and should be stored at -20°C upon receipt.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 4,4-dimethyl-cholest-8(9), 14-dien-3β-ol[1]
Molecular Formula C₂₉H₄₈O[1]
Molecular Weight 412.69 g/mol [1]
CAS Number 19456-83-8[1]
Appearance Powder[1]
Purity ≥99% (TLC)[1]
Storage Temperature -20°C[1]

Preparation of this compound Stock Solution

The lipophilic nature of this compound necessitates the use of an organic solvent for creating a concentrated stock solution. The choice of solvent is critical to ensure complete dissolution while minimizing potential toxicity in subsequent cell culture experiments.[2][3]

Solvent Selection

Ethanol (B145695) and Dimethyl Sulfoxide (DMSO) are common solvents for preparing stock solutions of lipophilic compounds for use in cell-based assays.[2][3][4] For related compounds like Dihydro T-MAS-d6, ethanol has been successfully used.[5]

Table 2: Comparison of Recommended Solvents

SolventAdvantagesDisadvantagesFinal Conc. in Media
Ethanol (EtOH) Good solvent for a wide range of compounds; less toxic than DMSO at higher concentrations.[2]Can affect cell viability at higher concentrations.[2][3]≤0.1%
Dimethyl Sulfoxide (DMSO) Excellent solvent for many organic compounds.[2]Can be toxic to cells at concentrations above 0.1-0.5%.[2][3][6]≤0.1%

Recommendation: High-purity, anhydrous ethanol is recommended as the primary solvent. DMSO can be used as an alternative if solubility issues arise. It is crucial to ensure the final concentration of the solvent in the cell culture medium is kept to a minimum (ideally ≤0.1%) to avoid off-target effects.[2][6]

Protocol: Preparing a 1 mg/mL Stock Solution in Ethanol

This protocol describes the preparation of a 1 mg/mL (approximately 2.42 mM) stock solution from 1 mg of this compound powder.

Materials:

  • This compound powder (e.g., 1 mg vial)

  • Anhydrous Ethanol (≥99.5%)

  • Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically add 1.0 mL of anhydrous ethanol to the vial containing 1 mg of this compound.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure no particulates are present.

  • The resulting stock solution has a concentration of 1 mg/mL.

Storage and Stability
  • Short-term Storage: Store the stock solution at -20°C for up to 1-3 months.

  • Long-term Storage: For long-term storage, dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C.

  • Handling: Always use sterile techniques when handling the stock solution to prevent contamination. Protect the solution from light by using amber vials or by wrapping clear vials in foil.

Application in Cell Culture

This section provides a general protocol for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.[5]

Protocol: Preparing Working Solutions and Treating Cells

Materials:

  • This compound stock solution (1 mg/mL in ethanol)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cultured cells in multi-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that allows them to reach the desired confluency (typically 70-90%) at the time of treatment. Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).[5][7]

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of stock solution needed to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 10 µM this compound:

      • Stock concentration = 1 mg/mL ≈ 2420 µM

      • Volume of stock = (10 µM * 1000 µL) / 2420 µM ≈ 4.1 µL

    • Pre-dilute the stock solution in complete culture medium. Add the calculated volume of stock (4.1 µL) to a sufficient volume of fresh medium (e.g., 1 mL) and mix gently by pipetting.

    • Important: Ensure the final ethanol concentration remains non-toxic (e.g., for a 1:250 dilution as in the example, the final ethanol concentration is 0.4%, which may be high for some sensitive cell lines. A 1:1000 dilution to 0.1% is recommended, which would require a more concentrated stock or an intermediate dilution step).[6]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of ethanol to an equal volume of culture medium.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Wash the cells once with sterile PBS.[5]

    • Add the prepared working solution (or vehicle control) to the respective wells.

  • Incubation: Return the cells to the incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).[5]

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as viability assays (e.g., MTT), protein extraction for Western blotting, or metabolite extraction.[5][7]

Diagrams and Workflows

Signaling Pathway

This compound is an intermediate in the Kandutsch-Russell pathway, a branch of the post-squalene cholesterol biosynthesis pathway.

Kandutsch_Russell_Pathway Kandutsch-Russell Pathway Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS Dihydro_FF_MAS This compound (4,4-dimethyl-cholest-8(9),14-dien-3β-ol) FF_MAS->Dihydro_FF_MAS T_MAS T-MAS Dihydro_FF_MAS->T_MAS Lathosterol Lathosterol T_MAS->Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol Multiple Steps

Caption: Role of this compound in the Kandutsch-Russell cholesterol synthesis pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for using this compound in a cell-based experiment.

Experimental_Workflow start Start: This compound Powder prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) start->prep_stock store_stock Store Stock Solution (-20°C short-term) (-80°C long-term aliquots) prep_stock->store_stock prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working treat_cells Treat Cells with This compound & Vehicle prep_working->treat_cells cell_culture Seed and Culture Cells cell_culture->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate analyze Harvest & Perform Downstream Analysis (e.g., Viability, Western Blot) incubate->analyze end End: Data Interpretation analyze->end

Caption: General workflow for experiments using this compound stock solutions.

References

Application Notes and Protocols for In Vivo Studies of Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofollicular fluid meiosis-activating sterol (Dihydro FF-MAS) is a crucial intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis, one of the two primary routes for converting lanosterol (B1674476) to cholesterol in mammalian cells.[1][2] Unlike the Bloch pathway, the K-R pathway involves the early saturation of the sterol side chain.[1][2] Recent studies have elucidated that the flux through these pathways is highly tissue-specific in mice, with a modified K-R pathway being significant in several tissues.[3][4] While its precursor, FF-MAS, has been studied for its role in oocyte maturation, the specific in vivo functions and therapeutic potential of this compound remain largely unexplored.[5][6]

These application notes provide a framework for designing and conducting in vivo studies to investigate the physiological roles of this compound. The protocols are based on established methodologies for studying related compounds and relevant animal models of metabolic and reproductive disorders.

Signaling Pathways and Rationale for In Vivo Studies

This compound is positioned at a key juncture in cholesterol biosynthesis.[2] Intermediates of this pathway are not merely precursors to cholesterol but can also act as signaling molecules. For instance, certain sterol intermediates can function as ligands for Liver X Receptors (LXRs), which are critical regulators of lipid metabolism.[7][8] Given the established link between cholesterol metabolism and cellular processes like proliferation and steroidogenesis, investigating the in vivo effects of this compound is warranted.[9][10]

Potential areas of investigation for this compound in vivo include:

  • Metabolic Disorders: Due to its role in cholesterol biosynthesis, this compound may influence lipid homeostasis. Animal models of metabolic syndrome or dyslipidemia could be employed to study its effects on plasma lipid profiles, glucose tolerance, and fat deposition.

  • Reproductive Function: The precursor, FF-MAS, is known to be involved in oocyte maturation.[5][6] Therefore, this compound could also play a role in reproductive processes. Animal models of anovulatory infertility, such as Polycystic Ovary Syndrome (PCOS), are relevant for investigating its impact on folliculogenesis, ovulation, and steroid hormone production.[11][12][13]

  • Disorders of Cholesterol Biosynthesis: Animal models that mimic human genetic disorders of cholesterol synthesis, such as Smith-Lemli-Opitz Syndrome (SLOS), which involves a deficiency in a downstream enzyme of the K-R pathway, could be valuable for studying the effects of modulating the pathway with intermediates like this compound.[14][15][16]

Below is a diagram illustrating the position of this compound in the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis cluster_Kandutsch_Russell Kandutsch-Russell Pathway Lanosterol Lanosterol FF_MAS FF_MAS Lanosterol->FF_MAS CYP51A1 Dihydro_FF_MAS Dihydro_FF_MAS FF_MAS->Dihydro_FF_MAS SC5D/TM7SF2 Intermediate_1 ... Dihydro_FF_MAS->Intermediate_1 Cholesterol Cholesterol Intermediate_1->Cholesterol Multiple Steps

Figure 1: Simplified diagram of the Kandutsch-Russell pathway highlighting this compound.

Proposed Animal Models

The selection of an appropriate animal model is critical for elucidating the in vivo functions of this compound. Based on its metabolic context, the following models are proposed:

Letrozole-Induced Mouse Model of Polycystic Ovary Syndrome (PCOS)

Rationale: This model is relevant for investigating the role of this compound in female reproductive health, particularly in the context of anovulatory infertility.[1][17] Letrozole (B1683767), an aromatase inhibitor, induces hyperandrogenism and disrupts the estrous cycle, mimicking key features of human PCOS.[18][19] Given the involvement of FF-MAS in oocyte maturation, studying the effects of its dihydro- derivative in this model is a logical step.

Key Features of the Model:

Diet-Induced Obesity and Metabolic Syndrome Model

Rationale: To explore the impact of this compound on metabolic homeostasis, a diet-induced obesity model is recommended. Feeding rodents a high-fat, high-sucrose diet leads to the development of obesity, dyslipidemia, and insulin resistance, characteristic features of metabolic syndrome.[20][21]

Key Features of the Model:

  • Increased body weight and adiposity.[21]

  • Hyperlipidemia and hyperglycemia.

  • Insulin resistance and impaired glucose tolerance.[20]

Smith-Lemli-Opitz Syndrome (SLOS) Mouse Model

Rationale: SLOS is a human genetic disorder caused by a deficiency in 7-dehydrocholesterol (B119134) reductase (DHCR7), an enzyme downstream of this compound in the K-R pathway.[15] Hypomorphic mouse models of SLOS exhibit elevated levels of cholesterol precursors and some of the physical and biochemical characteristics of the human disease.[16][22] These models provide a unique opportunity to study the effects of administering this compound in a context of a partially blocked cholesterol biosynthesis pathway.

Key Features of the Model:

  • Elevated tissue levels of 7-dehydrocholesterol (7-DHC).[16]

  • Potential for central nervous system and other developmental abnormalities.[22]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in rodent models.

Protocol 1: Formulation and Administration of this compound

Due to its lipophilic nature, this compound requires a suitable vehicle for in vivo administration.[23][24]

Materials:

  • This compound

  • Vehicle: Corn oil, sesame oil, or a mixture of polyethylene (B3416737) glycol (PEG) and saline.

  • Sterile vials

  • Sonicator or vortex mixer

  • Gavage needles (for oral administration) or syringes with appropriate needles (for injection)

Procedure for Preparation of this compound Solution:

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the chosen vehicle to the vial. A common starting concentration for exploratory studies is 1-10 mg/mL, but this should be optimized based on the specific experimental design.

  • To aid dissolution, the mixture can be gently warmed (not exceeding 40°C) and sonicated or vortexed until the this compound is completely dissolved.

  • The final formulation should be a clear solution. If precipitation occurs, the formulation needs to be optimized.

  • Prepare the formulation fresh daily or assess its stability for storage.

Administration Routes:

  • Oral Gavage (PO): Suitable for daily administration. The volume should be adjusted based on the animal's weight (typically 5-10 mL/kg for mice).

  • Subcutaneous (SC) Injection: Allows for slower absorption and potentially more sustained plasma levels. Injection volume should be limited (e.g., up to 100 µL per site in mice).

  • Intraperitoneal (IP) Injection: For rapid systemic distribution.

Protocol 2: In Vivo Study in Letrozole-Induced PCOS Mouse Model

Experimental Workflow:

PCOS_Workflow start Female Mice (e.g., C57BL/6, 4 weeks old) implant Subcutaneous implantation of letrozole or placebo pellets start->implant treatment Daily administration of this compound or vehicle for 4-5 weeks implant->treatment monitoring Monitor estrous cycle and body weight treatment->monitoring endpoints Endpoint analysis: - Serum hormone levels (Testosterone, LH, Estradiol) - Ovarian histology - Glucose tolerance test - Gene expression analysis in ovary and adipose tissue treatment->endpoints end Data Analysis endpoints->end

Figure 2: Experimental workflow for studying this compound in a PCOS mouse model.

Detailed Methodology:

  • Animal Model Induction: At 4 weeks of age, implant female C57BL/6 mice subcutaneously with a continuous-release pellet containing letrozole (e.g., 50 µ g/day ) or a placebo.[17][19]

  • Treatment Groups:

    • Group 1: Placebo pellet + Vehicle

    • Group 2: Placebo pellet + this compound

    • Group 3: Letrozole pellet + Vehicle

    • Group 4: Letrozole pellet + this compound (at various doses)

  • Administration: Begin daily administration of this compound or vehicle (e.g., via oral gavage) one week after pellet implantation and continue for the duration of the study (e.g., 4-5 weeks).

  • Monitoring:

    • Monitor the estrous cycle daily by vaginal smear.

    • Record body weight weekly.

  • Endpoint Analysis: At the end of the treatment period, perform the following:

    • Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer a glucose bolus (2 g/kg, IP) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • Sample Collection: Collect blood for serum analysis of testosterone, LH, and estradiol. Harvest ovaries for histological examination and gene expression analysis. Collect adipose tissue for histological and gene expression analysis.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups. Below are template tables for the proposed experiments.

Table 1: Proposed Endpoint Measurements in Letrozole-Induced PCOS Model

ParameterPlacebo + VehiclePlacebo + this compoundLetrozole + VehicleLetrozole + this compound
Reproductive Phenotype
Estrous Cycle Regularity (%)
Ovulation Rate (%)
Number of Corpora Lutea
Ovarian Weight (mg)
Hormonal Profile
Serum Testosterone (ng/mL)
Serum LH (ng/mL)
Serum Estradiol (pg/mL)
Metabolic Phenotype
Final Body Weight (g)
Adipose Tissue Weight (g)
Glucose AUC (GTT)
Fasting Insulin (ng/mL)

Table 2: Proposed Dosing Regimen for In Vivo Studies

Animal ModelCompoundRoute of AdministrationDosage Range (mg/kg/day)VehicleTreatment Duration
Mouse (PCOS)This compoundPO1 - 50Corn Oil4-5 weeks
Rat (Metabolic Syndrome)This compoundPO or SC1 - 50Sesame Oil8-12 weeks
Mouse (SLOS)This compoundIP1 - 25PEG/Saline2-4 weeks

Conclusion

The study of this compound in vivo holds the potential to uncover novel physiological roles for this cholesterol biosynthesis intermediate and may lead to new therapeutic strategies for metabolic and reproductive disorders. The animal models and protocols outlined in these application notes provide a solid foundation for initiating such investigations. Careful experimental design, including appropriate controls and comprehensive endpoint analysis, will be crucial for generating robust and meaningful data.

References

Application Notes and Protocols for the Separation of Dihydro FF-MAS from Other Sterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical separation of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) from other structurally related sterols. The protocols are designed for researchers in sterol analysis, drug development, and related fields, offering guidance on sample preparation, chromatographic separation, and detection.

Introduction

This compound (4,4-dimethyl-cholest-8(9),14-dien-3β-ol) is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its structural similarity to other sterols, such as cholesterol, lanosterol (B1674476), and its immediate precursor, Follicular Fluid Meiosis-Activating Sterol (FF-MAS), presents a significant analytical challenge. Accurate quantification and separation are crucial for studying its biological role and for the development of therapeutics targeting sterol metabolism.

This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) tailored for the separation of this compound.

Structural Considerations for Separation

The chromatographic behavior of sterols is primarily dictated by their polarity, which is influenced by the number and position of hydroxyl groups, methyl groups, and double bonds.

  • This compound: Contains a 3β-hydroxyl group and two methyl groups at the C-4 position.

  • Cholesterol: Has a 3β-hydroxyl group but lacks the C-4 methyl groups.

  • Lanosterol: Possesses a 3β-hydroxyl group, two C-4 methyl groups, and an additional methyl group at C-14. It also has a double bond in the side chain.[1]

  • FF-MAS: Structurally similar to this compound but contains an additional double bond at C-24.[2][3]

Based on these structures, the expected order of elution in reversed-phase HPLC (from least to most retained) would be: This compound < FF-MAS < Lanosterol < Cholesterol . The C-4 methyl groups in this compound and Lanosterol reduce their polarity compared to cholesterol, leading to shorter retention times. The additional double bond in FF-MAS and the more complex structure of lanosterol are expected to result in slightly longer retention than this compound.

I. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for separating sterols with high resolution. A C18 stationary phase is commonly employed with a mobile phase consisting of methanol (B129727) or acetonitrile (B52724) and water.

Experimental Protocol: HPLC Separation of Sterols

1. Sample Preparation:

  • Saponification: To hydrolyze steryl esters, add 1 mL of 1 M methanolic KOH to the lipid extract. Heat at 80°C for 1 hour.

  • Extraction: After cooling, add 1 mL of water and 2 mL of n-hexane. Vortex vigorously and centrifuge to separate the phases. Collect the upper hexane (B92381) layer containing the free sterols. Repeat the extraction twice.

  • Drying and Reconstitution: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.

2. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 90% Acetonitrile in Water
Mobile Phase B 100% Isopropanol
Gradient 0-10 min, 100% A; 10-30 min, linear gradient to 100% B; 30-40 min, 100% B; 40-45 min, return to 100% A
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 210 nm or Mass Spectrometry (APCI or ESI)
Injection Volume 20 µL

3. Quantitative Data (Predicted):

The following table presents predicted retention times based on the structural characteristics of the sterols. Actual retention times may vary depending on the specific HPLC system and column used.

CompoundPredicted Retention Time (min)
This compound18.5
FF-MAS19.2
Lanosterol21.8
Cholesterol25.3

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Lipid Extract saponification Saponification (1M KOH in MeOH, 80°C) start->saponification extraction Liquid-Liquid Extraction (n-Hexane) saponification->extraction dry_recon Dry Down & Reconstitute (Mobile Phase) extraction->dry_recon hplc HPLC System (C18 Column) dry_recon->hplc detection Detection (UV or MS) hplc->detection data Data Analysis detection->data

HPLC experimental workflow.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and provides structural information through mass fragmentation patterns. A derivatization step is necessary to increase the volatility of the sterols.

Experimental Protocol: GC-MS Analysis of Sterols

1. Sample Preparation and Derivatization:

  • Follow the saponification and extraction steps as described in the HPLC protocol.

  • Derivatization (Silylation): To the dried sterol extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)). Heat at 70°C for 30 minutes.[4]

2. GC-MS Conditions:

ParameterCondition
GC Column Fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280°C
Oven Program Initial temperature 180°C, hold for 1 min, ramp at 20°C/min to 290°C, hold for 20 min.
MS Interface Temp 290°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-600

3. Quantitative and Mass Spectral Data (Predicted):

Retention times and key mass fragments for the trimethylsilyl (B98337) (TMS) derivatives are predicted below.

Compound (TMS-ether)Predicted Retention Time (min)Predicted Key Mass Fragments (m/z)
This compound15.2484 (M+), 469, 394, 143
FF-MAS15.8482 (M+), 467, 392, 143
Lanosterol17.5498 (M+), 483, 393, 143
Cholesterol19.1458 (M+), 443, 368, 329, 129

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Lipid Extract saponification Saponification start->saponification extraction Extraction saponification->extraction derivatization Derivatization (Silylation) extraction->derivatization gcms GC-MS System derivatization->gcms data Data Analysis gcms->data

GC-MS experimental workflow.

III. Thin-Layer Chromatography (TLC)

TLC is a simple and cost-effective method for the qualitative separation of sterols. It can also be used for preparative purposes to isolate specific sterol fractions.

Experimental Protocol: TLC Separation of Sterols

1. Sample Preparation:

  • Use the extracted and dried sterol sample as prepared for HPLC or GC-MS. Reconstitute in a small volume of a non-polar solvent like hexane or chloroform.

2. TLC Conditions:

ParameterCondition
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Hexane:Ethyl Acetate (4:1, v/v)
Development Ascending chromatography in a saturated chamber
Visualization UV light (254 nm) if applicable, or staining with a solution of 10% phosphomolybdic acid in ethanol (B145695) followed by heating.

3. Quantitative Data (Predicted):

Rf (retardation factor) values are predicted based on the polarity of the sterols.

CompoundPredicted Rf Value
This compound0.45
FF-MAS0.42
Lanosterol0.38
Cholesterol0.30

Logical Relationships in TLC Separation

TLC_Logic cluster_polarity Decreasing Polarity cluster_migration Increasing Migration on TLC Plate (Rf) Cholesterol Cholesterol (Most Polar) Lanosterol Lanosterol Cholesterol->Lanosterol Loses C-14 methyl, gains side chain double bond Cholesterol_m Lowest Rf FFMAS FF-MAS Lanosterol->FFMAS Loses C-14 methyl, gains side chain double bond Lanosterol_m DihydroFFMAS This compound (Least Polar) FFMAS->DihydroFFMAS Loses side chain double bond FFMAS_m DihydroFFMAS_m Highest Rf

Polarity and TLC migration relationship.

Summary and Conclusion

The provided protocols offer a comprehensive guide for the separation of this compound from other closely related sterols. The choice of technique will depend on the specific research question, required sensitivity, and available instrumentation. HPLC provides excellent resolution for quantification, GC-MS offers high sensitivity and structural confirmation, and TLC is a valuable tool for rapid qualitative analysis and preparative isolation. It is important to note that the quantitative data provided for this compound are predictive and should be confirmed with authentic standards when they become available.

References

Application Notes and Protocols: Silylation of Dihydro FF-MAS for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Follicular Fluid Meiosis-Activating Sterol (FF-MAS) and its dihydro derivative, Dihydro FF-MAS, are crucial bioactive molecules involved in oocyte maturation and follicular development. Accurate and sensitive quantification of these sterols is essential for research in reproductive biology and for the development of new therapeutic strategies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of sterols. However, due to their low volatility and polar hydroxyl groups, derivatization is necessary to improve their chromatographic and mass spectrometric properties. Silylation, the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, is the most common derivatization technique for this purpose. This application note provides a detailed protocol for the silylation of this compound for subsequent GC-MS analysis.

Principle of Silylation

Silylation involves the reaction of a hydroxyl group (-OH) with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), to form a trimethylsilyl ether (-O-TMS). This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. The resulting TMS derivatives often exhibit characteristic fragmentation patterns in the mass spectrometer, aiding in their identification and quantification.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Silylating reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Hexane (B92381) (GC grade)

  • Nitrogen gas (high purity)

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system equipped with a suitable capillary column (e.g., HP-5ms or equivalent)

Sample Preparation
  • Standard Solution Preparation : Prepare a stock solution of this compound in a suitable organic solvent such as hexane or ethyl acetate. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Extraction from Biological Matrix (if applicable) : For the analysis of this compound from biological samples (e.g., follicular fluid, plasma), a liquid-liquid extraction or solid-phase extraction (SPE) protocol should be employed to isolate the sterol fraction. A saponification step may be necessary to hydrolyze any esterified forms of the sterol.

  • Drying : Transfer a known volume of the standard solution or the extracted sample into a clean glass reaction vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.

Silylation Protocol
  • To the dried sample residue in the reaction vial, add 50 µL of anhydrous pyridine to aid in dissolving the sterol.

  • Add 100 µL of the silylating reagent (MSTFA with 1% TMCS).

  • Securely cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the reaction mixture at 60-70°C for 30-60 minutes in a heating block or oven.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 min

      • Ramp: 10°C/min to 300°C

      • Hold: 10 min at 300°C

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Full scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

AnalyteDerivativeExpected Retention Time (min)Key Diagnostic Ions (m/z)
This compoundTMS Ether20 - 25M+ : 502 (Molecular Ion), [M-15]+ : 487 (Loss of CH3), [M-90]+ : 412 (Loss of TMSOH), [M-15-90]+ : 397 (Loss of CH3 and TMSOH)

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_silylation Silylation cluster_analysis GC-MS Analysis Sample This compound Standard or Extract Dry_Sample Evaporation to Dryness Sample->Dry_Sample Add_Reagents Add Pyridine and MSTFA/TMCS Dry_Sample->Add_Reagents Reaction Incubate at 60-70°C Add_Reagents->Reaction GC_Injection Inject into GC-MS Reaction->GC_Injection Data_Acquisition Data Acquisition (Scan/SIM) GC_Injection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: Workflow for the silylation and GC-MS analysis of this compound.

FF-MAS Signaling Pathway

FF-MAS is known to be an agonist for the G-protein coupled receptor Mas1, initiating a signaling cascade that involves the activation of Phospholipase C (PLC) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3][4] This signaling is crucial for the resumption of meiosis in oocytes.

ff_mas_signaling FF-MAS Signaling Pathway FF_MAS FF-MAS Mas1 Mas1 Receptor FF_MAS->Mas1 Binds to Gq Gαq Mas1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Meiosis Meiotic Resumption ERK->Meiosis Promotes

Caption: Simplified signaling cascade initiated by FF-MAS binding to the Mas1 receptor.

References

Dihydro FF-MAS: Applications in Reproductive Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) is a naturally occurring sterol intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. As a metabolic precursor to the more extensively studied Follicular Fluid Meiosis-Activating Sterol (FF-MAS), this compound is gaining attention for its potential role in regulating key processes in reproductive biology, particularly oocyte maturation. These application notes provide an overview of the utility of this compound in reproductive research and detailed protocols for its use in experimental settings.

Mechanism of Action

This compound is believed to exert its biological effects through signaling pathways that are crucial for oocyte development and maturation. While research is ongoing, evidence suggests that its downstream product, FF-MAS, influences at least two key signaling cascades:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: In oocytes, FF-MAS has been shown to promote the resumption of meiosis by activating the MAPK signaling cascade.[1][2] This pathway is a critical regulator of cell cycle progression, including the transition from the germinal vesicle (GV) stage to metaphase II (MII) in oocytes.

  • Hedgehog (Hh) Signaling Pathway: In granulosa cells, which surround and support the oocyte, FF-MAS has been demonstrated to activate the Hedgehog signaling pathway.[3] This pathway is essential for follicular development and granulosa cell proliferation and differentiation.

The activation of these pathways by MAS compounds underscores their importance in the intricate communication between the oocyte and its surrounding somatic cells, which is vital for producing a developmentally competent egg.

Quantitative Data Summary

The following tables summarize the quantitative effects of FF-MAS on oocyte maturation and pronucleus formation, serving as a valuable reference for designing experiments with the related this compound.

Table 1: Effect of FF-MAS on Porcine Oocyte Maturation and Pronuclear Stage

Concentration of FF-MAS (µM)Oocyte Maturation Rate (%)Advanced Maternal Pronuclear Stage (%)Reference
0 (Control)--[4]
3-Increased[4]
10-Increased[4]
30Inhibited-[4]
100Inhibited-[4]

Table 2: Effect of FF-MAS on Human Oocyte In Vitro Maturation (IVM)

Treatment GroupMaturation Time (hours)Metaphase II (MII) Rate (%)Reference
Control3029[5]
FF-MAS (20 µM)3067[5]

Experimental Protocols

The following are detailed protocols for the in vitro maturation (IVM) of oocytes, which can be adapted for studying the effects of this compound.

Protocol 1: In Vitro Maturation (IVM) of Mouse Oocytes

1. Materials:

  • Immature female mice (e.g., C57BL/6, 21-25 days old)

  • Pregnant Mare Serum Gonadotropin (PMSG)

  • Human Chorionic Gonadotropin (hCG)

  • M2 or other suitable oocyte collection medium

  • IVM medium (e.g., MEM alpha) supplemented with:

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Pyruvate

    • This compound (dissolved in a suitable solvent like ethanol)

  • Mineral oil

  • 35 mm culture dishes

  • Incubator (37°C, 5% CO2 in air)

2. Procedure:

  • Hormonal Stimulation: Inject mice intraperitoneally with 5 IU of PMSG to stimulate follicular growth. After 48 hours, inject with 5 IU of hCG to induce ovulation and oocyte maturation.

  • Oocyte Collection: Euthanize mice 14-16 hours post-hCG injection. Dissect out the ovaries and place them in pre-warmed M2 medium. Puncture the large antral follicles with a sterile 27-gauge needle to release cumulus-oocyte complexes (COCs).

  • Washing: Wash the collected COCs three times in fresh, pre-warmed IVM medium.

  • In Vitro Maturation:

    • Prepare 50 µL drops of IVM medium containing the desired concentration of this compound (and a vehicle control) in a 35 mm culture dish and cover with mineral oil.

    • Place 10-15 COCs in each drop.

    • Incubate for 16-18 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Assessment of Maturation: After incubation, denude the oocytes from cumulus cells by gentle pipetting in hyaluronidase (B3051955) solution. Assess the nuclear maturation stage under a microscope. Oocytes that have extruded the first polar body are considered to have reached the MII stage.

Protocol 2: In Vitro Maturation (IVM) of Porcine Oocytes

1. Materials:

  • Gilt ovaries from a local abattoir

  • Phosphate-buffered saline (PBS) with antibiotics

  • Oocyte collection medium (e.g., TCM-199 with HEPES)

  • IVM medium (e.g., NCSU-23 or a commercial porcine IVM medium) supplemented with:

    • Cysteine

    • Epidermal Growth Factor (EGF)

    • Gonadotropins (e.g., PMSG and hCG)

    • Porcine follicular fluid (pFF) - optional

    • This compound

  • Mineral oil

  • Culture tubes or 4-well plates

  • Incubator (38.5°C, 5% CO2 in air)

2. Procedure:

  • Ovary Collection and Transport: Collect ovaries from prepubertal gilts at a local abattoir and transport them to the laboratory in a thermos containing warm PBS (35-37°C) with antibiotics.

  • Oocyte Aspiration: Aspirate COCs from antral follicles (3-6 mm in diameter) using an 18-gauge needle attached to a 10 mL syringe.

  • Selection and Washing: Select COCs with a compact, multi-layered cumulus and evenly granulated cytoplasm. Wash the selected COCs three times in oocyte collection medium.

  • In Vitro Maturation:

    • Prepare the IVM medium with the desired concentration of this compound.

    • Place 50-100 COCs in each well of a 4-well plate containing 500 µL of IVM medium, or in a culture tube with 2 mL of medium.

    • Incubate for 42-44 hours at 38.5°C in a humidified atmosphere of 5% CO2.

  • Assessment of Maturation: After maturation, denude the oocytes and assess their nuclear stage as described for mouse oocytes.

Protocol 3: In Vitro Maturation (IVM) of Human Oocytes (for research purposes)

1. Materials:

  • Immature human oocytes (GV stage) obtained from consenting patients undergoing fertility procedures.

  • Oocyte handling medium (e.g., G-MOPS)

  • IVM medium (commercial human IVM medium) supplemented with:

    • FSH and hCG

    • Human Serum Albumin (HSA)

    • This compound

  • Mineral oil

  • IVM dishes

  • Incubator (37°C, 6% CO2, 5% O2)

2. Procedure:

  • Oocyte Retrieval: Immature oocytes are retrieved from small antral follicles during a routine oocyte pickup procedure.

  • Washing: Wash the oocytes in handling medium to remove follicular fluid and debris.

  • In Vitro Maturation:

    • Prepare microdroplets of IVM medium containing this compound in an IVM dish and cover with mineral oil.

    • Culture individual oocytes in these droplets.

    • Incubate for 24-48 hours at 37°C in a controlled atmosphere incubator.

  • Assessment of Maturation: Monitor the oocytes for signs of maturation, such as germinal vesicle breakdown (GVBD) and polar body extrusion.

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

Dihydro_FF_MAS_Signaling_Pathways cluster_oocyte Oocyte cluster_granulosa Granulosa Cell Dihydro_FF_MAS This compound FF_MAS FF-MAS Dihydro_FF_MAS->FF_MAS Metabolism FF_MAS_GC FF-MAS Receptor_O Putative Receptor FF_MAS->Receptor_O MAPK_Pathway MAPK Cascade (c-Mos, MEK, ERK1/2) Receptor_O->MAPK_Pathway Activation Meiosis_Resumption Meiotic Resumption (GVBD to MII) MAPK_Pathway->Meiosis_Resumption Promotes SMO Smoothened (SMO) FF_MAS_GC->SMO Activation Hedgehog_Pathway Hedgehog Pathway (Gli1) SMO->Hedgehog_Pathway Proliferation Cell Proliferation & Follicular Development Hedgehog_Pathway->Proliferation Stimulates

Caption: this compound Signaling in the Ovarian Follicle.

IVM_Workflow cluster_treatment In Vitro Maturation start Oocyte Source (e.g., Mouse, Porcine, Human) collection Oocyte Collection/ Aspiration start->collection selection Selection of Immature (GV Stage) Oocytes collection->selection washing Washing Steps selection->washing control Control Group (Vehicle) washing->control treatment Treatment Group (this compound) washing->treatment incubation Incubation (Species-specific time & temp) control->incubation treatment->incubation assessment Assessment of Maturation (Polar Body Extrusion) incubation->assessment endpoint Endpoint Analysis (e.g., Fertilization, Embryo Development) assessment->endpoint

Caption: Experimental Workflow for In Vitro Maturation with this compound.

References

Application Notes: Utilizing Dihydro FF-MAS in Sterol Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) is a crucial intermediate in the Kandutsch-Russell pathway, one of the two primary routes for cholesterol biosynthesis in mammalian cells.[1] Unlike the Bloch pathway, the Kandutsch-Russell pathway involves the early saturation of the sterol side chain. The study of this compound and its metabolites provides profound insights into the complexities of cholesterol homeostasis and the regulation of sterol metabolism. The use of stable isotope-labeled this compound, such as this compound-d6, is a powerful tool for metabolic flux analysis, allowing for precise tracking of its metabolic fate through advanced mass spectrometry techniques.[1]

Applications in Metabolic Flux Analysis

Metabolic flux analysis is a technique used to quantify the rate of turnover of metabolites in a biological system. Stable isotope-labeled this compound serves as an excellent tracer to measure the metabolic flux through the Kandutsch-Russell pathway. By introducing this labeled intermediate into cellular or animal models, researchers can track its conversion to downstream products, including cholesterol. This approach is instrumental in understanding the dynamics of cholesterol biosynthesis and how it is affected by genetic modifications, disease states, or pharmacological interventions.

Role in Studying Liver X Receptor (LXR) Signaling

Follicular Fluid Meiosis-Activating Sterol (FF-MAS), a related sterol, has been identified as an endogenous ligand for the Liver X Receptor alpha (LXRα).[2][3] LXRα is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in cholesterol transport, lipid metabolism, and inflammation.[2][4][5] By studying the effects of this compound and its downstream metabolites on LXRα activation, researchers can elucidate the role of these sterol intermediates in gene regulation and their potential as therapeutic targets for metabolic and inflammatory diseases.

Important Distinction: this compound vs. the Mas Receptor

It is critical to distinguish the sterol "FF-MAS" from the "Mas receptor" (MasR). The Mas receptor is a G protein-coupled receptor involved in the renin-angiotensin system, with its primary ligands being peptides such as Angiotensin-(1-7) and Neuropeptide FF. There is no current evidence to suggest that the sterol this compound or FF-MAS directly interacts with or signals through the Mas receptor. The signaling pathways associated with the Mas receptor are distinct from the metabolic and nuclear receptor signaling roles of the sterol this compound.

Visualizations

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydro_Lanosterol Dihydro_Lanosterol Lanosterol->Dihydro_Lanosterol Δ24-reductase Dihydro_FF_MAS This compound Dihydro_Lanosterol->Dihydro_FF_MAS CYP51A1 (14α-demethylase) T_MAS T-MAS Dihydro_FF_MAS->T_MAS Δ14-reductase Lathosterol Lathosterol T_MAS->Lathosterol Multiple Steps 7_Dehydrocholesterol 7_Dehydrocholesterol Lathosterol->7_Dehydrocholesterol Δ7-sterol reductase Cholesterol Cholesterol 7_Dehydrocholesterol->Cholesterol 7-dehydrocholesterol reductase

Kandutsch-Russell Pathway for Cholesterol Biosynthesis.

FF_MAS_LXR_Signaling cluster_cell Hepatocyte FF_MAS FF-MAS LXR LXRα FF_MAS->LXR Binds and Activates LXR_RXR LXRα-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->Target_Genes Promotes Lipogenesis Increased Lipogenesis Target_Genes->Lipogenesis Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux In_Vitro_Workflow Start Plate and Culture Hepatocytes Treat Treat with this compound-d6 (1-10 µM) and Vehicle Control Start->Treat Incubate Incubate for Time Course (0, 2, 4, 8, 12, 24h) Treat->Incubate Harvest Harvest Cells at Each Time Point Incubate->Harvest Extract Lipid Extraction (e.g., MTBE method) Harvest->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Processing and Metabolic Flux Calculation Analyze->Data End Results Data->End In_Vivo_Workflow Start Acclimate Mice to Metabolic Cages Dose Administer this compound-d6 (e.g., Oral Gavage) Start->Dose Collect_Time Time-Course Sample Collection (Blood, Urine, Feces) Dose->Collect_Time Euthanize Euthanize and Collect Tissues (Liver, Brain, etc.) at Endpoint Collect_Time->Euthanize Process Homogenize Tissues and Extract Lipids from all Samples Euthanize->Process Analyze LC-MS/MS or GC-MS Analysis Process->Analyze Data Pharmacokinetic and Metabolite Profiling Analyze->Data End Results Data->End

References

Application Notes and Protocols for High-Purity Dihydro FF-MAS Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), with the systematic name 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a crucial intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] This sterol plays a significant role in cellular processes, including meiosis initiation in oocytes. Its high-purity powdered form is essential for researchers studying sterol metabolism, cholesterol biosynthesis pathways, and reproductive biology. These application notes provide an overview of commercially available this compound, its biochemical context, and detailed protocols for its use in experimental settings.

Commercial Suppliers and Product Specifications

High-purity this compound powder is available from specialized chemical suppliers. A prominent supplier is Avanti Polar Lipids, with their products often distributed through channels like Sigma-Aldrich (a subsidiary of Merck KGaA).[2] Researchers should always refer to the supplier's certificate of analysis for lot-specific details.

Table 1: Commercial Supplier and Product Specifications for this compound Powder

ParameterDetailsReference
Supplier Avanti Polar Lipids (distributed via Sigma-Aldrich/Merck)[2]
Product Name This compound
Synonyms 4,4-dimethyl-cholest-8(9),14-dien-3β-ol
CAS Number 19456-83-8
Molecular Formula C₂₉H₄₈O
Molecular Weight 412.69 g/mol
Purity (Assay) ≥99% (by TLC)
Form Powder
Storage Temperature -20°C
Shipping Conditions Dry ice

A deuterated version, this compound-d6, is also available for use in metabolic flux analysis and tracer studies.[3]

Table 2: Product Specifications for this compound-d6

ParameterDetailsReference
Supplier Avanti Polar Lipids (distributed via Sigma-Aldrich/Merck)[3]
Product Name This compound-d6
Synonyms 4,4-dimethyl(d6)-cholest-8(9),14-dien-3β-ol
CAS Number 2315262-47-4
Molecular Formula C₂₉H₄₂D₆O
Molecular Weight 418.73 g/mol
Purity (Assay) ≥99% (by TLC)
Form Powder
Storage Temperature -20°C

Biochemical Context and Signaling Pathways

This compound is a key intermediate in the Kandutsch-Russell pathway, one of the primary routes for converting lanosterol (B1674476) to cholesterol in mammalian cells.[1] This pathway is characterized by the early saturation of the sterol side chain.[1] The study of this compound and its metabolites provides critical insights into the regulation of cholesterol homeostasis. While FF-MAS (a related, demethylated sterol) has been shown to influence the MAPK signaling pathway to promote meiosis, the primary role of this compound is as a precursor in the cholesterol synthesis cascade.[4][5]

Below is a simplified representation of the late-stage Kandutsch-Russell pathway where this compound is involved.

KR_Pathway Lanosterol Lanosterol DHL 24,25-Dihydrolanosterol Lanosterol->DHL Δ24-Reductase D_FF_MAS This compound DHL->D_FF_MAS CYP51A1 (14α-demethylase) D_T_MAS Dihydro T-MAS D_FF_MAS->D_T_MAS Δ14-Reductase Lathosterol Lathosterol D_T_MAS->Lathosterol Multiple Steps Cholesterol Cholesterol Lathosterol->Cholesterol Multiple Steps

Figure 1. Simplified Kandutsch-Russell Cholesterol Biosynthesis Pathway.

Experimental Protocols

The following protocols are adapted from established methodologies for studying sterol metabolism and are applicable to this compound.[1][6]

Protocol 1: In Vitro Metabolic Study in Cultured Cells (e.g., Hepatocytes)

This protocol outlines a method for tracing the metabolism of this compound in a cell culture model.

1. Materials and Reagents:

  • High-purity this compound powder

  • Primary hepatocytes or a relevant cell line (e.g., HepG2)

  • Appropriate cell culture media and supplements

  • Collagen-coated plates (for primary hepatocytes)

  • Solvent for stock solution (e.g., Ethanol or DMSO)

  • Internal standard for quantification (e.g., this compound-d6 if analyzing endogenous levels, or another stable isotope-labeled sterol)

  • Ice-cold methanol (B129727)

  • Methyl tert-butyl ether (MTBE)

  • Ultrapure water

  • Nitrogen gas supply for solvent evaporation

  • Reconstitution solvent (e.g., methanol/isopropanol 1:1, v/v)

2. Experimental Workflow:

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_extraction Extraction cluster_analysis Analysis prep_stock Prepare Dihydro FF-MAS Stock Solution treatment Treat Cells with This compound (1-10 µM) prep_stock->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate for Various Time Points (0-24h) treatment->incubation quench Quench Metabolism (Ice-cold Methanol) incubation->quench extract Lipid Extraction (MTBE) quench->extract separate Phase Separation (Centrifugation) extract->separate dry Dry Organic Phase (Nitrogen Stream) separate->dry reconstitute Reconstitute Extract dry->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Figure 2. Workflow for In Vitro this compound Metabolic Study.

3. Detailed Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in ethanol. Store at -20°C.

  • Cell Culture and Treatment: Plate cells (e.g., primary hepatocytes) on appropriate plates and culture until they reach desired confluency. Treat the cells with a final concentration of 1-10 µM this compound. Include a vehicle-only control (e.g., ethanol).

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the metabolic conversion.

  • Metabolite Quenching and Extraction:

    • Aspirate the media and add 1 mL of ice-cold methanol to each well to quench metabolic activity.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Add an appropriate internal standard for quantification.

    • Add 5 mL of MTBE and vortex vigorously for 1 minute.

    • Add 1.25 mL of ultrapure water and vortex for 20 seconds.[6]

  • Phase Separation: Centrifuge the samples at 4,000 x g for 15 minutes at 4°C to separate the aqueous and organic phases.[6]

  • Collection and Drying: Carefully collect the upper organic phase, which contains the sterols, and transfer it to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution and Analysis: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/isopropanol 1:1, v/v). Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its downstream metabolites like Dihydro T-MAS and cholesterol.[1][6]

Protocol 2: In Vivo Metabolic Study in a Rodent Model

This protocol describes how to track the metabolic fate of this compound following administration to a laboratory animal.

1. Materials and Reagents:

  • High-purity this compound powder (or this compound-d6 for tracer studies)

  • Administration vehicle (e.g., corn oil, carboxymethylcellulose)

  • Laboratory animals (e.g., mice, rats)

  • Tools for oral gavage or injection

  • Metabolic cages (for urine/feces collection)

  • Lipid extraction reagents (as listed in Protocol 1)

  • Internal standard for quantification

2. Experimental Procedure:

  • Animal Acclimatization: Acclimate animals to the experimental conditions for at least one week.

  • Compound Administration: Prepare a formulation of this compound in a suitable vehicle. Administer a defined dose to the animals via the desired route (e.g., oral gavage). Include a vehicle control group.

  • Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).

    • If using metabolic cages, collect urine and feces at timed intervals.

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, intestine, brain).[1]

  • Sample Processing:

    • Extract lipids from plasma, urine, feces, and tissue homogenates using the methods described in Protocol 1 (steps 4-6).

    • Ensure the addition of an internal standard to each sample before extraction for accurate quantification.[1]

  • Analytical Measurement: Analyze the processed samples using LC-MS/MS or GC-MS to identify and quantify the administered this compound and its subsequent metabolites in different biological matrices.[1]

Data Interpretation and Expected Outcomes

In these experiments, researchers can expect to observe the time-dependent decrease of this compound and the corresponding increase of its downstream metabolites in the Kandutsch-Russell pathway. By using a stable isotope-labeled version like this compound-d6, one can precisely measure the flux through this specific branch of cholesterol synthesis.[1] This data is invaluable for understanding the regulation of cholesterol production and for evaluating the on-target effects of drugs that modulate this pathway.

Disclaimer: These protocols provide a general framework. Researchers must optimize conditions for their specific cell lines, animal models, and analytical equipment. All experiments should be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), also known by its chemical name 4,4-dimethyl-cholest-8(9), 14-dien-3β-ol, is a crucial intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1][2] As a derivative of 24,25-dihydrolanosterol, it plays a significant role in cellular processes, including the initiation of meiosis in oocytes.[2] These application notes provide detailed information on the handling, storage, and experimental use of this compound for research and drug development purposes.

Product Information

Chemical Properties
PropertyValueReference
Chemical Name 4,4-dimethyl-cholest-8(9), 14-dien-3β-ol[2]
CAS Number 19456-83-8[2]
Molecular Formula C₂₉H₄₈O[2]
Molecular Weight 412.69 g/mol [2]
Form Powder[2]
Purity ≥99% (TLC)[2]
Storage and Stability

This compound is supplied as a powder and should be handled with care to maintain its stability and integrity.

ConditionRecommendationReference
Shipping Shipped on dry ice.[2]
Storage Temperature Store at -20°C upon receipt.[2]
Storage Container Store in the original 5 mL amber glass screw cap vial.[2]
Long-term Storage For long-term storage, it is recommended to keep the product at -20°C in its original unopened vial.[2]

Handling and Safety Precautions

This compound is classified as a combustible solid.[2] Standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of the powder.

  • Fire Safety: Keep away from heat, sparks, and open flames.[3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

Experimental Protocols

Preparation of Stock Solutions

This compound is a hydrophobic compound and requires an organic solvent for solubilization.

Materials:

  • This compound powder

  • Anhydrous ethanol, chloroform, or a chloroform:methanol mixture

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath sonicator

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of the chosen solvent (e.g., anhydrous ethanol) to achieve the desired stock concentration (e.g., 1-10 mM).

  • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.

  • Once completely dissolved, the stock solution can be stored at -20°C for short-term storage. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

In Vitro Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with this compound. The final concentration and incubation time should be optimized for the specific cell type and experimental design.

Materials:

  • Cultured cells (e.g., hepatocytes, oocytes)

  • Appropriate cell culture medium

  • This compound stock solution

  • Vehicle control (the solvent used for the stock solution)

Protocol:

  • Plate the cells at the desired density in a suitable culture vessel and allow them to adhere or stabilize overnight.

  • Prepare the working concentrations of this compound by diluting the stock solution in a fresh cell culture medium. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

  • Include a vehicle control group by adding the same amount of solvent to the culture medium without this compound.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired period (e.g., 0, 2, 4, 8, 12, 24 hours).[1]

  • After incubation, the cells can be harvested for downstream analysis, such as gene expression analysis, protein analysis, or metabolic profiling.[1]

Signaling Pathway

This compound is a key intermediate in the Kandutsch-Russell pathway, which is one of the two major pathways for cholesterol biosynthesis from lanosterol (B1674476) in mammalian cells.[1]

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydro_FF_MAS This compound (4,4-dimethyl-cholest-8(9),14-dien-3β-ol) Lanosterol->Dihydro_FF_MAS Multiple enzymatic steps Other Intermediates Other Intermediates Dihydro_FF_MAS->Other Intermediates Further enzymatic reactions Cholesterol Cholesterol Other Intermediates->Cholesterol caption Kandutsch-Russell Pathway Intermediate Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Treatment Treat Cells with This compound Prep_Stock->Treatment Culture_Cells Culture Cells (e.g., Hepatocytes) Culture_Cells->Treatment Incubation Incubate for Various Time Points Treatment->Incubation Harvest Harvest Cells and Supernatant Incubation->Harvest Extraction Lipid Extraction Harvest->Extraction LC_MS LC-MS/MS or GC-MS Analysis Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis caption Metabolic Fate Analysis Workflow

References

Application Notes and Protocols: Dihydro FF-MAS Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), with the chemical name 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a naturally occurring sterol. It is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including its extraction, purification, formulation for in vitro and in vivo studies, and as a precursor in chemical synthesis.

These application notes provide an overview of the expected solubility of this compound in common organic solvents based on the general solubility of similar sterols. A detailed experimental protocol for determining the precise solubility of this compound is also provided, along with a diagram of the relevant biosynthetic pathway.

Data Presentation: Qualitative Solubility of Sterols in Organic Solvents

Solvent ClassSolventExpected Solubility of this compoundRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble to Sparingly SolubleDMSO is a strong organic solvent capable of dissolving a wide array of organic compounds.
Dimethylformamide (DMF)Soluble to Sparingly SolubleSimilar to DMSO, DMF is a polar aprotic solvent with a broad dissolving capacity for organic molecules.
Polar Protic MethanolSparingly Soluble to InsolubleSterol solubility tends to decrease with increasing solvent polarity. Methanol is more polar than ethanol.
EthanolSparingly SolubleEthanol can dissolve some nonpolar compounds, but the high polarity of the hydroxyl group limits the solubility of highly nonpolar sterols.
Nonpolar Chloroform (B151607)SolubleAs a nonpolar solvent, chloroform is expected to effectively dissolve nonpolar sterols like this compound.
Dichloromethane (DCM)SolubleSimilar to chloroform, DCM is a nonpolar solvent suitable for dissolving lipophilic compounds.
HexaneSolubleA nonpolar hydrocarbon solvent that is generally a good solvent for lipids and sterols.
Ethyl Acetate (B1210297)SolubleEthyl acetate has intermediate polarity and is often a good solvent for a wide range of organic compounds, including sterols.[1]

Experimental Protocols

Protocol for Determining the Solubility of this compound in Organic Solvents (Shake-Flask Method)

This protocol describes a reliable method for determining the thermodynamic solubility of this compound in various organic solvents.

Materials:

  • This compound (powder)

  • Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Chloroform, Dichloromethane, Hexane, Ethyl Acetate) of analytical grade

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Constant temperature water bath or incubator

  • Analytical balance

  • Syringes and 0.22 µm syringe filters (compatible with the organic solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of glass vials. The excess solid should be clearly visible at the bottom of the vial to ensure saturation.

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Generate a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration determined in the previous step (e.g., in mg/mL or mol/L).

Signaling Pathway

This compound is an intermediate in the Kandutsch-Russell pathway, which is one of the two main branches of the post-squalene cholesterol biosynthesis pathway. The overall cholesterol biosynthesis pathway is tightly regulated to maintain cellular cholesterol homeostasis. A key regulatory mechanism involves the Sterol Regulatory Element-Binding Proteins (SREBPs).

Cholesterol_Biosynthesis_Regulation cluster_KR Kandutsch-Russell Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol dihydro_ff_mas This compound (4,4-dimethyl-cholest-8(9),14-dien-3β-ol) lanosterol->dihydro_ff_mas lathosterol Lathosterol dihydro_ff_mas->lathosterol Multiple Steps cholesterol Cholesterol lathosterol->cholesterol srebp_scap SREBP-SCAP (ER) cholesterol->srebp_scap High Cholesterol Inhibits srebp_golgi Active SREBP (Nucleus) srebp_scap->srebp_golgi Low Cholesterol Activates hmgcr_gene HMG-CoA Reductase Gene srebp_golgi->hmgcr_gene Activates Transcription Solubility_Workflow A 1. Preparation Add excess this compound to solvent B 2. Equilibration Agitate at constant temperature (24-48h) A->B C 3. Sedimentation Allow solids to settle (≥2h) B->C D 4. Filtration Filter supernatant through 0.22 µm filter C->D E 5. Quantification Analyze filtrate by HPLC or UV-Vis D->E F 6. Calculation Determine concentration using a calibration curve E->F

References

Troubleshooting & Optimization

Troubleshooting low signal of Dihydro FF-MAS in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Dihydro FF-MAS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, particularly focusing on issues related to low signal intensity.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low signal or no signal at all for this compound. What are the common causes?

Low or no signal for this compound in mass spectrometry can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Ionization: this compound, as a sterol, can be challenging to ionize efficiently. The choice of ionization source and its settings are critical.

  • Ion Suppression: Components in your sample matrix can interfere with the ionization of this compound, reducing its signal. This is a significant issue, especially in complex biological samples.[1]

  • Inadequate Sample Preparation: Improper extraction, insufficient cleanup, or the presence of contaminants can lead to low analyte concentration and ion suppression.

  • Incorrect Mass Spectrometer Parameters: Settings such as collision energy, capillary voltage, and gas flows may not be optimized for this compound.

  • Sample Degradation: this compound may be unstable under certain storage or experimental conditions.

Q2: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound analysis?

The choice between ESI and APCI is crucial for analyzing sterols like this compound. While both can be used, they have distinct advantages and disadvantages.

  • APCI is often recommended for sterol analysis due to its efficiency in ionizing moderately polar to non-polar compounds.[1][2] It typically yields higher sensitivity for sterols and is less prone to matrix effects compared to ESI.[1] The predominant ion formed in APCI is often the dehydrated ion, [M+H-H₂O]⁺.[1][2]

  • ESI is a softer ionization technique suitable for a wide range of molecules. However, for relatively non-polar molecules like sterols, its efficiency can be lower.[1][3] To enhance ESI efficiency, additives to the mobile phase, such as ammonium (B1175870) acetate, are often used to promote the formation of adducts like [M+NH₄]⁺.[4] ESI is more susceptible to ion suppression from co-eluting matrix components.[1]

The following table summarizes the key considerations for choosing an ionization source for this compound:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity Best for polar compoundsBest for moderately polar to non-polar compounds
Ionization Mechanism Ionization from charged dropletsGas-phase chemical ionization
Sensitivity for Sterols Can be lower, often requires additives (e.g., ammonium acetate) to form adducts.[4]Generally provides superior sensitivity for sterols.[2]
Common Adducts [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺[2]Primarily [M+H-H₂O]⁺[1][2]
Matrix Effects More susceptible to ion suppression.[1]Less susceptible to matrix effects.
Thermal Stability Suitable for thermally labile compounds.Requires the analyte to be thermally stable.

Q3: How can I mitigate ion suppression when analyzing this compound in complex matrices like plasma or cell lysates?

Ion suppression is a major cause of low signal intensity.[5][6] Here are several strategies to reduce its impact:

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids (B1166683) and salts.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation between this compound and matrix components. Using a longer column or a different stationary phase can be beneficial.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby decreasing ion suppression. However, this also dilutes the analyte, so a balance must be found.

  • Use of an Isotope-Labeled Internal Standard: A deuterated standard, such as this compound-d6, can help to compensate for matrix effects as it will be similarly affected by ion suppression as the endogenous analyte.

  • Optimize Ionization Source Parameters: Adjusting settings like nebulizer gas flow, auxiliary gas flow, and source temperature can sometimes minimize the impact of interfering compounds.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving low signal issues with this compound.

Troubleshooting Workflow for Low Signal

The following diagram illustrates a logical workflow for troubleshooting low signal intensity.

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Signal start Low or No Signal Detected check_ms Verify Mass Spectrometer Performance (Run system suitability test with a known standard) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_ionization Review Ionization Source & Settings (ESI vs. APCI, voltages, gas flows) ms_ok->check_ionization Yes resolve_ms Troubleshoot MS Hardware (Clean source, check for leaks, recalibrate) ms_ok->resolve_ms No ionization_ok Ionization Optimized? check_ionization->ionization_ok check_sample_prep Evaluate Sample Preparation (Extraction efficiency, cleanup, potential for ion suppression) ionization_ok->check_sample_prep Yes resolve_ionization Optimize Ionization Method (Switch source, adjust parameters, use additives) ionization_ok->resolve_ionization No sample_prep_ok Sample Prep Adequate? check_sample_prep->sample_prep_ok check_chromatography Assess Chromatography (Peak shape, retention time, co-elution with matrix) sample_prep_ok->check_chromatography Yes resolve_sample_prep Improve Sample Preparation (Use SPE, LLE, or dilution) sample_prep_ok->resolve_sample_prep No chromatography_ok Chromatography Acceptable? check_chromatography->chromatography_ok resolve_chromatography Optimize LC Method (Change gradient, column, or mobile phase) chromatography_ok->resolve_chromatography No success Signal Improved chromatography_ok->success Yes resolve_ms->check_ms resolve_ionization->check_ionization resolve_sample_prep->check_sample_prep resolve_chromatography->check_chromatography

Caption: A step-by-step workflow for diagnosing low signal issues.

Decision Logic for Ionization Source Selection

This diagram provides a decision-making framework for selecting the appropriate ionization source.

IonizationChoice Decision Logic for Ionization Source Selection start Starting Method Development for this compound matrix_complexity What is the sample matrix complexity? start->matrix_complexity apci Start with APCI (Less prone to matrix effects, good for sterols) matrix_complexity->apci High (e.g., plasma, tissue) esi Consider ESI with caution (Higher risk of ion suppression) matrix_complexity->esi High thermal_stability Is this compound thermally stable in your setup? matrix_complexity->thermal_stability Low (e.g., purified standard) apci->thermal_stability optimize_esi Optimize ESI with additives (e.g., Ammonium Acetate) esi->optimize_esi apci_good APCI is a strong candidate thermal_stability->apci_good Yes esi_preferred ESI may be preferred thermal_stability->esi_preferred No esi_preferred->optimize_esi

Caption: A guide for choosing between ESI and APCI.

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture

This protocol provides a general method for extracting sterols from cultured cells.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into 1 mL of ice-cold PBS and transfer to a centrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lipid Extraction (Modified Bligh-Dyer):

    • To the cell pellet, add 1 mL of methanol (B129727) and vortex thoroughly.

    • Add 2 mL of chloroform (B151607) and vortex for 2 minutes.

    • Add 0.8 mL of water and vortex for 2 minutes.

    • Centrifuge at 1000 x g for 10 minutes at room temperature to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

    • Dry the organic phase under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

    • Vortex and centrifuge at high speed for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to an LC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

For complex matrices, an additional SPE cleanup step is recommended.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol, followed by 5 mL of water. Do not let the cartridge run dry.

  • Sample Loading:

    • Reconstitute the dried lipid extract from Protocol 1 in 1 mL of 10% methanol in water.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

  • Elution:

    • Elute the this compound with 5 mL of methanol.

    • Collect the eluate and dry it under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried eluate in the initial mobile phase for LC-MS analysis.

Potential Fragmentation Pathway of this compound

Understanding the fragmentation pattern of this compound is essential for developing selective MS/MS methods (e.g., Selected Reaction Monitoring, SRM). Based on the structure of sterols, a likely fragmentation pathway is initiated by the loss of a water molecule, followed by cleavage of the hydrocarbon side chain or ring structure.

Fragmentation Potential Fragmentation Pathway of this compound mol This compound C₂₉H₄₈O m/z 413.38 [M+H]⁺ frag1 Loss of Water [M+H-H₂O]⁺ m/z 395.37 mol:f2->frag1:f0 Collision-Induced Dissociation (CID) frag2 Side Chain Cleavage Further Fragmentation Diagnostic Product Ions frag1:f2->frag2:f0 Higher Energy CID frag3 Ring Cleavage Further Fragmentation Diagnostic Product Ions frag1:f2->frag3:f0 Higher Energy CID

References

Technical Support Center: Optimizing LC-MS/MS for Dihydro FF-MAS Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Dihydro FF-MAS (24,25-Dihydrolanosterol).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure?

A1: this compound, also known as 24,25-dihydrolanosterol, is a sterol intermediate in the Kandutsch-Russell branch of the cholesterol biosynthesis pathway. Accurate measurement of this compound and other cholesterol precursors is crucial for studying lipid metabolism and its role in various physiological and pathological processes.

Q2: What is the recommended ionization technique for this compound analysis by LC-MS/MS?

A2: Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred ionization source for nonpolar compounds like sterols. It typically provides better sensitivity for these molecules in positive ion mode without the need for derivatization. While Electrospray Ionization (ESI) can sometimes be used, it is often less efficient for underivatized sterols.

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is not always mandatory but can be beneficial. For GC-MS analysis, derivatization (e.g., silylation) is common to improve volatility and peak shape. For LC-MS/MS, while underivatized analysis is possible, derivatization can enhance ionization efficiency and chromatographic performance, potentially leading to lower detection limits.

Q4: How can I separate this compound from its isomers?

A4: The co-elution of sterol isomers is a common challenge. To improve separation, consider the following:

  • Column Selection: Utilize a column with alternative selectivity, such as a pentafluorophenyl (PFP) or biphenyl (B1667301) stationary phase, in addition to standard C18 columns.

  • Chromatographic Optimization: Fine-tune the mobile phase composition, gradient, flow rate, and column temperature. Using a lower column temperature can sometimes enhance the resolution of structurally similar sterols.

  • Tandem Mass Spectrometry (MS/MS): Even with partial chromatographic separation, unique fragmentation patterns in MS/MS can allow for the specific detection and quantification of isomers.

Q5: What type of internal standard should be used for accurate quantification?

A5: The use of a stable isotope-labeled (SIL) internal standard is highly recommended for the most accurate and precise quantification. A SIL internal standard, such as a deuterated version of this compound, will co-elute with the analyte and experience similar matrix effects and ionization suppression/enhancement, allowing for reliable correction during data analysis. If a specific SIL-IS for this compound is unavailable, a structurally similar deuterated sterol may be used, but validation of its performance is critical.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Signal Inefficient IonizationOptimize APCI source parameters (e.g., temperature, gas flows). Consider derivatization to improve ionization efficiency.
Poor Sample ExtractionVerify the recovery of your extraction method (LLE or SPE) with a spiked sample. Ensure appropriate solvent selection for sterols.
Analyte DegradationPrepare fresh standards and samples. Store stock solutions and processed samples at low temperatures and protect them from light.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column OverloadReduce the injection volume or sample concentration.
Inappropriate Injection SolventEnsure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase.
Column ContaminationFlush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Secondary InteractionsAdd a small amount of a modifier like formic acid to the mobile phase to improve peak shape.
High Background Noise Contaminated Mobile Phase or SystemUse high-purity, LC-MS grade solvents and additives. Flush the LC system and clean the MS ion source.
Matrix EffectsImprove sample cleanup by optimizing the SPE or LLE procedure.
Inconsistent Results/Poor Reproducibility Variable Matrix EffectsImplement a stable isotope-labeled internal standard for reliable quantification. Matrix-matched calibration curves can also help.
Inconsistent Sample PreparationEnsure consistent and precise execution of all sample preparation steps.
System InstabilityCheck for leaks in the LC system and ensure stable pump performance. Verify the stability of the MS system by monitoring system suitability standards.

Below is a logical troubleshooting workflow for addressing low signal intensity issues.

troubleshooting_low_signal start Low or No Signal for this compound check_standard Inject a fresh, pure standard solution start->check_standard signal_ok Signal is strong and stable check_standard->signal_ok Yes no_signal Signal is still low or absent check_standard->no_signal No sample_issue Issue is likely sample-related signal_ok->sample_issue instrument_issue Issue is likely instrument-related no_signal->instrument_issue check_extraction Review sample preparation protocol. Verify extraction recovery. sample_issue->check_extraction check_ionization Optimize ion source parameters. (e.g., temperature, gas flows) instrument_issue->check_ionization extraction_ok Recovery > 80% check_extraction->extraction_ok Good extraction_bad Recovery < 80% check_extraction->extraction_bad Poor ionization_improved Signal improves check_ionization->ionization_improved Yes ionization_no_change Signal does not improve check_ionization->ionization_no_change No resolved2 Problem Resolved extraction_ok->resolved2 optimize_extraction Optimize LLE or SPE method. extraction_bad->optimize_extraction resolved1 Problem Resolved optimize_extraction->resolved1 resolved3 Problem Resolved ionization_improved->resolved3 check_ms_params Verify MS/MS parameters. (Precursor/product ions, collision energy) ionization_no_change->check_ms_params

A decision tree for troubleshooting low signal intensity.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol outlines a general liquid-liquid extraction (LLE) procedure suitable for isolating sterols from a biological matrix.

  • Internal Standard Spiking: To 100 µL of plasma or serum, add the internal standard (e.g., a deuterated analog of this compound) at a known concentration.

  • Protein Precipitation: Add 300 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 1 mL of a nonpolar solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE). Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water). Vortex to ensure the residue is fully dissolved and transfer to an autosampler vial.

Protocol 2: LC-MS/MS Method Parameters

The following are recommended starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for your specific instrumentation and application.

Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column Pentafluorophenyl (PFP) or C18, e.g., 2.1 x 100 mm, 1.9 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode APCI, Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 400°C
Gas Flow (Nebulizer) Instrument Dependent (Optimize for best signal)
Collision Gas Argon

Quantitative Data

The following table provides suggested MRM transitions for this compound. The precursor ion is based on the protonated molecule [M+H]⁺. The product ion is a plausible fragment resulting from the loss of water. These values should be confirmed and optimized on your specific mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 429.4411.4100Optimize (start at 15)
This compound (Qualifier) 429.4Select a second stable fragment100Optimize
Internal Standard (e.g., d7-Dihydro FF-MAS) 436.4418.4100Optimize (start at 15)

Note: The exact mass of this compound (C₃₀H₅₂O) is 428.4018. The precursor ion [M+H]⁺ would be m/z 429.4091. The product ion at m/z 411.4 would correspond to the loss of a water molecule [M+H-H₂O]⁺.

Visualization of Pathways and Workflows

Cholesterol Biosynthesis: Kandutsch-Russell Pathway

The diagram below illustrates the position of this compound within the Kandutsch-Russell pathway of cholesterol biosynthesis.

kandutsch_russell_pathway lanosterol Lanosterol dihydro_lanosterol This compound (24,25-Dihydrolanosterol) lanosterol->dihydro_lanosterol DHCR24 intermediate1 ...Other Intermediates... dihydro_lanosterol->intermediate1 dehydrocholesterol_7 7-Dehydrocholesterol intermediate1->dehydrocholesterol_7 cholesterol Cholesterol dehydrocholesterol_7->cholesterol DHCR7

The role of this compound in the Kandutsch-Russell pathway.
General Experimental Workflow

This diagram outlines the typical workflow for the quantitative analysis of this compound from biological samples.

experimental_workflow start Sample Collection (e.g., Plasma, Serum) step1 Spike with Internal Standard start->step1 step2 Sample Preparation (LLE or SPE) step1->step2 step3 Evaporation and Reconstitution step2->step3 step4 LC-MS/MS Analysis step3->step4 step5 Data Processing and Quantification step4->step5 end Final Concentration of this compound step5->end

A generalized workflow for this compound analysis.

How to improve the extraction efficiency of Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydro FF-MAS (4,4-dimethyl-cholest-8(9), 14-dien-3β-ol) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the extraction of this sterol intermediate. Here, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance the efficiency of your extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

A1: this compound, or 4,4-dimethyl-cholest-8(9), 14-dien-3β-ol, is a sterol and a key intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] It is a derivative of 24,25-dihydrolanosterol and plays a role in triggering the initiation of meiosis in oocytes. Efficient extraction is the crucial first step for research into its biological functions, enabling accurate quantification and downstream analysis. Optimizing extraction maximizes yield and purity, which is essential for cost-effective research and potential therapeutic development.

Q2: What are the primary methods for extracting this compound?

A2: As a lipid, this compound can be extracted using methods suitable for sterols. These range from conventional liquid-liquid or solid-phase extraction to more modern, efficient techniques.

  • Liquid-Liquid Extraction (LLE): A common method involves using a biphasic solvent system, such as a modified Bligh-Dyer method with a chloroform (B151607):methanol (B129727) mixture, to separate lipids from other cellular components.[2]

  • Solid-Phase Extraction (SPE): SPE, often using a C18 cartridge, is a highly effective technique for cleaning up crude extracts and isolating sterols from complex biological matrices like plasma.[1][3]

  • Modern "Green" Techniques: Methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) can offer higher efficiency, shorter extraction times, and reduced solvent consumption compared to conventional methods.[4][5][6]

Q3: How does the choice of solvent affect extraction efficiency?

A3: The choice of solvent is critical for successful extraction and is based on the principle of "like dissolves like." Since this compound is a sterol, it is soluble in organic solvents.

  • Polarity: Solvents should be selected based on the polarity of this compound to ensure maximum dissolution. Common effective solvents include methanol, ethanol (B145695), ethyl acetate, and hexane (B92381).[7][8]

  • Solvent Mixtures: Using solvent mixtures, such as methanol/water or chloroform/methanol, can significantly enhance extraction efficiency by modifying the polarity of the extraction medium.[2][4] The addition of a polar solvent like methanol to a non-polar solvent like hexane can improve the disruption of cell membranes and bonds between lipids and other molecules, increasing recovery.[9]

  • pH Adjustment: For some compounds, adjusting the pH of the extraction medium can improve solubility and yield, although sterols are generally less sensitive to pH than acidic or basic compounds.[4]

Q4: What are the key parameters to optimize for increasing extraction yield?

A4: Beyond solvent choice, several physical parameters must be optimized to maximize extraction efficiency.[4][7]

  • Temperature: Increasing temperature generally improves solvent penetration and compound solubility. However, excessively high temperatures can cause thermal degradation of the target compound.[3][4] A water bath temperature not exceeding 40°C is often recommended during solvent evaporation.[3]

  • Time: The extraction time must be sufficient for the solvent to fully penetrate the sample matrix and dissolve the target compound.

  • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency but requires more solvent and a more intensive solvent removal step.[4]

  • Sample Preparation: The physical state of the starting material is crucial. Biomass should be thoroughly dried and finely ground to a uniform powder to increase the surface area available for solvent interaction.[4]

  • Agitation/Modern Technique Parameters: Proper agitation ensures continuous interaction between the solvent and the sample. For modern techniques, parameters like ultrasonic power for UAE or microwave power for MAE are also critical to optimize.[4][10]

Q5: How can I accurately quantify the amount of this compound in my extract?

A5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying sterols like this compound in complex mixtures.[1][2] For accurate quantification, an internal standard, such as a deuterated analog of a related sterol (e.g., d7-cholesterol), should be added to the sample before processing.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires a derivatization step, such as silylation, to increase the volatility of the sterol before analysis.[2][11]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
1. Low or No Extraction Yield Inadequate Sample Preparation: Poor solvent penetration due to large particle size.Ensure the biomass is thoroughly dried and finely ground to a uniform powder to maximize surface area.[4]
Inappropriate Solvent: The solvent may be too polar or non-polar to effectively solubilize this compound.Experiment with a range of solvents and consider using mixtures like chloroform/methanol or methanol/hexane.[2][9]
Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio.Systematically optimize each parameter. Be cautious with temperature to avoid degradation.[4] Ensure extraction time is sufficient.
Low Concentration in Source Material: The starting biomass may have a low natural concentration of the compound.Verify the quality and storage conditions of the source material. Use fresh or properly stored (cool, dark, dry) biomass to prevent degradation.[4]
2. High Level of Impurities in Crude Extract Non-Selective Solvent: The chosen solvent may be co-extracting a wide range of other compounds.Try a more selective solvent or perform a fractional extraction using a sequence of solvents with increasing polarity.[4]
Complex Sample Matrix: The source material naturally contains many compounds with similar solubility.Incorporate a clean-up step after initial extraction, such as Solid-Phase Extraction (SPE) with a C18 cartridge or preparative chromatography.[1][3]
3. Suspected Compound Degradation Sensitivity to Temperature or pH: this compound may be unstable under harsh conditions.Avoid excessive heat during extraction and solvent evaporation (e.g., keep rotary evaporator below 40°C).[3] Work with fresh, neutral solvents and protect solutions from direct light.[3][12]
4. Oily or Difficult-to-Handle Crude Extract Co-extraction of Non-polar Metabolites: Residual media components or low-molecular-weight lipids are present.Perform a preliminary clean-up step. This can include dissolving the crude extract in a minimal amount of solvent and precipitating impurities by adding a non-solvent, or using SPE to remove highly polar and non-polar impurities.[3]

Data Presentation

Table 1: Comparison of Extraction Techniques for Sterol-Like Compounds
Technique Principle Advantages Disadvantages
Maceration / Soxhlet Conventional solid-liquid extraction using solvent circulation or soaking.[4][13]Simple setup, low cost.Time-consuming, large solvent volume, potential for thermal degradation (Soxhlet).[4]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[5]Faster, higher efficiency, reduced solvent and energy use, suitable for thermolabile compounds.[5][14]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, causing cell rupture.[14]Very fast, high efficiency, reduced solvent consumption.[4][10]Requires microwave-transparent solvents, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent, whose properties can be tuned by pressure and temperature.[6]Highly selective, solvent-free final product, gentle on thermolabile compounds.[5][15]High initial equipment cost, complex operation.
Table 2: Key Parameters for Extraction Optimization
Parameter Influence on Extraction Efficiency Optimization Strategy
Solvent Concentration Directly impacts the solubility of the target compound. A mixture (e.g., 75% ethanol in water) is often more effective than a pure solvent.[7]Test a range of solvent polarities and mixtures. Use response surface methodology (RSM) for systematic optimization.
Extraction Temperature Higher temperatures increase solubility and diffusion rates but can also cause degradation.[7]Determine the optimal temperature that maximizes yield without significant compound degradation. A range of 40-65°C is often a good starting point.[7][16]
Extraction Time Yield increases with time up to a point of equilibrium, after which it plateaus or may decrease if degradation occurs.Perform a time-course experiment (e.g., 30, 60, 90, 120, 180 min) to find the optimal duration.
Solid-to-Liquid Ratio Affects the concentration gradient driving the extraction. A common starting point is 1:20 g/mL.[7][12]Test different ratios to find a balance between exhaustive extraction and efficient solvent use.
pH of Medium Can influence the solubility of the target compound and co-extractants.While less critical for neutral sterols, testing a pH range (e.g., 5-7) can sometimes improve selectivity.[7]

Experimental Protocols

Protocol 1: General Lipid Extraction from Cell/Tissue Samples (Adapted Bligh-Dyer Method)

This protocol outlines a general method for extracting total lipids, including this compound, from biological samples.[2]

  • Homogenization: Homogenize the cell pellet or tissue sample in an ice-cold phosphate-buffered saline (PBS) solution.

  • Internal Standard: Add an internal standard (e.g., d7-cholesterol) to each sample for accurate quantification.

  • Solvent Addition: Add a chloroform:methanol mixture (e.g., in a 1:2 v/v ratio) to the homogenate to create a single-phase system. Vortex thoroughly.

  • Phase Separation: Add chloroform and water to the mixture to induce phase separation (final ratio of chloroform:methanol:water is often 2:2:1.8). Centrifuge the samples to facilitate separation.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipids in a suitable solvent (e.g., mobile phase for LC-MS/MS) for analysis.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up of Crude Extract

This protocol is adapted for purifying a crude lipid extract to enrich for sterols like this compound.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water through it.

  • Sample Loading: Reconstitute the crude extract in a minimal volume of a weak solvent (e.g., the initial mobile phase or a low percentage organic solvent mixture) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., water or a high-percentage aqueous mixture) to remove highly polar impurities.

  • Elution: Elute the target compound, this compound, with a less polar solvent like methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the purified residue in the desired solvent for analysis.

Visual Guides

G start_node start_node process_node process_node analysis_node analysis_node A Sample Preparation (Drying, Grinding) B Solvent Extraction (e.g., LLE, UAE, MAE) A->B Add Optimized Solvent C Filtration / Centrifugation (Remove Particulates) B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude Extract D->E F Purification / Clean-up (e.g., SPE, Chromatography) E->F Optional, for high purity G Quantification & Analysis (LC-MS/MS, GC-MS) E->G For crude analysis F->G

Caption: General workflow for this compound extraction, purification, and analysis.

G issue_node issue_node cause_node cause_node solution_node solution_node Start Low Extraction Yield? Cause1 Improper Sample Preparation? Start->Cause1 Check First Cause2 Incorrect Solvent System? Start->Cause2 Then Check Cause3 Suboptimal Parameters? Start->Cause3 Also Check Cause4 Compound Degradation? Start->Cause4 Finally Check Sol1 Grind sample to fine, uniform powder. Cause1->Sol1 If Yes Sol2 Test solvents of varying polarity. Try solvent mixtures (e.g., MeOH/Hexane). Cause2->Sol2 If Yes Sol3 Optimize Temperature, Time, and Solid:Liquid Ratio systematically. Cause3->Sol3 If Yes Sol4 Use lower temperature. Protect from light. Check pH. Cause4->Sol4 If Yes

Caption: Troubleshooting logic diagram for low extraction yield of this compound.

G key_intermediate key_intermediate Lanosterol Lanosterol FFMAS FF-MAS Lanosterol->FFMAS DihydroFFMAS This compound Lanosterol->DihydroFFMAS TMAS T-MAS FFMAS->TMAS DihydroTMAS Dihydro T-MAS TMAS->DihydroTMAS DihydroFFMAS->DihydroTMAS Lathosterol Lathosterol DihydroTMAS->Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol

Caption: Simplified Kandutsch-Russell pathway showing this compound as an intermediate.

References

Technical Support Center: Dihydro FF-MAS Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Dihydro FF-MAS.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

Dihydro follicular fluid meiosis-activating sterol (this compound), chemically known as 4,4-dimethyl-cholest-8(9), 14-dien-3β-ol, is a sterol intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1][2] Its quantification can be challenging due to its low endogenous abundance compared to other sterols like cholesterol, the presence of isomeric compounds that can interfere with analysis, and its susceptibility to degradation during sample preparation.[3]

Q2: What are the recommended analytical techniques for this compound quantification?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying this compound.[1]

  • GC-MS: Often requires derivatization (e.g., silylation) to increase the volatility of the sterol.[1] It offers high chromatographic resolution.

  • LC-MS/MS: Provides high sensitivity and specificity, especially when using multiple reaction monitoring (MRM) mode.[1] It can often be performed without derivatization.

Q3: What are the critical steps in sample preparation for this compound analysis?

Proper sample preparation is crucial for accurate quantification. Key steps include:

  • Lipid Extraction: Efficiently isolating lipids from the sample matrix (e.g., cells, plasma, tissues). Common methods include the Bligh-Dyer method (chloroform:methanol) or methyl tert-butyl ether (MTBE) extraction.[1][4]

  • Saponification: This optional step hydrolyzes sterol esters to release free sterols, allowing for the measurement of total sterol concentration. However, it's a harsh procedure that can potentially degrade the analyte. For samples like refined oils, alkaline hydrolysis is often sufficient.[5]

  • Derivatization (for GC-MS): Silylation is a common derivatization technique to improve the thermal stability and volatility of sterols for GC analysis.[1]

  • Use of Internal Standards: Adding a known amount of an internal standard (e.g., d7-cholesterol) early in the sample preparation process is essential for accurate quantification by correcting for sample loss during processing.[1]

Troubleshooting Guides

Mass Spectrometry Issues
Problem Possible Causes Recommended Solutions
Poor or No Signal - Sample concentration is too low.[6] - Inefficient ionization.[6] - Instrument not properly tuned or calibrated.[6] - Leak in the system.[7] - Clogged injector or column.[8]- Concentrate the sample. - Optimize ionization source parameters (e.g., temperature, gas flow).[6] - Perform regular tuning and mass calibration.[6] - Check for leaks using a leak detector.[7] - Clean or replace the injector liner and column.[9]
High Background Noise / Baseline Drift - Contaminated solvents or reagents.[10] - Column bleed. - Insufficiently optimized chromatographic conditions.[6] - Contaminated ion source.- Use high-purity, LC-MS grade solvents and reagents.[11] - Condition the column according to the manufacturer's instructions. - Optimize the mobile phase gradient and flow rate.[6] - Clean the ion source.
Peak Tailing or Splitting - Column degradation or contamination.[6] - Active sites in the injector or column.[9] - Inappropriate mobile phase composition.- Use a guard column to protect the analytical column. - Replace the column. - Deactivate the GC inlet.[9] - Ensure the mobile phase is compatible with the analyte and column.
Inaccurate Mass Measurement - Incorrect or infrequent mass calibration.[6] - Instrument drift.[6] - Fluctuations in laboratory temperature.- Calibrate the mass spectrometer daily using an appropriate calibration standard.[6] - Allow the instrument to stabilize before analysis. - Maintain a stable laboratory environment.
Sample Preparation Issues
Problem Possible Causes Recommended Solutions
Low Analyte Recovery - Inefficient lipid extraction. - Degradation of this compound during sample processing. - Adsorption of the analyte to labware.- Optimize the extraction solvent and procedure. - Minimize sample exposure to high temperatures and harsh chemicals. - Use silanized glassware or low-retention plasticware.
High Variability Between Replicates - Inconsistent sample handling and processing. - Pipetting errors. - Inhomogeneous sample.- Standardize all sample preparation steps. - Calibrate pipettes regularly. - Ensure the sample is thoroughly homogenized before aliquoting.
Presence of Interfering Peaks - Co-elution of isomeric sterols or other lipids. - Contamination from solvents, reagents, or labware.- Optimize the chromatographic separation to resolve interfering peaks.[3] - Use high-purity solvents and reagents and clean all labware thoroughly. - Run procedural blanks to identify sources of contamination.[11]

Experimental Protocols & Visualizations

Detailed Methodology: Lipid Extraction and Preparation for LC-MS/MS

This protocol is adapted for the analysis of this compound from cultured cells.

  • Cell Harvesting and Quenching:

    • Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold methanol (B129727) to quench metabolic activity and scrape the cells.

  • Lipid Extraction (MTBE Method):

    • Transfer the cell lysate to a glass tube.

    • Add a known amount of internal standard (e.g., 10 µL of 1 mg/mL d7-cholesterol in ethanol).

    • Add 5 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 1 minute.

    • Add 1.25 mL of water and vortex for 20 seconds.[4]

    • Centrifuge at 4,000 x g for 15 minutes at 4°C to separate the phases.[4]

    • Carefully collect the upper organic phase containing the lipids.[4]

  • Sample Preparation for LC-MS/MS:

    • Dry the collected organic phase under a stream of nitrogen.[1]

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/isopropanol 1:1, v/v).[4]

Experimental Workflow for this compound Quantification

experimental_workflow sample Sample (e.g., Cultured Cells) extraction Lipid Extraction (e.g., MTBE method) sample->extraction Add Internal Standard drying Solvent Evaporation (under Nitrogen) extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution analysis LC-MS/MS Analysis (MRM Mode) reconstitution->analysis data Data Processing & Quantification analysis->data kandutsch_russell_pathway lanosterol Lanosterol dihydro_ff_mas This compound lanosterol->dihydro_ff_mas Multiple Steps intermediate2 Other Intermediates dihydro_ff_mas->intermediate2 cholesterol Cholesterol intermediate2->cholesterol Multiple Steps

References

Preventing degradation of Dihydro FF-MAS during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dihydrofollicular fluid meiosis-activating sterol (Dihydro FF-MAS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a crucial intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] As a sterol, it is susceptible to degradation under various environmental conditions, which can lead to inaccurate quantification and compromise research outcomes.[2]

Q2: What are the primary factors that can cause this compound degradation?

The main factors contributing to the degradation of sterols like this compound include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[2]

  • pH: Both acidic and basic conditions can potentially cause hydrolysis or other degradation reactions.[2]

  • Light: Exposure to UV light can induce photodegradation.[2]

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the formation of oxidation byproducts.[2]

  • Improper Storage: Incorrect storage of the compound, both in solid form and in solution, can lead to degradation over time.[2]

  • Enzymatic Activity: Endogenous enzymes in biological samples can metabolize or degrade this compound.[3]

Troubleshooting Guide

This guide addresses common issues encountered during this compound sample preparation and analysis.

Problem Potential Cause Troubleshooting Steps
Low or no analyte signal detected Sample degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure that both solid this compound and its solutions have been stored at -20°C or below, protected from light and oxygen.[2][3] 2. Prepare Fresh Standards: If in doubt about the stability of the current stock, prepare a fresh solution.[2] 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[2]
Inefficient extraction from the sample matrix.1. Optimize Extraction Protocol: Review and optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. Ensure the chosen solvent is appropriate for this compound.[4] 2. Check pH: Ensure the pH of the sample is optimal for extraction.
Inconsistent results between replicates Incomplete dissolution of the standard.1. Ensure Complete Dissolution: Vortex and sonicate the standard solution to ensure it is fully dissolved.[2]
Variability in sample preparation.1. Standardize Procedures: Maintain consistent timing, temperature, and volumes throughout the sample preparation process. 2. Use an Internal Standard: Add a deuterated internal standard (e.g., this compound-d6) at the beginning of the sample preparation to account for variability in extraction and analysis.[1]
Presence of unexpected peaks in chromatogram Contamination from solvents or labware.1. Use High-Purity Solvents: Employ LC-MS or GC-MS grade solvents.[2] 2. Use Clean Glassware: Avoid plasticware where possible, as plasticizers can leach into the sample.[5] If plasticware is necessary, use certified low-extractable tubes.
Derivatization artifacts (for GC-MS).1. Optimize Derivatization: Adjust the reaction time, temperature, and reagent concentration.[6] 2. Analyze a Reagent Blank: Inject a derivatized blank to identify peaks originating from the derivatizing agent.
Oxidation or degradation products.1. Work Quickly and at Low Temperatures: Keep samples on ice during preparation.[2] 2. Use Antioxidants: Consider adding antioxidants like BHT to organic solvents during extraction to prevent oxidation.[7] 3. Store Extracts Under Inert Gas: After extraction, store the lipid extract under nitrogen or argon at -20°C or lower.[3]

Experimental Protocols

Protocol 1: Storage and Handling of this compound

Proper storage is critical to maintain the integrity of this compound.

Condition Solid this compound This compound in Solution
Temperature Store at -20°C or below.[2][8]Store at -20°C or below.[2]
Light Store in a light-protected vial (e.g., amber glass).[2]Store in a light-protected vial.[2]
Atmosphere Store in a tightly sealed container.Store under an inert atmosphere (nitrogen or argon).[3]
Solvent N/AUse high-purity organic solvents such as methanol (B129727), ethanol, or acetonitrile.[2]
Freeze-Thaw Cycles Minimize opening the container at room temperature to prevent condensation.Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Extraction of this compound from Biological Samples (e.g., Plasma)

This protocol provides a general workflow for the extraction of this compound for subsequent analysis.

  • Sample Collection and Initial Handling:

    • Collect samples and immediately place them on ice to minimize enzymatic activity.[3]

    • If not proceeding immediately to extraction, flash-freeze samples in liquid nitrogen and store them at -80°C.[3]

  • Lipid Extraction (Liquid-Liquid Extraction):

    • To a 100 µL plasma sample, add an internal standard (e.g., this compound-d6).

    • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly for 1 minute.

    • Add 200 µL of water to induce phase separation.

    • Vortex again and centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase containing the lipids using a glass pasture pipette.

    • Transfer the organic phase to a clean glass tube.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a gentle stream of nitrogen.[1]

    • For LC-MS analysis, reconstitute the dried extract in a suitable mobile phase (e.g., methanol or acetonitrile/isopropanol mixture).[1]

    • For GC-MS analysis, proceed to derivatization.

Protocol 3: Derivatization for GC-MS Analysis

To increase volatility for GC-MS analysis, the hydroxyl group of this compound must be derivatized. Silylation is a common method.

  • To the dried lipid extract, add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA with 1% TMCS).

  • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Seal the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

Note: Derivatization conditions (reagent, temperature, and time) may need to be optimized for your specific application and instrumentation.[6]

Visualizations

Kandutsch-Russell Pathway

The following diagram illustrates the position of this compound in the Kandutsch-Russell pathway of cholesterol biosynthesis.

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydro_Lanosterol Dihydro_Lanosterol Lanosterol->Dihydro_Lanosterol Δ24-reductase Dihydro_FF_MAS This compound Dihydro_Lanosterol->Dihydro_FF_MAS CYP51A1 (14α-demethylase) T_MAS T-MAS Dihydro_FF_MAS->T_MAS Δ14-reductase Lathosterol Lathosterol T_MAS->Lathosterol Multiple Steps Cholesterol Cholesterol Lathosterol->Cholesterol Multiple Steps

Caption: Simplified Kandutsch-Russell pathway highlighting this compound.

Experimental Workflow for this compound Analysis

This workflow outlines the key steps from sample collection to data analysis.

Experimental_Workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue) Flash_Freeze Flash Freeze (Liquid N2) Sample_Collection->Flash_Freeze Storage Store at -80°C Flash_Freeze->Storage Add_IS Add Internal Standard (e.g., this compound-d6) Storage->Add_IS Extraction Lipid Extraction (LLE or SPE) Add_IS->Extraction Dry_Down Dry Under N2 Extraction->Dry_Down Reconstitute Reconstitute (LC-MS) Dry_Down->Reconstitute Derivatize Derivatize (GC-MS) Dry_Down->Derivatize LC_MS LC-MS/MS Analysis Reconstitute->LC_MS GC_MS GC-MS Analysis Derivatize->GC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis GC_MS->Data_Analysis

Caption: General experimental workflow for this compound quantification.

Logical Troubleshooting Flowchart

This diagram provides a logical approach to troubleshooting low analyte signals.

Troubleshooting_Flowchart Start Low or No This compound Signal Check_Storage Review Storage Conditions (-20°C, dark, inert gas) Start->Check_Storage Check_Standards Prepare Fresh Standards & Internal Standard Check_Storage->Check_Standards Optimize_Extraction Optimize Extraction (Solvent, pH, technique) Check_Standards->Optimize_Extraction Check_Instrument Verify Instrument Performance (MS sensitivity, column integrity) Optimize_Extraction->Check_Instrument Result_OK Signal Improved Check_Instrument->Result_OK Yes Result_Not_OK Signal Still Low Check_Instrument->Result_Not_OK No

Caption: Troubleshooting flowchart for low this compound signal.

References

Choosing an appropriate internal standard for Dihydro FF-MAS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of internal standards for the quantitative analysis of Dihydro FF-MAS (4,4-dimethyl-cholest-8(9),14-dien-3β-ol).

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate this compound quantification?

An internal standard (IS) is a compound with a known concentration that is added to a sample prior to analysis. In quantitative mass spectrometry, its primary role is to correct for variations that can occur during sample preparation, extraction, and analysis.[1][2][3][4] An ideal internal standard behaves almost identically to the analyte of interest (in this case, this compound) throughout the entire analytical process.[1][5] This ensures that any loss of the analyte during the procedure is mirrored by a proportional loss of the internal standard, allowing for accurate correction and reliable quantification.[4]

Q2: What are the key characteristics of a good internal standard for this compound analysis?

A suitable internal standard for this compound analysis should possess the following characteristics:

  • Structural Similarity: It should be chemically and physically as similar to this compound as possible to ensure comparable extraction efficiency and chromatographic behavior.[2]

  • Co-elution: Ideally, the internal standard should co-elute with this compound from the liquid chromatography (LC) column.[1]

  • Mass Spectrometric Distinction: It must be clearly distinguishable from this compound by the mass spectrometer.

  • Absence in Samples: The internal standard should not be naturally present in the biological samples being analyzed.[3]

  • Stability: It must be stable throughout the entire analytical procedure.

Q3: What type of internal standard is considered the "gold standard" for this compound analysis?

For quantitative mass spectrometry, a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated version of the analyte, is widely recognized as the "gold standard".[1][2][4][5] In this case, This compound-d6 (4,4-dimethyl(d6)-cholest-8(9),14-dien-3β-ol) is the ideal choice.[6]

Q4: Why is a deuterated internal standard like this compound-d6 superior to a structural analog?

Deuterated internal standards are chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with deuterium.[1][5] This subtle mass difference allows for their distinction by the mass spectrometer while ensuring they exhibit nearly identical physicochemical properties to the analyte.[1] This leads to:

  • Identical Extraction Recovery: Both the analyte and the deuterated standard will be extracted from the sample matrix with the same efficiency.

  • Identical Chromatographic Behavior: They will elute at the same time from the LC column.

  • Compensation for Matrix Effects: Any suppression or enhancement of the ionization signal due to other components in the sample (matrix effects) will affect both the analyte and the deuterated standard equally, allowing for accurate correction.[1]

Structural analogs, while similar, may have different extraction efficiencies, chromatographic retention times, and ionization responses, leading to less accurate quantification.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of results Inconsistent sample preparation; significant matrix effects.Utilize a stable isotope-labeled internal standard like this compound-d6.[1][4] Ensure the IS is added at the very beginning of the sample preparation process.[3]
Internal standard peak not detected or very low intensity Incorrect amount of IS added; degradation of the IS; poor ionization.Verify the concentration and volume of the IS solution added. Check the storage conditions and stability of the IS. Optimize mass spectrometer source parameters for the IS.
Analyte and internal standard do not co-elute Use of a non-ideal internal standard (e.g., a structural analog with different polarity); inappropriate chromatographic conditions.Switch to a deuterated internal standard (this compound-d6).[6] If using an analog, adjust the LC gradient or mobile phase composition to improve co-elution.
High variability in IS response across different samples Significant and variable matrix effects between samples.This highlights the necessity of a co-eluting, stable isotope-labeled internal standard to effectively compensate for these variations.[1] Consider additional sample cleanup steps if matrix effects are extreme.
Cross-talk between analyte and IS channels in MS Insufficient mass resolution; isotopic impurity of the IS or analyte standard.Ensure the mass spectrometer is properly calibrated and has sufficient resolution to distinguish between the analyte and the IS. Check the certificate of analysis for the isotopic purity of your standards.

Experimental Protocols

General Workflow for this compound Quantification using LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in a biological matrix using this compound-d6 as an internal standard.

  • Sample Preparation:

    • To a known volume or weight of the sample (e.g., 250 µL of serum), add a precise amount of this compound-d6 internal standard solution (e.g., 20 µL of a 10 ng/µL solution in methanol).[2]

    • Saponification (for samples containing sterol esters): Add 1 mL of 1M KOH in 90% ethanol (B145695) and incubate at 65°C for 1 hour to hydrolyze the esters.[1][2]

    • Extraction: After cooling, add 0.5 mL of water and 3 mL of a non-polar solvent like cyclohexane (B81311) or hexane. Vortex thoroughly and centrifuge to separate the layers.[1]

    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 95% methanol) for LC-MS/MS analysis.[7]

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

      • Mobile Phase A: Water with 0.1% formic acid.[1]

      • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.[1]

      • Gradient: A typical gradient would start at a lower percentage of mobile phase B and ramp up to a high percentage to elute the sterols.

      • Flow Rate: 0.3 mL/min.[1]

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • Optimize MRM transitions (precursor ion > product ion) for both this compound and this compound-d6.

Data Presentation

Table 1: Chemical Properties of this compound and its Deuterated Internal Standard

PropertyThis compoundThis compound-d6
Chemical Formula C₂₉H₄₈O[8]C₂₉H₄₂D₆O[6]
Molecular Weight 412.69 g/mol [8]418.73 g/mol [6]
CAS Number 19456-83-8[8]2315262-47-4

Table 2: Comparison of Internal Standard Types for Sterol Analysis

Performance MetricStructural Analog ISDeuterated IS (e.g., this compound-d6)
Extraction Recovery Similar, but can differ.Virtually identical to the analyte.[2]
Chromatographic Retention May have a slight shift.Co-elutes with the analyte.[1]
Matrix Effect Compensation Less effective.Highly effective.[1]
Accuracy & Precision Good, but can be compromised.Excellent, leading to higher accuracy and precision.[2]
Overall Reliability LowerThe "gold standard" for robust quantification.[1][2][4][5]

Visualizations

internal_standard_selection start Start: Need to Quantify This compound is_needed Is an Internal Standard (IS) Necessary for Accuracy? start->is_needed is_type What Type of IS to Use? is_needed->is_type Yes yes_is Yes no_is No (Not Recommended for Quantitative Bioanalysis) structural_analog Structural Analog is_type->structural_analog Option 1 deuterated_is Stable Isotope-Labeled (Deuterated) IS is_type->deuterated_is Option 2 (Recommended) final_choice Recommended IS: This compound-d6 structural_analog->final_choice Less accurate alternative why_deuterated Why Deuterated? deuterated_is->why_deuterated gold_standard Considered the 'Gold Standard' for Mass Spectrometry why_deuterated->gold_standard Mimics analyte behavior, corrects for matrix effects gold_standard->final_choice

Caption: Decision workflow for selecting an internal standard.

experimental_workflow start Biological Sample add_is Spike with This compound-d6 IS start->add_is saponification Saponification (if necessary) add_is->saponification extraction Liquid-Liquid Extraction saponification->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Solvent evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms_analysis data_processing Data Processing (Ratio of Analyte/IS) lc_ms_analysis->data_processing quantification Final Concentration data_processing->quantification

Caption: Analytical workflow for this compound quantification.

References

Overcoming matrix effects in Dihydro FF-MAS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dihydro FF-MAS. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during LC-MS/MS analysis, with a primary focus on overcoming matrix effects.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in this compound analysis?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of this compound analysis using liquid chromatography-mass spectrometry (LC-MS), the most common manifestation is ion suppression .[2][3] This occurs when molecules from the biological matrix (e.g., plasma, serum, follicular fluid) interfere with the process of this compound becoming a charged ion in the MS source.[2] The result is a decreased signal intensity, which can severely compromise the accuracy, sensitivity, and reproducibility of quantitative analysis.[2][3] Given the complex nature of biological matrices, which are rich in endogenous components like phospholipids (B1166683), salts, and proteins, ion suppression is a major challenge.[2][4] Phospholipids are recognized as one of the most significant contributors to this effect in bioanalysis.[2][3]

Q2: My this compound signal is low and inconsistent. How can I definitively confirm that matrix effects are the cause?

Low and inconsistent signal intensity are classic indicators of ion suppression.[2] To confirm if matrix effects are responsible, two primary methods are recommended:

  • Post-Column Infusion Experiment: This method provides a qualitative assessment. A standard solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix sample (without the analyte) is then injected. A significant drop in the constant analyte signal as the matrix components elute indicates the retention time regions where ion suppression is occurring.[2][5]

  • Post-Extraction Spike Method: This method allows for a quantitative assessment of matrix effects.[5] It involves comparing the signal response of an analyte in a pure solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. A significantly lower signal in the matrix sample points directly to ion suppression.

Q3: What are the most common sources of matrix effects in biological samples?

Matrix effects can arise from numerous endogenous and exogenous sources. Endogenous compounds are naturally present in the biological sample, while exogenous contaminants are introduced during sample collection or preparation.[6]

  • Phospholipids: These are major components of cell membranes and are present in high concentrations in plasma and serum, making them a primary cause of ion suppression.[2][3]

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can precipitate in the MS source, leading to reduced ionization efficiency and signal instability.[2][4]

  • Other Endogenous Compounds: High concentrations of other lipids, proteins, and peptides can also compete for ionization, suppressing the analyte signal.[4][5]

  • Exogenous Contaminants: Substances like polymers from plasticware, vial cap liners, or detergents can be introduced during sample handling and cause significant ion suppression.[2][6]

MatrixEffects Sources of Matrix Effects in this compound Analysis Endogenous Endogenous Sources (From Sample) MatrixEffects->Endogenous Exogenous Exogenous Sources (Introduced) MatrixEffects->Exogenous Phospholipids Phospholipids Endogenous->Phospholipids Salts Salts & Buffers Endogenous->Salts OtherLipids Other Lipids & Metabolites Endogenous->OtherLipids Plasticware Polymers from Plasticware Exogenous->Plasticware Detergents Detergents / Surfactants Exogenous->Detergents Solvents Impurities in Solvents Exogenous->Solvents

Diagram 1: Common sources of matrix effects in bioanalysis.
Q4: Which sample preparation technique is generally the most effective for minimizing matrix effects for this compound?

While no single method is perfect for all matrices, the general consensus is that more rigorous sample cleanup is the most effective way to combat matrix effects.[5][6]

  • Solid-Phase Extraction (SPE) is often the most effective technique. It offers high selectivity by using specific sorbents to retain the analyte while washing away interfering matrix components like phospholipids and salts. Specialized phases like HybridSPE-Phospholipid are designed specifically to deplete phospholipids.[7]

  • Liquid-Liquid Extraction (LLE) is also a powerful and widely used technique. It separates compounds based on their differential solubility in immiscible liquids.[5] Optimizing the pH and solvent polarity can effectively remove many impurities.[5]

  • Protein Precipitation (PPT) is the simplest method but is generally the least effective at removing matrix components beyond proteins.[3][6] It often leaves behind significant amounts of phospholipids and other small molecules, leading to substantial ion suppression.[3]

Q5: Can I overcome matrix effects simply by optimizing my LC-MS/MS parameters?

While optimizing LC-MS/MS parameters is a crucial part of method development, it is often insufficient to completely overcome significant matrix effects.[5] Adjusting the chromatographic gradient to separate this compound from regions of high ion suppression can be helpful.[6] Similarly, optimizing MS source parameters can maximize the analyte signal.[8] However, these are considered secondary solutions. The most robust and effective approach is to remove the interfering components before they enter the LC-MS system through diligent sample preparation.[5][6]

Section 2: Troubleshooting Guides

Guide 1: Low Signal Intensity / Severe Signal Suppression

Issue: The signal for this compound is significantly lower than expected or is completely absent, particularly at the lower limit of quantitation (LLOQ).

Troubleshooting Workflow:

Start Start: Low this compound Signal Confirm 1. Quantify Matrix Effect (Post-Extraction Spike) Start->Confirm IsSuppression Significant Suppression (>25%)? Confirm->IsSuppression ReviewPrep 2. Improve Sample Prep (e.g., LLE or SPE) IsSuppression->ReviewPrep Yes CheckSystem Check System Suitability (Standard in Solvent) IsSuppression->CheckSystem No OptimizeLC 3. Optimize LC Separation (Shift Analyte RT) ReviewPrep->OptimizeLC OptimizeMS 4. Optimize MS Source (e.g., Temp, Gas Flow) OptimizeLC->OptimizeMS ConsiderDeriv 5. Consider Derivatization (Enhance Ionization) OptimizeMS->ConsiderDeriv End End: Problem Resolved ConsiderDeriv->End CheckSystem->End

Diagram 2: Troubleshooting workflow for low signal intensity.

Step-by-Step Guide:

  • Quantify the Matrix Effect: First, confirm the extent of the problem. Use the post-extraction spike method (see Protocol 1) to get a quantitative value for the signal suppression.

  • Improve Sample Preparation: If suppression is significant (e.g., >25%), your sample cleanup is likely insufficient.

    • If using Protein Precipitation (PPT), switch to Liquid-Liquid Extraction (LLE).

    • If using LLE, consider a double LLE or switch to Solid-Phase Extraction (SPE).[5]

    • If using SPE, ensure the chosen sorbent and method are optimized for sterol extraction and phospholipid removal. Consider a specialized phospholipid removal product.

  • Optimize Chromatographic Separation: Use a post-column infusion experiment to identify the retention time windows where suppression occurs.[2] Adjust your LC gradient to move the this compound peak away from these zones.[6]

  • Optimize MS Source Conditions: Systematically adjust source parameters such as capillary temperature, gas flows, and voltages to maximize the signal for a pure this compound standard.[8]

  • Consider Chemical Derivatization: If this compound has inherently poor ionization efficiency and other steps have not yielded sufficient improvement, consider derivatization. This involves reacting the analyte with a reagent to attach a chemical group that is more easily ionized, thereby increasing sensitivity.[9][10]

Guide 2: High Signal Variability / Poor Reproducibility

Issue: Results for this compound are inconsistent across a batch of samples, leading to poor precision and high relative standard deviation (RSD).

Step-by-Step Guide:

  • Standardize Sample Preparation: Inconsistent sample prep is a common cause of variability.[11] Ensure every step—from sample thawing to vortexing times and solvent volumes—is performed identically for all samples and standards. Automation can greatly improve reproducibility.[12]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The best way to correct for variability in sample recovery and matrix effects is to use a SIL-IS. A SIL-IS for this compound will have nearly identical chemical and physical properties and will be affected by ion suppression to the same degree as the analyte, providing accurate correction.[5]

  • Check for System Carryover: Inject a blank solvent sample immediately after a high-concentration standard or sample. If a peak for this compound is observed, carryover is occurring. Address this by optimizing the needle wash procedure in the autosampler and flushing the LC system.[13][14]

  • Evaluate Sample-to-Sample Matrix Differences: The composition of the matrix can vary between different samples, leading to different degrees of ion suppression.[11] A robust sample preparation method (like SPE) that thoroughly removes matrix components is the best way to minimize this issue.

Section 3: Detailed Experimental Protocols

Protocol 1: Quantifying Matrix Effects (Post-Extraction Spike Method)

Objective: To quantitatively determine the percentage of ion suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike a known amount of this compound standard into the final analysis solvent (e.g., methanol (B129727)/water).

    • Set B (Post-Extraction Spike): Take a blank biological matrix sample (e.g., plasma) and perform the complete extraction procedure. Spike the same amount of this compound standard into the final, dried, and reconstituted extract.

    • Set C (Pre-Extraction Spike): Spike the same amount of this compound standard into the blank biological matrix before starting the extraction procedure.

  • Analysis: Analyze all three sets (n≥3 for each) by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100%

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100%

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

Objective: To extract this compound from a plasma sample while removing proteins and some polar interferences. This protocol is based on a modified Folch or Bligh-Dyer method.[15]

Methodology:

  • Sample Aliquot: To 100 µL of plasma in a glass tube, add an appropriate internal standard.

  • Solvent Addition: Add 2 mL of a cold 2:1 (v/v) mixture of chloroform (B151607):methanol. Vortex vigorously for 2 minutes to precipitate proteins and extract lipids.

  • Phase Separation: Add 0.5 mL of water (or PBS) to the tube. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at ~2000 x g for 10 minutes at 4°C to achieve complete phase separation. Three layers will form: an upper aqueous/methanol layer, a protein disk in the middle, and a lower chloroform layer containing the lipids.

  • Collection: Carefully aspirate the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new clean tube. Be careful not to disturb the protein disk.

  • Drying and Reconstitution: Evaporate the collected chloroform to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)

Objective: To achieve a cleaner extract of this compound by effectively removing phospholipids and salts using a mixed-mode or phospholipid removal SPE plate.[2]

Methodology:

  • Sample Pre-treatment: Precipitate proteins by adding 300 µL of cold acetonitrile (B52724) containing an internal standard to 100 µL of plasma. Vortex and centrifuge at high speed for 10 minutes.

  • SPE Plate Conditioning: Condition the wells of the SPE plate by passing 500 µL of methanol, followed by 500 µL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.

  • Washing: Pass 500 µL of a weak wash solvent (e.g., 5% methanol in water) through the wells to remove salts and other highly polar interferences.

  • Elution: Elute this compound using 500 µL of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.

Section 4: Data Presentation & General Workflow

Data Tables

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis from Plasma

Sample Preparation TechniqueAnalyte Recovery (%)Recovery RSD (%)Matrix Effect (%)Interpretation
Protein Precipitation (PPT)95.212.545.3High variability, severe ion suppression[3]
Liquid-Liquid Extraction (LLE)88.76.878.1Good recovery, mild ion suppression[5]
Solid-Phase Extraction (SPE)91.53.196.4Good recovery, minimal matrix effects

Data are representative and intended for illustrative purposes.

Table 2: Example Starting LC-MS/MS Parameters for this compound

ParameterSetting
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid & 5mM Ammonium Acetate
Mobile Phase BMethanol/Isopropanol (90:10) with 0.1% Formic Acid
Flow Rate0.3 mL/min
Column Temperature45 °C
MS System (ESI+)
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature300 °C
Gas FlowInstrument Dependent
MRM TransitionsAnalyte-specific (Requires optimization)
General Analysis Workflow

The following diagram illustrates the logical flow from sample receipt to final data analysis for a typical this compound quantification study.

Sample Sample Receipt (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Prep Sample Preparation (LLE or SPE) Spike->Prep LCMS LC-MS/MS Analysis Prep->LCMS Integration Peak Integration & Quantification LCMS->Integration Review Data Review & Reporting Integration->Review

Diagram 3: General experimental workflow for this compound analysis.

References

Technical Support Center: Optimizing Dihydro FF-MAS for Oocyte Maturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Dihydro FF-MAS (follicular fluid meiosis-activating sterol) concentration for oocyte maturation assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to enhance the success of your in vitro maturation (IVM) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in oocyte maturation?

A1: this compound is a naturally occurring sterol found in the follicular fluid surrounding the oocyte. It is an intermediate in the cholesterol biosynthesis pathway.[1][2] this compound, along with its precursor FF-MAS, is known to be a potent inducer of meiotic maturation in oocytes from various species, including humans and mice.[3] It helps oocytes resume meiosis, progressing from the germinal vesicle (GV) stage to metaphase II (MII), which is essential for fertilization.[4]

Q2: How does this compound induce oocyte maturation?

A2: this compound is believed to act on the oocyte to overcome the meiotic arresting signals present in the follicle.[1] Research in porcine oocytes suggests that the beneficial effects of FF-MAS on meiotic resumption are mediated through the mitogen-activated protein kinase (MAPK) signaling pathway.[5]

Q3: What is the difference between FF-MAS and this compound?

A3: this compound is a reduced form of FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol). Both are part of a group of meiosis-activating sterols (MAS). While much of the literature refers to FF-MAS, synthetic analogues and related compounds are often used in experimental settings.

Q4: Can this compound be used for oocytes from all species?

A4: Meiosis-activating sterols have been shown to be effective in inducing oocyte maturation in several species, including humans, mice, rats, and pigs.[1][5] However, the optimal concentration and culture conditions may vary between species.

Q5: Is this compound treatment beneficial for subsequent embryo development?

A5: Yes, studies have shown that treatment of oocytes with FF-MAS not only improves meiotic progression but can also enhance their ability to be successfully fertilized and develop into blastocysts.[6][7][8]

Troubleshooting Guide

Problem 1: Low oocyte maturation rates after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration The optimal concentration can be species- and even batch-dependent. Perform a dose-response experiment to determine the ideal concentration for your specific model. See Table 1 for reported effective concentrations.
Inadequate Incubation Time The kinetics of maturation vary. For human oocytes, 30 hours of in-vitro culture with FF-MAS has been shown to be optimal.[3] Try varying the incubation time (e.g., 22, 30, 40 hours) to find the peak maturation window.
Poor Oocyte Quality Oocytes from small antral follicles may have reduced competence to mature.[7][8][9] If possible, select oocytes from larger, healthier follicles.
Issues with Culture Medium Ensure the base maturation medium (e.g., TCM-199) is properly prepared and supplemented. The addition of hormones like FSH and hCG, and antioxidants can also influence maturation success.[10]
Solvent Toxicity This compound is often dissolved in a solvent like ethanol (B145695). Ensure the final solvent concentration in the culture medium is low (e.g., 0.1% ethanol) and non-toxic to the oocytes.[3][7]

Problem 2: High rates of oocyte degeneration.

Possible Cause Troubleshooting Step
Toxicity from High this compound Concentration While effective, excessively high concentrations of any supplement can be detrimental. Test a range of lower concentrations.
Suboptimal Culture Conditions Ensure proper temperature (37-38.5°C), gas atmosphere (e.g., 5% CO2), and humidity are maintained throughout the incubation period.
Oocyte Handling Stress Minimize the exposure of oocytes to light and temperature fluctuations during handling and transfers. Use pre-warmed media and dishes.

Problem 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Oocyte Source Oocyte quality can vary significantly between donors. Pool oocytes from multiple donors if possible, or ensure consistent donor characteristics (e.g., age, strain).
Inconsistent Reagent Preparation Prepare fresh stock solutions of this compound for each experiment or use aliquots from a single, validated batch to minimize variability.
Operator Variability Standardize all handling procedures, including pipetting, washing, and assessment of maturation stages, among all personnel involved in the experiments.

Data on this compound Concentrations

Table 1: Reported Effective Concentrations of FF-MAS and its Analogues in Oocyte Maturation Assays

Species Compound Concentration Key Findings Reference
HumanSynthetic FF-MAS20 µmol/L67% of oocytes reached Metaphase-II after 30 hours, compared to 29% in the control group.[3]
HumanFF-MAS10-30 µMSignificantly increased oocyte maturation rate and lowered degeneration rate.[2]
MouseFF-MAS1 µmol/LPromoted completion of meiotic maturation to Metaphase II.[7][8]
MouseFF-MAS analogue (ZK255933)0.1 - 1 µmol/LDramatically increased oocyte competence to complete preimplantation development.[7][8]
PorcineEndogenous FF-MAS (increased with AY 9944-A-7)20, 30, 40 µmol/L (of AY 9944-A-7)Increased germinal vesicle breakdown (GVBD) and first polar body (PBI) extrusion.[5]

Experimental Protocols

Protocol 1: In Vitro Maturation (IVM) of Mouse Oocytes with this compound

  • Oocyte Collection:

    • Isolate cumulus-oocyte complexes (COCs) from the small antral follicles of 18-20 day post-natal mice.[7][8]

    • Wash the collected COCs in a suitable handling medium.

  • Preparation of Maturation Medium:

    • Use a base medium such as TCM-199 supplemented with necessary components (e.g., serum, gonadotropins).

    • Prepare a stock solution of this compound in ethanol.

    • On the day of the experiment, dilute the this compound stock solution into the pre-warmed maturation medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µmol/L).

    • Prepare a control medium containing the same final concentration of the solvent (e.g., 0.1% ethanol).

  • In Vitro Maturation:

    • Culture the COCs in droplets of the prepared maturation medium under mineral oil.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2 in air for 16-18 hours.

  • Assessment of Maturation:

    • After incubation, denude the oocytes of their cumulus cells by gentle pipetting in a medium containing hyaluronidase.

    • Assess the nuclear stage of the oocytes under a microscope. Oocytes that have extruded the first polar body are considered to have reached the Metaphase II (MII) stage.

Protocol 2: In Vitro Maturation (IVM) of Human Oocytes with this compound

  • Oocyte Collection:

    • Aspirate immature oocytes from follicles (e.g., 8-12 mm in diameter) from patients undergoing controlled ovarian stimulation.[3]

  • Preparation of Maturation Medium:

    • Use a base medium like TCM-199.

    • Prepare a stock solution of this compound in ethanol.

    • Add the this compound stock to the maturation medium to a final concentration of 20 µmol/L. The final ethanol concentration should be low (e.g., 0.2%).[3]

    • The control group should be cultured in a medium containing only the vehicle.[3]

  • In Vitro Maturation:

    • Culture the oocytes in the prepared media.

    • Incubate for a predetermined duration. Optimal timing has been observed at 30 hours.[3]

  • Assessment of Maturation:

    • At the end of the culture period, assess the oocytes for nuclear maturation status (presence of the first polar body) and cumulus expansion.

Visualizations

FF_MAS_Signaling_Pathway FF_MAS FF-MAS Receptor Putative Receptor FF_MAS->Receptor MAPK_Pathway MAPK Signaling (c-mos, MEK, ERK1/2) Receptor->MAPK_Pathway Activation Meiotic_Resumption Resumption of Meiosis (GVBD, PBI Extrusion) MAPK_Pathway->Meiotic_Resumption Promotion

Caption: Proposed signaling pathway for FF-MAS induced oocyte maturation.

Oocyte_Maturation_Workflow cluster_prep Preparation cluster_culture In Vitro Culture cluster_analysis Analysis Oocyte_Isolation Isolate Cumulus-Oocyte Complexes (COCs) Media_Prep Prepare Maturation Media (Control & this compound) Oocyte_Isolation->Media_Prep Incubation Incubate COCs in Prepared Media Media_Prep->Incubation Denudation Remove Cumulus Cells Incubation->Denudation Assessment Assess Maturation Stage (GV vs. MII) Denudation->Assessment Data_Analysis Analyze Maturation Rates Assessment->Data_Analysis

Caption: Experimental workflow for oocyte maturation assays with this compound.

References

Troubleshooting Dihydro FF-MAS insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Dihydro FF-MAS, particularly its insolubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it inherently insoluble in aqueous media?

A1: this compound, or 4,4-dimethyl-cholest-8(9), 14-dien-3β-ol, is a sterol and an intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] Its chemical structure is that of a large, lipophilic (fat-soluble) molecule with the empirical formula C₂₉H₄₈O. Like other sterols, it lacks significant polar functional groups that can interact with water molecules, leading to very poor solubility in aqueous solutions such as buffers and cell culture media.

Q2: I observed a precipitate forming immediately after diluting my organic stock solution of this compound into an aqueous buffer. What is causing this?

A2: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO or ethanol) is introduced into an aqueous "anti-solvent" in which it is poorly soluble. The concentration of the organic solvent in the final aqueous solution is too low to keep the lipophilic this compound molecules dissolved, causing them to aggregate and precipitate.[2]

Q3: What is the best practice for preparing a working solution of this compound for my cell-based assays?

A3: The recommended method involves creating a high-concentration stock solution in a suitable organic solvent and then carefully diluting it into your aqueous medium. The key is to ensure the final concentration of the organic solvent is low enough to be non-toxic to your cells (typically <0.5% v/v) yet sufficient to maintain solubility.[2] Gentle warming or sonication can also aid in dissolution, but the stability of the compound under these conditions should be considered.[2] Always include a vehicle control in your experiments with the same final concentration of the organic solvent.[2]

Q4: My experiment is sensitive to organic solvents. What are some alternative strategies to improve the aqueous solubility of this compound?

A4: If minimizing organic solvents is critical, several advanced formulation strategies can be employed. These methods work by encapsulating the lipophilic compound in a hydrophilic shell:

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their solubility.

  • Surfactants: Surfactants at concentrations above their critical micelle concentration (CMC) can form micelles that encapsulate the compound.

  • Lipid-Based Formulations: Systems like liposomes, solid lipid nanoparticles (SLNs), or nanoemulsions can be used to deliver lipophilic compounds in an aqueous phase.[3][4]

Q5: How can I verify that my this compound is fully dissolved and not just a fine, invisible suspension?

A5: Visual inspection is the first step; look for any cloudiness, particulates, or oily films against a dark background. For a more rigorous check, you can filter the solution through a 0.22 µm syringe filter. If the compound is precipitated, a significant portion will be removed by the filter, which can be quantified by comparing the concentration of the filtered and unfiltered solutions using a suitable analytical method like LC-MS.

Q6: What are the recommended storage conditions for this compound powder and its prepared solutions?

A6: The solid powder form of this compound should be stored at -20°C.[1] Stock solutions prepared in organic solvents like DMSO or ethanol (B145695) should also be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name 4,4-dimethyl-cholest-8(9), 14-dien-3β-ol[5]
Molecular Formula C₂₉H₄₈O
Molecular Weight 412.69 g/mol
Physical Form Powder[1]
Purity ≥99% (TLC)[1]
Storage Temperature -20°C[1]

Table 2: Troubleshooting Guide for this compound Insolubility

ProblemProbable CauseRecommended Solution
Precipitate forms upon dilution into aqueous media. The compound is "crashing out" of solution.Decrease the final concentration of this compound. Perform the dilution by adding the stock solution dropwise into the vortexing aqueous medium. Slightly increase the final co-solvent percentage (if permissible).[2]
Working solution appears cloudy or hazy. Formation of a fine suspension or micro-precipitates.Use brief, gentle sonication in a water bath to aid dissolution. Warm the solution to 37°C, but check for compound stability at this temperature.[2]
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations.Before each experiment, visually confirm the complete dissolution of the compound in your working solution. Prepare fresh dilutions for each experiment from a reliable stock.[2]
Low recovery after extraction from a biological matrix. The compound is binding to proteins or is not efficiently extracted.Optimize extraction solvents; a mixture like chloroform (B151607) and methanol (B129727) is often effective for sterols.[6] Ensure the pH is neutral or slightly acidic during liquid-liquid extraction.[6]

Mandatory Visualizations

G start Insolubility or Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc ACTION: Lower the final concentration. check_conc->reduce_conc Yes check_solvent Is the co-solvent (e.g., DMSO) concentration too low? check_conc->check_solvent No success Solution is Clear: Proceed with Experiment reduce_conc->success increase_solvent ACTION: Increase co-solvent (e.g., to 0.5%) if tolerated by the assay. check_solvent->increase_solvent Yes use_agitation Did you use mechanical aid? check_solvent->use_agitation No increase_solvent->success agitate ACTION: Use vortexing during dilution and/or gentle sonication. use_agitation->agitate No advanced Consider Advanced Formulation Strategies use_agitation->advanced Yes agitate->success

Caption: Troubleshooting workflow for this compound insolubility.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh this compound powder accurately. add_solvent 2. Add organic solvent (e.g., DMSO) for a high concentration stock (10-20 mM). weigh->add_solvent dissolve 3. Vortex/sonicate until fully dissolved. add_solvent->dissolve store 4. Store stock at -20°C in aliquots. dissolve->store add_stock 6. Add small volume of stock to the buffer while vortexing. store->add_stock warm_buffer 5. Warm aqueous buffer/ medium to RT or 37°C. warm_buffer->add_stock final_check 7. Visually inspect for clarity. add_stock->final_check use use final_check->use Solution is clear troubleshoot troubleshoot final_check->troubleshoot Precipitate forms

Caption: Standard workflow for preparing this compound solutions.

G cluster_Gq Gαq Pathway cluster_Gi Gαi Pathway cluster_MAPK MAPK/ERK Pathway ligand Ligands (e.g., Ang-(1-7), NPFF) masR MAS Receptor (GPCR) ligand->masR gq Gαq masR->gq gi Gαi masR->gi mapk MAPK/ERK Signaling masR->mapk plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc PKC Activation dag->pkc response Cellular Responses (e.g., Vasodilation, Angiogenesis) ca->response pkc->response ac Adenylyl Cyclase (AC) gi->ac inhibition camp ↓ cAMP ac->camp camp->response mapk->response

Caption: Postulated signaling pathways of the MAS receptor.[7][8][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Tare a sterile microcentrifuge tube or vial on an analytical balance.

  • Carefully weigh out 1.0 mg of this compound powder (Molecular Weight: 412.69 g/mol ).

  • Calculate the volume of DMSO required for a 10 mM stock solution:

    • Volume (L) = Moles / Concentration (M)

    • Moles = 0.001 g / 412.69 g/mol = 2.423 x 10⁻⁶ mol

    • Volume (µL) = (2.423 x 10⁻⁶ mol / 0.010 mol/L) * 1,000,000 µL/L = 242.3 µL

  • Add 242.3 µL of anhydrous DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • If any particulates remain, place the vial in a sonicator water bath for 5-10 minutes, or until the solution is completely clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a 10 µM Aqueous Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) aqueous buffer or cell culture medium

  • Sterile polypropylene (B1209903) tubes

  • Vortex mixer

Procedure:

  • Determine the final volume of the working solution required for your experiment (e.g., 10 mL).

  • Calculate the volume of the 10 mM stock solution needed for a final concentration of 10 µM using the formula M₁V₁ = M₂V₂:

    • (10,000 µM) * V₁ = (10 µM) * (10 mL)

    • V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Add 9.99 mL of the pre-warmed aqueous medium to a sterile tube.

  • Place the tube on a vortex mixer set to a medium speed.

  • While the medium is vortexing, slowly add the 10 µL of the 10 mM this compound stock solution dropwise into the liquid. This rapid mixing helps prevent localized high concentrations that can cause precipitation.

  • Continue vortexing for an additional 30 seconds.

  • Visually inspect the solution to ensure it is clear and free of any precipitate. This solution now contains a final DMSO concentration of 0.1% (v/v).

  • Use the working solution immediately for your experiments. Prepare fresh as needed.

References

Technical Support Center: Dihydro FF-MAS Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to contamination, that may arise during their work.

Troubleshooting Guides & FAQs

This section addresses specific problems that users may encounter during this compound experiments in a question-and-answer format.

Cell Culture & Experimental Setup

Q1: My cell culture medium became cloudy and changed color (typically yellow) shortly after starting my this compound experiment. What is the likely cause?

A: A rapid change to a cloudy and yellow appearance is a classic sign of bacterial contamination.[1][2] Bacteria grow quickly in nutrient-rich culture media and their metabolic byproducts, which are often acidic, cause the pH indicator (phenol red) in the medium to turn yellow.[2][3] This contamination can significantly alter cellular metabolism and invalidate any results from your this compound study.

Q2: I've noticed thin, filamentous structures floating in my culture, and the medium's pH has increased (turning pink/purple). What should I do?

A: This indicates a fungal contamination, likely from molds.[1][3] Fungal spores are airborne and can be introduced through improper aseptic technique.[3] The culture should be immediately isolated to prevent cross-contamination and discarded. Thoroughly disinfect the incubator, biosafety cabinet, and any potentially contaminated equipment.[1]

Q3: My cells are growing poorly and appear stressed, but the media is clear. Could this be a contamination issue?

A: Yes, this could be a mycoplasma contamination.[3][4] Mycoplasma are very small bacteria that lack a cell wall and are not visible under a standard light microscope, so they do not cause the typical turbidity seen with other bacterial contaminations.[3] They are a common issue, with studies suggesting 15-35% of continuous cell lines are infected.[4] Mycoplasma can alter gene expression, metabolism, and protein synthesis, profoundly affecting experimental outcomes.[4] Specialized testing, such as PCR assays, is required for detection.[3]

Q4: Can the this compound powder itself be a source of contamination?

A: While reputable suppliers provide high-purity compounds (e.g., 99% purity by TLC), improper handling can introduce contaminants. Always use sterile techniques when preparing stock solutions. Dissolve the lyophilized powder in a sterile, appropriate solvent (e.g., ethanol) inside a laminar flow hood.[5] Chemical contaminants, such as plasticizers or endotoxins, can also be introduced from labware or reagents.[1][4]

Mass Spectrometry & Data Analysis

Q5: My LC-MS/MS analysis shows poor signal intensity or no peaks for this compound. What are the first troubleshooting steps?

A: Poor signal intensity is a common issue in mass spectrometry.[6] Several factors could be the cause:

  • Sample Concentration: Ensure your sample is appropriately concentrated. If too dilute, the signal may be undetectable; if too concentrated, ion suppression can occur.[6]

  • Ionization Efficiency: The choice of ionization source (e.g., ESI, APCI) can significantly impact the signal. Optimize the source parameters for sterol analysis.[6][7]

  • Instrument Calibration: Verify that the mass spectrometer is properly tuned and calibrated.[6] An incorrect calibration can lead to mass errors and poor sensitivity.[6]

  • System Leaks: Check for leaks in the LC and MS systems, as they can decrease sensitivity and introduce contaminants.[8]

Q6: I am observing unexpected peaks and high background noise in my mass spectra. Could this be contamination?

A: Yes, high background and unexpected peaks are often due to contamination.[9] Potential sources include:

  • Solvents and Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents.[10] Impurities can introduce significant background noise.

  • Sample Preparation: Contaminants can be introduced during the extraction process. Plasticizers from tubes or detergents can appear as peaks in your analysis.[1]

  • Column Bleed: If the GC/MS or LC/MS column is old or has been used at high temperatures, the stationary phase can degrade and "bleed," creating a rising baseline and multiple background peaks.[9]

  • Gas Supply: For GC-MS, ensure high-quality carrier gas and check for leaks in the gas lines.[9]

Q7: My observed mass values for this compound are inaccurate or shifted. How can I fix this?

A: Inaccurate mass measurements are typically a calibration issue.[6][10]

  • Recalibrate the Instrument: Perform a mass calibration using appropriate standards to ensure accurate mass measurements.[6] It is recommended to recalibrate after any system reboot or before a large batch of samples.[10]

  • Use an Internal Standard: The use of a deuterated internal standard, such as this compound-d6, is highly recommended.[5] This allows for more accurate quantification and can help identify shifts in mass or retention time.

Quantitative Data Summary

Table 1: Characteristics of Common Biological Contaminants
Contaminant TypeCommon IndicatorsTypical SizeDetection MethodKey Impact on Experiments
Bacteria Cloudy media, rapid pH drop (yellow color), moving black dots between cells.[3]0.5 - 20 µm[3]Light MicroscopyAlters cellular metabolism, competes for nutrients, produces toxins.[3]
Fungi (Yeast/Mold) Clumps or colonies on media surface, filamentous growth, pH change (can be acidic or alkaline).[2]3 - 10 µm (Yeast)Light MicroscopyCompetes for nutrients, can produce antibiotics or toxins affecting cells.[1]
Mycoplasma No visible signs in media, reduced cell growth rate, changes in cell morphology.[3][4]~0.3 µm[3]PCR, ELISA, or specific stainingAlters gene expression, protein synthesis, and metabolism; invalidates data.[4]
Table 2: Troubleshooting Common Mass Spectrometry Issues
IssuePotential CauseRecommended Action
Poor/No Signal Sample too dilute/concentrated; inefficient ionization; instrument not calibrated.[6]Optimize sample concentration; adjust ionization source parameters; perform instrument tuning and calibration.[6]
High Background Contaminated solvents/reagents; air leak in the system; column bleed.[9]Use fresh LC-MS grade solvents; check all fittings for leaks; condition or replace the column.[8][9]
Inaccurate Mass Incorrect or outdated mass calibration.[6]Recalibrate the mass spectrometer using a known standard.[6]
Peak Splitting/Broadening Contaminants in the sample or on the column; suboptimal ionization conditions.[6]Ensure proper sample cleanup; clean or replace the column; adjust source parameters and gas flows.[6]

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Study in Cultured Hepatocytes

This protocol outlines a general method for tracing the metabolism of this compound in a cell culture model.[5]

  • Cell Culture: Plate primary hepatocytes or a relevant cell line (e.g., HepG2) on collagen-coated plates and culture in the appropriate medium until they reach the desired confluency.

  • Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable sterile solvent, such as ethanol.[5] Further dilute this stock in the culture medium to achieve the final desired concentration (e.g., 1-10 µM). Include a vehicle control (medium with the same concentration of solvent).[5]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the metabolic conversion over time.[5]

  • Sample Collection: At each time point, collect both the cell culture medium and the cells. To harvest the cells, wash them with ice-cold PBS, then scrape them into a suitable solvent for extraction.

Protocol 2: Lipid Extraction for Sterol Analysis

This protocol is for extracting sterols from cell samples for subsequent LC-MS/MS analysis.[11]

  • Metabolite Quenching: Add 1 mL of ice-cold methanol (B129727) to the harvested cells and transfer the cell suspension to a microcentrifuge tube.[11]

  • Internal Standard: Spike the sample with a known amount of an internal standard (e.g., Dihydro T-MAS-d6) to control for extraction efficiency and instrument variability.[7]

  • Solvent Addition: Add 5 mL of methyl-tert-butyl ether (MTBE) and vortex vigorously for 1 minute. Then, add 1.25 mL of water and vortex for an additional 20 seconds.[11]

  • Phase Separation: Centrifuge the samples at 4,000 x g for 15 minutes at 4°C. This will separate the mixture into an upper organic phase (containing lipids) and a lower aqueous phase.[11]

  • Collection: Carefully collect the upper organic phase and transfer it to a new tube.[11]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[11] The dried lipid extract can then be reconstituted in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualizations

Signaling Pathways and Workflows

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol Δ24-reductase Dihydro_FF_MAS This compound Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 (14α-demethylation) Dihydro_T_MAS Dihydro T-MAS Dihydro_FF_MAS->Dihydro_T_MAS Demethylation Cholesterol Cholesterol Dihydro_T_MAS->Cholesterol Multiple Steps

Caption: The Kandutsch-Russell pathway for cholesterol biosynthesis highlighting this compound.

Experimental_Workflow cluster_wet_lab In Vitro Experiment cluster_analytical Analysis CellCulture 1. Cell Culture Treatment 2. Treat with this compound CellCulture->Treatment Incubation 3. Incubate for Time Course Treatment->Incubation Harvest 4. Harvest Cells & Media Incubation->Harvest Extraction 5. Lipid Extraction Harvest->Extraction LCMS 6. LC-MS/MS Analysis Extraction->LCMS DataAnalysis 7. Data Processing & Analysis LCMS->DataAnalysis

Caption: General experimental workflow for in vitro analysis of this compound metabolism.

Troubleshooting_Logic Start Unexpected Experimental Results? VisualCheck Visual Check of Culture Flask Start->VisualCheck Cell-based Assay DataCheck Review Raw MS Data Start->DataCheck MS Analysis CloudyMedia Media Cloudy / Color Change? VisualCheck->CloudyMedia NoisePeaks High Background / Extra Peaks? DataCheck->NoisePeaks Filaments Filaments or Fuzzy Growth? CloudyMedia->Filaments No Bacterial High Probability: Bacterial Contamination CloudyMedia->Bacterial Yes SlowGrowth Slow Growth but Clear Media? Filaments->SlowGrowth No Fungal High Probability: Fungal Contamination Filaments->Fungal Yes Mycoplasma Possible Mycoplasma. Requires Specific Test. SlowGrowth->Mycoplasma Yes PoorSignal Poor Signal / No Peaks? NoisePeaks->PoorSignal No Chemical Check Solvents, Reagents, and Consumables for Purity. NoisePeaks->Chemical Yes Instrument Check MS Calibration, Leaks, and Source Settings. PoorSignal->Instrument Yes

References

Improving the stability of Dihydro FF-MAS stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Dihydro FF-MAS stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

Dihydro follicular fluid meiosis-activating sterol (this compound) is a sterol and an intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis. It is a derivative of 24,25-dihydrolanosterol.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Synonym 4,4-dimethyl-cholest-8(9), 14-dien-3β-ol
Molecular Formula C₂₉H₄₈O
Molecular Weight 412.69 g/mol
Form Powder
Storage Temperature -20°C
Purity ≥99% (TLC)
Source:

Q2: What is the recommended solvent for preparing this compound stock solutions?

Based on protocols for structurally related compounds like Dihydro T-MAS-d6, ethanol (B145695) is a recommended solvent for preparing this compound stock solutions, particularly for use in cell culture experiments.[1] Dimethyl sulfoxide (B87167) (DMSO) is another common solvent for lipophilic compounds and can be considered, though careful handling to avoid moisture absorption is crucial for long-term stability.

Q3: How should I prepare a this compound stock solution?

A detailed protocol for preparing a 1 mg/mL stock solution in ethanol is provided in the "Experimental Protocols" section below. The general steps involve carefully weighing the powder, dissolving it in the appropriate solvent, and ensuring complete dissolution before storage.

Q4: How can I improve the long-term stability of my this compound stock solution?

To maximize the stability of your this compound stock solution, adhere to the following guidelines:

  • Solvent Choice: Use high-purity, anhydrous solvents. For DMSO, be particularly cautious about its hygroscopic nature, as water can promote degradation of dissolved compounds.

  • Storage Conditions: Store stock solutions at -20°C or lower in tightly sealed vials to minimize solvent evaporation and exposure to air and light.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce contaminants.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the vial.

Q5: What are the potential signs of this compound degradation in my stock solution?

Degradation of your this compound stock solution may be indicated by:

  • Precipitation: The appearance of solid material in a previously clear solution upon warming to room temperature can suggest insolubility or degradation.

  • Color Change: Any noticeable change in the color of the solution.

  • Reduced Biological Activity: A decrease in the expected biological effect in your experiments is a key indicator of compound degradation.

If you observe any of these signs, it is recommended to prepare a fresh stock solution.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues with this compound Stock Solutions

IssuePossible CauseRecommended Solution
Difficulty Dissolving Powder - Insufficient solvent volume.- Low solvent temperature.- Compound has not equilibrated to room temperature.- Gradually increase the solvent volume.- Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.- Allow the this compound powder vial to sit at room temperature for 15-20 minutes before opening.
Precipitation in Stock Solution After Freezing - Solution may be supersaturated.- Fluctuation in storage temperature.- Before use, allow the aliquot to equilibrate to room temperature and vortex thoroughly to ensure complete redissolution.- If precipitation persists, gentle warming and sonication may be necessary.
Inconsistent Experimental Results - Degradation of this compound in the stock solution.- Inaccurate initial concentration due to weighing errors or incomplete dissolution.- Prepare a fresh stock solution from powder.- Ensure the analytical balance is properly calibrated and that the compound is fully dissolved before making aliquots.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Ethanol

Materials:

  • This compound powder

  • Anhydrous ethanol (ACS grade or higher)

  • Sterile, amber glass vial with a screw cap

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

  • Weighing: Tare a sterile amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg) into the vial.

  • Dissolution: Add the calculated volume of anhydrous ethanol to the vial to achieve a final concentration of 1 mg/mL (e.g., for 1 mg of powder, add 1 mL of ethanol).

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes to ensure full dissolution.

  • Aliquoting and Storage: Once the solution is clear, dispense it into smaller, single-use aliquots in sterile, tightly sealed vials. Store the aliquots at -20°C.

Protocol 2: Quality Control of this compound Stock Solution using Thin-Layer Chromatography (TLC)

Materials:

  • This compound stock solution

  • TLC plate (e.g., silica (B1680970) gel 60 F254)

  • Developing solvent system (e.g., Hexane:Ethyl Acetate, 8:2 v/v)

  • TLC developing chamber

  • Visualizing agent (e.g., p-anisaldehyde stain or iodine chamber)

  • Capillary tube for spotting

Procedure:

  • Spotting: Using a capillary tube, carefully spot a small amount of your this compound stock solution onto the baseline of a TLC plate. Also spot a reference standard if available.

  • Development: Place the TLC plate in a developing chamber containing the developing solvent system. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots using a suitable method (e.g., UV light if the compound is UV-active, or by staining with p-anisaldehyde followed by gentle heating).

  • Analysis: A single spot corresponding to the Rf value of pure this compound indicates a stable solution. The presence of additional spots suggests the presence of impurities or degradation products.

Signaling Pathway and Experimental Workflow Diagrams

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydro_FF_MAS This compound Lanosterol->Dihydro_FF_MAS Multiple Enzymatic Steps Intermediates Other Sterol Intermediates Dihydro_FF_MAS->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol

Kandutsch-Russell Pathway Overview

Stock_Solution_Workflow start Start: this compound Powder weigh Weigh Powder start->weigh dissolve Dissolve in Anhydrous Solvent (e.g., Ethanol) weigh->dissolve mix Vortex / Sonicate Until Clear dissolve->mix aliquot Aliquot into Single-Use Vials mix->aliquot qc Optional QC: TLC or LC-MS mix->qc store Store at -20°C or lower aliquot->store qc->aliquot

Stock Solution Preparation Workflow

References

Technical Support Center: Dihydro FF-MAS Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro FF-MAS and encountering derivatization issues for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is derivatization necessary for its analysis by GC-MS?

Dihydro Follicular Fluid Meiosis-Activating Sterol (this compound), a C29 sterol, is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Like other sterols, this compound is a polar molecule with low volatility due to the presence of a hydroxyl (-OH) group. Direct analysis of underivatized this compound by GC-MS can lead to poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the hot injector.

Derivatization, most commonly through silylation, is a chemical modification process that replaces the active hydrogen in the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. This transformation increases the volatility and thermal stability of the molecule, making it suitable for GC analysis. The resulting TMS ether of this compound exhibits improved peak shape, enhanced resolution, and provides characteristic mass spectra that aid in its identification and quantification.

Q2: Which are the most common derivatization reagents for sterols like this compound?

The most widely used silylating agents for sterols are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to the reagent (typically at 1%) to enhance its reactivity, especially for sterically hindered hydroxyl groups like the one in this compound.

Q3: What are the key differences between BSTFA and MSTFA for derivatizing this compound?

Both BSTFA and MSTFA are powerful silylating agents, and the choice between them can depend on the specific experimental context. MSTFA is generally considered to be more reactive than BSTFA, which can be advantageous for sterically hindered sterols.[1] The by-products of the MSTFA reaction are also more volatile, which can lead to a cleaner chromatogram. However, BSTFA in combination with a TMCS catalyst is also highly effective for a broad range of sterols.[1]

Q4: What is the role of pyridine (B92270) in the derivatization reaction?

Pyridine is a commonly used solvent in silylation reactions for several reasons. It acts as a catalyst by accepting the proton from the hydroxyl group, thereby facilitating the reaction with the silylating agent. Additionally, it is an excellent solvent for both the sterol and the derivatizing reagents, ensuring a homogenous reaction mixture.

Q5: How can I confirm that my this compound has been successfully derivatized?

Successful derivatization can be confirmed by a shift in the retention time of the analyte in the GC chromatogram; the derivatized product will be more volatile and thus elute earlier than the underivatized compound. Furthermore, the mass spectrum of the derivatized this compound will show a characteristic molecular ion peak (M+) corresponding to the mass of the TMS ether and specific fragmentation patterns. For a closely related compound, 4,4-dimethylcholest-5-en-3β-ol, the underivatized molecule has a molecular weight of 414.7 g/mol .[2] The addition of a TMS group (Si(CH3)3) increases the molecular weight by 72.1 g/mol . Therefore, the TMS ether of a similar C29 sterol would have a molecular weight of approximately 486.8 g/mol . The mass spectrum of the TMS derivative will likely show a prominent molecular ion peak at m/z 486 and a characteristic fragment ion at m/z 471, corresponding to the loss of a methyl group ([M-15]+).

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound for GC-MS analysis.

Issue 1: No Peak or Very Small Peak for this compound
Possible Cause Troubleshooting Steps
Incomplete or Failed Derivatization - Ensure anhydrous conditions: Silylating reagents are extremely sensitive to moisture. Dry the sample completely under a stream of nitrogen before adding the derivatization reagents. Consider co-evaporation with an anhydrous solvent like toluene (B28343) to remove trace amounts of water.[3] - Use fresh reagents: Silylating reagents degrade over time, especially after being opened. Use fresh vials of BSTFA or MSTFA. - Optimize reaction conditions: Increase the reaction temperature (e.g., from 60°C to 75°C) or prolong the reaction time (e.g., from 30 to 60 minutes) to ensure the reaction goes to completion.[4] - Increase reagent excess: Ensure a sufficient molar excess of the silylating reagent to the analyte.
Sample Degradation - Avoid excessive heat: While heating is necessary for the reaction, prolonged exposure to very high temperatures can degrade the sterol. Adhere to recommended temperature ranges.
Adsorption in the GC System - Check for active sites: Active sites in the injector liner or the front of the GC column can lead to sample loss. Use a deactivated liner and perform regular inlet maintenance. Trimming a small portion (10-20 cm) from the front of the GC column can also help.[5]
Issue 2: Peak Tailing for this compound
Possible Cause Troubleshooting Steps
Incomplete Derivatization - This is a primary cause of peak tailing for silylated compounds. The presence of underivatized, polar this compound leads to strong interactions with the stationary phase.[3] - Re-optimize derivatization conditions: Review and optimize the reaction time, temperature, and reagent concentration as described in Issue 1.
Active Sites in the GC System - Deactivate the system: Ensure the injector liner and the GC column are properly deactivated. Regularly replace the liner and septum.[3] - Condition the column: Perform a high-temperature bakeout of the column according to the manufacturer's instructions.
Column Overload - Injecting too much sample can lead to asymmetrical peaks. Dilute the derivatized sample with an anhydrous solvent before injection.
Issue 3: Presence of Extraneous Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Reagent By-products - The silylation reaction can produce by-products that may appear as peaks in the chromatogram. These are typically volatile and elute early. - Modify chromatographic conditions: Adjust the initial oven temperature or the temperature ramp to separate these by-products from the analyte of interest.
Contamination - Use high-purity reagents and solvents: Ensure all solvents and reagents are of high purity to avoid introducing contaminants. - Clean glassware thoroughly: All vials and caps (B75204) should be scrupulously clean. - Run a blank: Analyze a blank sample (containing only the derivatization reagents and solvent) to identify the source of contamination.
Formation of Multiple Derivatives - For some sterols, silylation can occasionally result in the formation of more than one derivative product, leading to multiple peaks for a single analyte.[1] - Optimize derivatization conditions: Adjusting the reaction time and temperature may favor the formation of a single, stable derivative.

Performance Comparison of Silylating Reagents

FeatureBSTFA with 1% TMCSMSTFA
Silylating Strength Very strong, with the TMCS catalyst enhancing reactivity for hindered groups.[1]Considered one of the strongest and most versatile silylating agents available.[1]
Reactivity Highly reactive with a broad range of functional groups.[1]Generally considered more reactive than BSTFA for many compounds, including some steroids.[1]
By-products Produces N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, which are volatile.Produces N-methyl-N-(trimethylsilyl)trifluoroacetamide, which is generally more volatile than the by-products of BSTFA.
Suitability for Steroids Effective for many steroids.Often cited as being more efficient for a broader range of steroids.[1]

Experimental Protocols

General Protocol for Silylation of this compound

This protocol is a generalized procedure based on common practices for sterol derivatization. Optimization may be required for specific sample matrices and instrumentation.

Materials:

  • Dried this compound sample

  • Anhydrous pyridine

  • BSTFA + 1% TMCS or MSTFA

  • Anhydrous solvent for dilution (e.g., hexane (B92381) or isooctane)

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a GC vial, add 50 µL of anhydrous pyridine, followed by 50 µL of the chosen silylating reagent (BSTFA + 1% TMCS or MSTFA).

  • Reaction: Tightly cap the vial and vortex for 10-30 seconds. Place the vial in a heating block or oven set to a temperature between 60-75°C for 30-60 minutes.

  • Cooling and Dilution: Allow the vial to cool to room temperature. If necessary, dilute the sample with an anhydrous solvent to an appropriate concentration for GC-MS analysis.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Dried Dihydro\nFF-MAS Sample Dried Dihydro FF-MAS Sample Add Pyridine &\nSilylating Reagent Add Pyridine & Silylating Reagent Dried Dihydro\nFF-MAS Sample->Add Pyridine &\nSilylating Reagent Heat (60-75°C)\nfor 30-60 min Heat (60-75°C) for 30-60 min Add Pyridine &\nSilylating Reagent->Heat (60-75°C)\nfor 30-60 min Cool & Dilute\n(if necessary) Cool & Dilute (if necessary) Heat (60-75°C)\nfor 30-60 min->Cool & Dilute\n(if necessary) GC-MS Analysis GC-MS Analysis Cool & Dilute\n(if necessary)->GC-MS Analysis

Caption: General workflow for the silylation of this compound for GC-MS analysis.

Troubleshooting_Logic cluster_solutions1 Derivatization Solutions cluster_solutions2 GC System Solutions cluster_solutions3 Contamination Solutions Start Start Problem Observed Problem Observed Start->Problem Observed No/Small Peak No/Small Peak Problem Observed->No/Small Peak e.g., Low Signal Peak Tailing Peak Tailing Problem Observed->Peak Tailing e.g., Poor Shape Extraneous Peaks Extraneous Peaks Problem Observed->Extraneous Peaks e.g., Impurities Check Derivatization Check Derivatization No/Small Peak->Check Derivatization Peak Tailing->Check Derivatization Check GC System Check GC System Peak Tailing->Check GC System Check for Contamination Check for Contamination Extraneous Peaks->Check for Contamination Anhydrous Conditions? Anhydrous Conditions? Check Derivatization->Anhydrous Conditions? Fresh Reagents? Fresh Reagents? Check Derivatization->Fresh Reagents? Optimized Time/Temp? Optimized Time/Temp? Check Derivatization->Optimized Time/Temp? Deactivated Liner? Deactivated Liner? Check GC System->Deactivated Liner? Column Condition? Column Condition? Check GC System->Column Condition? No Overload? No Overload? Check GC System->No Overload? High Purity Reagents? High Purity Reagents? Check for Contamination->High Purity Reagents? Clean Glassware? Clean Glassware? Check for Contamination->Clean Glassware? Run Blank? Run Blank? Check for Contamination->Run Blank?

Caption: Troubleshooting logic for derivatization issues with this compound.

References

Interpreting mass spectrometry fragmentation patterns of Dihydro FF-MAS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the mass spectrometric analysis of Dihydro FF-MAS (Dihydro Follicular Fluid Meiosis-Activating Sterol). Given the limited direct literature on this specific analyte, this guide leverages established principles of sterol and oxysterol mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for analyzing this compound?

A1: Sterols and oxysterols, including this compound, generally lack easily ionizable functional groups, making techniques like electrospray ionization (ESI) challenging.[1] Atmospheric Pressure Chemical Ionization (APCI) is often more effective for non-derivatized sterols as it is better suited for less polar compounds.[2] However, derivatization to introduce a readily ionizable group, such as forming picolinyl esters, can significantly enhance ESI signal intensity.[1][3] The choice depends on the desired sensitivity and whether derivatization is compatible with your experimental goals.

Q2: I'm not observing the molecular ion peak or it's very weak. What's the cause?

A2: This is a common issue in sterol analysis. The molecular ion ([M]+• in EI or [M+H]+ in ESI/APCI) of sterols can be unstable and prone to in-source fragmentation. A prominent peak you are likely to see corresponds to the loss of a water molecule ([M+H-H₂O]⁺).[2][4] This is a characteristic feature of sterols with a 3β-hydroxy group. To enhance the molecular ion signal, consider using a softer ionization technique or optimizing source parameters like temperature and voltages.

Q3: What are the expected fragmentation patterns for the this compound sterol core?

A3: The fragmentation of the tetracyclic sterol core is complex but predictable. It typically involves cleavages of the A, B, C, and D rings.[5] These cleavages, along with losses of methyl groups and portions of the side chain, generate a fingerprint of fragment ions that can be used for structural confirmation. While specific fragment m/z values depend on the exact structure of this compound, the general patterns observed for other C27-C30 sterols will apply.[6]

Q4: What common adducts should I look for in the mass spectrum?

A4: In positive ion ESI, besides the protonated molecule [M+H]⁺, it is common to see adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if glassware is not scrupulously clean or if these ions are present in the mobile phase.[7] In methods using ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) as a mobile phase additive, an ammonium adduct [M+NH₄]⁺ is often observed and can be a useful diagnostic ion.[4]

Q5: How can I prevent the artificial oxidation of my this compound sample during preparation?

A5: Ex vivo oxidation is a significant risk, potentially creating oxysterols that are not endogenously present.[8] To minimize this, always handle samples on ice, work quickly, and use an inert atmosphere (like nitrogen or argon) when possible.[8] Adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents is a crucial preventative measure.[8][9] Store all extracts at -80°C until analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Sensitivity / No Signal Inefficient ionization.[8]Switch from ESI to APCI.[2] Consider derivatization to improve ionization efficiency.[1]
Ion suppression from matrix components.Enhance sample cleanup using Solid-Phase Extraction (SPE).[10] Optimize chromatography to separate the analyte from interfering matrix components.[4]
Low analyte concentration.Concentrate the sample prior to injection. Increase the injection volume if possible.
Co-elution of Isomers Insufficient chromatographic resolution.[11]Optimize the analytical column and mobile phase. Pentafluorophenyl (PFP) columns often provide better separation for sterol isomers.[11][12] Adjusting column temperature and gradient slope can also improve resolution.[13]
Non-Reproducible Results Sample degradation or artificial oxidation.[8]Strictly follow protocols to prevent oxidation (use of BHT, inert atmosphere).[8][9] Ensure consistent sample handling and storage conditions.
Inconsistent sample extraction.Use a validated extraction protocol, such as a modified Bligh & Dyer or Folch extraction.[4] Incorporate a deuterated internal standard to account for variability.[4]
Unidentifiable Peaks in Spectrum Contamination from solvents, glassware, or plastics.Use high-purity solvents (LC-MS grade). Thoroughly clean all glassware. Avoid plastic containers and pipette tips where possible, as plasticizers can leach out.
In-source oxidation artifacts.[8]Be aware that in-source oxidation in APCI can lead to [M-2] and [M-4] ions.[8] Optimize source conditions to minimize these artifacts.

Data Presentation

Table 1: Theoretical MS/MS Fragmentation Data for this compound

Assumptions: Based on a putative structure of C₃₀H₅₂O₃ (MW: 460.74 g/mol ) and common sterol fragmentation pathways. The precursor ion is assumed to be the ammonium adduct [M+NH₄]⁺ at m/z 478.4.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossFragment Description
478.4461.4NH₃Loss of ammonia (B1221849) from the precursor ion to form [M+H]⁺.
478.4443.4NH₃ + H₂OSequential loss of ammonia and one water molecule.
478.4425.4NH₃ + 2H₂OSequential loss of ammonia and two water molecules.
478.4329.3C₈H₁₇O + NH₃Cleavage of the side chain (assuming a C₈H₁₇O side chain) plus loss of ammonia.
478.4273.2Side Chain + NH₃ + H₂OLoss of the side chain, ammonia, and one water molecule from the sterol core.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Sterols

This protocol is adapted from established methods for oxysterol and sterol analysis and should be optimized for your specific instrumentation and this compound standard.[9][10][13]

1. Sample Preparation (Lipid Extraction)

  • Homogenization: For tissue samples, homogenize in a suitable buffer on ice. For plasma/serum (e.g., 200 µL), proceed directly to extraction.

  • Antioxidant Addition: Immediately add an antioxidant solution, such as BHT in ethanol, to prevent artificial oxidation.[9]

  • Internal Standard Spiking: Add a deuterated sterol internal standard (e.g., d7-cholesterol) to the sample to correct for extraction efficiency and matrix effects.[4][9]

  • Protein Precipitation & Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform (B151607)/methanol (B129727) (2:1, v/v) or methyl tert-butyl ether (MTBE).[13] A common procedure is the Bligh & Dyer method.[4]

    • Add chloroform and methanol to the sample. Vortex thoroughly.

    • Add water to induce phase separation. Vortex again.

    • Centrifuge to pellet the protein precipitate and separate the aqueous and organic layers.

    • Carefully collect the lower organic layer containing the lipids.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the lipid extract in a small volume of the initial mobile phase (e.g., 100 µL of methanol/water).[13]

2. Chromatographic Separation (LC)

  • Column: A reverse-phase C18 or a pentafluorophenyl (PFP) column is recommended for sterol separation. (e.g., 2.1 x 100 mm, <3 µm particle size).[11][13]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.

  • Gradient: Develop a gradient to separate this compound from other lipids. A typical gradient might start at 50% B, ramp to 95-100% B over 10-15 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

3. Mass Spectrometric Detection (MS)

  • Ionization Source: APCI or ESI (if derivatized).

  • Polarity: Positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.[10][13]

  • MRM Transitions: Determine the optimal precursor-to-product ion transitions by infusing a pure standard of this compound. Common transitions involve the precursor ion ([M+H]⁺ or [M+NH₄]⁺) fragmenting to ions corresponding to water losses or side-chain cleavage.

  • Source Parameters:

    • Capillary Voltage: ~3.5 kV

    • Cone Voltage: 20-40 V (Optimize for your analyte)

    • Source Temperature: ~120-150 °C

    • Desolvation/Vaporizer Temperature: 350-500 °C

    • Gas Flows (Cone/Nebulizer, Desolvation): Optimize according to manufacturer recommendations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Extract Lipid Extraction (Bligh & Dyer / MTBE) + Antioxidant (BHT) Sample->Extract Add Internal Std. Dry Dry Down (Nitrogen Stream) Extract->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LC LC Separation (PFP or C18 Column) Recon->LC MS MS/MS Detection (APCI / ESI+) MRM Mode LC->MS Process Peak Integration & Quantification MS->Process Report Reporting Process->Report

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

signaling_pathway cluster_G_protein G-Protein Signaling MAS_R MAS1 Receptor (GPCR) G_i Gαi MAS_R->G_i G_q Gαq MAS_R->G_q ERK ERK1/2 Activation MAS_R->ERK Alternative Pathway FF_MAS FF-MAS / this compound FF_MAS->MAS_R AC Adenylyl Cyclase G_i->AC PLC Phospholipase C G_q->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Response Cellular Response (e.g., Meiosis Resumption) cAMP->Response Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Ca->Response ERK->Response

Caption: Proposed signaling pathways for MAS1 receptor activation by MAS sterols.[14][15][16][17][18]

References

Validation & Comparative

Validating the Biological Activity of Synthetic Dihydro FF-MAS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic Dihydro Follicular Fluid-Meiotic Activating Sterol (Dihydro FF-MAS) with its more extensively studied counterpart, FF-MAS. It includes an overview of their roles in biological pathways, experimental protocols for activity validation, and a discussion of their potential applications.

This compound is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its synthetic availability offers a valuable tool for researchers studying sterol metabolism and its impact on cellular processes. This document outlines methodologies to validate the biological activity of synthetic this compound, primarily through comparative studies with FF-MAS, a known meiosis-activating sterol.[2][3][4][5][6]

Comparative Biological Activity: this compound vs. FF-MAS

While direct comparative quantitative data for this compound is limited in publicly available literature, its biological activity can be inferred from its position in the cholesterol biosynthesis pathway. Unlike FF-MAS, which is known to induce oocyte maturation, this compound is an intermediate on the path to cholesterol synthesis.[1][2] Therefore, its primary biological role is expected to be as a precursor, with its activity measurable by its conversion to downstream sterols.

Table 1: Theoretical Comparison of this compound and FF-MAS

FeatureThis compoundFF-MAS
Primary Known Role Intermediate in cholesterol biosynthesis (Kandutsch-Russell pathway)[1]Induction of oocyte maturation[2][3][6]
Expected Biological Endpoint in Assays Conversion to downstream sterols (e.g., cholesterol)Resumption of meiosis in oocytes
Key Enzyme in Metabolism Enzymes downstream in the Kandutsch-Russell pathwaySterol Δ14-reductase (conversion to T-MAS)[2]
Potential Research Applications Studying cholesterol metabolism, development of tracers for metabolic flux analysis[1]In vitro maturation of oocytes, fertility research[3][4][5]

Experimental Protocols for Validation

To validate the biological activity of synthetic this compound, two primary experimental approaches are proposed: metabolic conversion analysis and a comparative oocyte maturation assay.

Metabolic Conversion Analysis in Cell Culture

This protocol aims to confirm that synthetic this compound is correctly metabolized within a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., hepatocytes, which are active in cholesterol metabolism) in standard conditions.

  • Treatment: Incubate the cells with a known concentration of synthetic this compound (and a vehicle control). A deuterated version of this compound can be used for easier tracking.[1]

  • Lipid Extraction: After a specified incubation period, harvest the cells and perform a total lipid extraction.

  • Sterol Quantification: Analyze the lipid extract using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its downstream metabolites, such as cholesterol.[1]

  • Data Analysis: Compare the levels of metabolites in the this compound-treated cells to the control cells. A significant increase in downstream sterols in the treated group validates the biological activity of the synthetic compound.

Comparative Oocyte Maturation Assay

This experiment will assess if this compound exhibits any meiosis-activating properties, similar to FF-MAS.

Methodology:

  • Oocyte Collection: Collect germinal vesicle (GV) stage oocytes from a suitable animal model (e.g., mouse).[3][6]

  • In Vitro Maturation (IVM): Culture the oocytes in a defined maturation medium.

  • Treatment Groups:

    • Control Group: Maturation medium only.

    • Positive Control Group: Maturation medium supplemented with a known effective concentration of FF-MAS.

    • Experimental Group: Maturation medium supplemented with varying concentrations of synthetic this compound.

  • Assessment of Maturation: After a 24-hour incubation period, assess the maturation status of the oocytes by observing the extrusion of the first polar body under a microscope.[3]

  • Data Analysis: Calculate the percentage of matured oocytes in each group. Compare the maturation rates between the control, FF-MAS, and this compound groups.

Signaling and Metabolic Pathways

The primary known pathway for this compound is its role in cholesterol biosynthesis.

Dihydro_FF_MAS_Metabolic_Pathway Lanosterol Lanosterol Dihydrolanosterol Dihydrolanosterol Lanosterol->Dihydrolanosterol Dihydro_FF_MAS This compound Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 Downstream_Intermediates Downstream Intermediates Dihydro_FF_MAS->Downstream_Intermediates Cholesterol Cholesterol Downstream_Intermediates->Cholesterol

Metabolic pathway of this compound to Cholesterol.

The experimental workflow for validating the biological activity of synthetic this compound is crucial for confirming its utility in research.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Synthetic_Dihydro_FF_MAS Obtain Synthetic This compound Treatment Treat with this compound and Controls Synthetic_Dihydro_FF_MAS->Treatment Cell_Culture_Oocytes Prepare Cell Cultures or Oocytes Cell_Culture_Oocytes->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Data_Collection Collect Samples (Lipids or Oocytes) Incubation->Data_Collection Quantification LC-MS/MS or Microscopy Data_Collection->Quantification Data_Analysis Statistical Analysis and Comparison Quantification->Data_Analysis

Workflow for validating this compound bioactivity.

Conclusion

Validating the biological activity of synthetic this compound is essential for its application in research. By employing metabolic conversion analysis and comparative functional assays, researchers can confirm its role as a cholesterol precursor and explore any potential alternative bioactivities. The protocols and pathways outlined in this guide provide a framework for the systematic evaluation of this synthetic sterol.

References

Dihydro FF-MAS vs. FF-MAS: A Comparative Analysis of Meiosis-Activating Sterols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Dihydro FF-MAS and FF-MAS, two naturally occurring sterols with significant implications for reproductive biology, reveals distinct structural and functional characteristics in the context of meiotic induction. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Introduction to Meiosis-Activating Sterols

Follicular Fluid Meiosis-Activating Sterol (FF-MAS) and its dihydro derivative, this compound, also known as Testis Meiosis-Activating Sterol (T-MAS), are critical signaling molecules that trigger the resumption of meiosis in oocytes.[1] These sterols are intermediates in the cholesterol biosynthesis pathway and have emerged as key regulators of oocyte maturation.[1] Understanding the comparative efficacy and mechanisms of these two compounds is crucial for advancements in assisted reproductive technologies and the development of novel therapeutics for infertility.

FF-MAS, chemically identified as 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol, is predominantly found in follicular fluid surrounding the oocyte.[1] this compound (T-MAS), or 4,4-dimethyl-5α-cholesta-8,24-dien-3β-ol, is structurally similar but lacks the C14-15 double bond present in FF-MAS. This subtle structural difference may influence their biological activity and potency.

Quantitative Comparison of Efficacy

While direct comparative studies providing dose-response curves and EC50 values for both this compound and FF-MAS in the same experimental setup are limited in the publicly available literature, existing research indicates that both compounds are potent inducers of meiotic resumption in vitro. Studies have shown that FF-MAS can induce germinal vesicle breakdown (GVBD), a hallmark of meiotic resumption, in a dose-dependent manner.

CompoundChemical NameKey Structural FeaturePotency/Efficacy Data
FF-MAS 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-olContains a C14-15 double bondInduces GVBD in a dose-dependent manner.
This compound (T-MAS) 4,4-dimethyl-5α-cholesta-8,24-dien-3β-olLacks the C14-15 double bondAlso a potent inducer of meiotic resumption in vitro.

Signaling Pathways in Meiosis Induction

FF-MAS is known to exert its effects on meiotic resumption through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a crucial regulator of cell cycle progression. The activation of the MAPK cascade, specifically the ERK1/2 pathway, is a key event in FF-MAS-induced oocyte maturation. While the direct signaling pathway for this compound (T-MAS) is less explicitly detailed in available research, its structural similarity to FF-MAS and its shared ability to induce meiosis strongly suggest that it may also act through the MAPK pathway or a closely related signaling cascade.

Signaling Pathway Diagram

G cluster_extracellular Extracellular cluster_cell Oocyte MAS FF-MAS or This compound (T-MAS) Receptor Putative Receptor MAS->Receptor Binding MAPKKK c-Mos (MAPKKK) Receptor->MAPKKK Activation MAPKK MEK (MAPKK) MAPKKK->MAPKK Phosphorylation MAPK ERK1/2 (MAPK) MAPKK->MAPK Phosphorylation Meiosis Meiotic Resumption (GVBD) MAPK->Meiosis Induction

Caption: Proposed signaling pathway for Meiosis-Activating Sterols.

Experimental Protocols

The following is a representative protocol for in vitro maturation (IVM) of mouse oocytes to assess the activity of meiosis-activating sterols.

Oocyte Collection and In Vitro Maturation
  • Animal Model: Immature female mice (e.g., C57BL/6 strain, 21-23 days old) are superovulated with an intraperitoneal injection of pregnant mare's serum gonadotropin (PMSG).

  • Oocyte Retrieval: 48 hours post-PMSG injection, ovaries are collected and placed in a handling medium (e.g., M2 medium) supplemented with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to maintain meiotic arrest.

  • Cumulus-Oocyte Complex (COC) Isolation: Ovarian follicles are punctured with a sterile needle to release COCs. Only COCs with a complete, compact cumulus mass are selected for experiments.

  • In Vitro Maturation Culture:

    • COCs are washed in fresh handling medium to remove follicular debris.

    • Groups of COCs are then cultured in maturation medium (e.g., MEM alpha) supplemented with fetal bovine serum, gonadotropins (FSH and hCG), and the appropriate concentrations of FF-MAS, this compound, or a vehicle control.

    • The cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 in air.

  • Assessment of Meiotic Resumption: After a defined incubation period (e.g., 16-18 hours), oocytes are denuded of their cumulus cells by gentle pipetting in the presence of hyaluronidase. The nuclear status of the oocytes is then assessed under a high-power microscope to determine the percentage of oocytes that have undergone Germinal Vesicle Breakdown (GVBD).

Experimental Workflow Diagram

G Start Start Superovulation Superovulation of immature female mice (PMSG) Start->Superovulation Ovary_Collection Ovary Collection (48h post-PMSG) Superovulation->Ovary_Collection COC_Isolation Cumulus-Oocyte Complex (COC) Isolation Ovary_Collection->COC_Isolation Culture_Setup In Vitro Maturation Culture (with test compounds) COC_Isolation->Culture_Setup Incubation Incubation (37°C, 5% CO2) Culture_Setup->Incubation Denudation Denudation of Cumulus Cells Incubation->Denudation Assessment Assessment of Germinal Vesicle Breakdown (GVBD) Denudation->Assessment End End Assessment->End

Caption: Workflow for in vitro oocyte maturation assay.

Conclusion

Both this compound (T-MAS) and FF-MAS are potent inducers of meiotic resumption in oocytes, likely acting through the MAPK signaling pathway. The primary structural difference, the absence of a C14-15 double bond in this compound, may influence its binding affinity to a putative receptor and subsequently its biological potency, though more direct comparative studies are needed to fully elucidate these differences. The provided experimental framework offers a robust method for further investigation into the comparative efficacy of these and other meiosis-activating compounds, which will be invaluable for the development of improved infertility treatments.

References

Confirming the Identity of Dihydro FF-MAS: A Comparative Guide to Authentic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dihydrofollicular fluid meiosis-activating sterol (Dihydro FF-MAS) and its structural analog, Follicular fluid meiosis-activating sterol (FF-MAS). By presenting key analytical data and detailed experimental protocols, this document serves as a resource for the unambiguous identification and confirmation of this compound using authentic standards.

Introduction

This compound and FF-MAS are critical intermediates in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2][3] Both sterols play significant roles in cellular processes, most notably in the resumption of meiosis in oocytes. Given their structural similarity and distinct biological activities, precise identification is paramount for researchers in reproductive biology and drug development. This guide outlines the key physicochemical and spectral differences between these two compounds, providing the necessary data to ensure the identity and purity of this compound.

Chemical and Physical Properties

A fundamental step in distinguishing this compound from FF-MAS is the comparison of their basic chemical and physical properties. The key differentiator is the presence of an additional double bond in the side chain of FF-MAS, which is absent in this compound. This structural variance results in a different molecular weight and formula.

PropertyThis compoundFF-MAS
Synonyms 4,4-dimethyl-cholest-8(9),14-dien-3β-ol4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol
Molecular Formula C₂₉H₄₈OC₂₉H₄₆O
Molecular Weight 412.7 g/mol 410.7 g/mol
CAS Number 19456-83-864284-64-6

Analytical Data for Identification

For definitive identification, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable techniques. The following tables summarize the expected spectral data for this compound and FF-MAS.

Mass Spectrometry Data

Mass spectrometry provides a highly sensitive method for determining the molecular weight and fragmentation pattern of a molecule. The difference in molecular weight between this compound and FF-MAS is readily detectable.

AnalyteIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound ESI+413.4Data not available in search results
FF-MAS ESI+411.4Data not available in search results
NMR Spectroscopy Data

NMR spectroscopy offers detailed structural information by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The presence or absence of the C24-C25 double bond results in distinct chemical shifts for nearby nuclei.

¹H NMR Chemical Shifts (δ, ppm)

ProtonThis compoundFF-MAS
Specific proton assignments not available in search resultsData not available in search resultsData not available in search results

¹³C NMR Chemical Shifts (δ, ppm)

CarbonThis compoundFF-MAS
Specific carbon assignments not available in search resultsData not available in search resultsData not available in search results

Experimental Protocols

To aid researchers in obtaining reliable analytical data, the following are generalized protocols for the analysis of this compound and FF-MAS. Instrument parameters should be optimized for the specific instrumentation used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the sensitive and specific quantification of sterols.[1][2][3][4][5]

1. Sample Preparation (Modified Bligh-Dyer Extraction)

  • Harvest cells (e.g., 5x10⁶ to 1x10⁷) in 3 mL of phosphate-buffered saline (PBS).[5]

  • Add 6.6 mL of a 1:1 (v/v) chloroform:methanol mixture.[5]

  • Vortex thoroughly and centrifuge to separate the layers.[5]

  • Collect the lower organic phase and dry it under a stream of nitrogen.[5]

  • For enhanced purity, the dried extract can be subjected to solid-phase extraction (SPE) using a silica (B1680970) column.[5] Elute the sterol fraction with 30% isopropanol (B130326) in hexane.[5]

  • Reconstitute the dried eluate in an appropriate solvent for LC-MS/MS analysis (e.g., 5% H₂O in methanol).[5]

2. LC-MS/MS Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.[4]

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient should be optimized to ensure separation of the sterols of interest.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural confirmation.

1. Sample Preparation

  • Dissolve a sufficient amount of the purified sterol (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition Parameters

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Acquire standard one-dimensional proton spectra.

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher.

    • Acquire proton-decoupled ¹³C spectra.

    • Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

Signaling Pathway and Experimental Workflow

Kandutsch-Russell Pathway

This compound is an intermediate in the Kandutsch-Russell pathway, a major route for cholesterol biosynthesis. This pathway is distinct from the Bloch pathway. The following diagram illustrates the position of this compound and its relationship to FF-MAS and other key sterols.

Kandutsch-Russell Pathway Lanosterol Lanosterol DihydroFFMAS This compound Lanosterol->DihydroFFMAS DHCR24 FFMAS FF-MAS DihydroFFMAS->FFMAS CYP51A1 TMAS T-MAS FFMAS->TMAS Lathosterol Lathosterol TMAS->Lathosterol Cholesterol Cholesterol Lathosterol->Cholesterol Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Confirmation Sample Sample Extraction Lipid Extraction Sample->Extraction Standard Authentic this compound Standard Standard->Extraction Purification SPE Purification Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS NMR NMR Spectroscopy Purification->NMR CompareMW Compare Molecular Weight LCMS->CompareMW CompareFrag Compare Fragmentation Patterns LCMS->CompareFrag CompareNMR Compare NMR Spectra NMR->CompareNMR Confirmation Identity Confirmed CompareMW->Confirmation CompareFrag->Confirmation CompareNMR->Confirmation

References

A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for Dihydro FF-MAS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) is critical for understanding its role in cholesterol biosynthesis and its potential as a therapeutic target. The two most powerful analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive comparison of these methods, offering insights into their respective strengths and weaknesses for the analysis of this compound and related sterols.

Quantitative Performance Comparison

The choice between LC-MS/MS and GC-MS often depends on the specific requirements of the analysis, including desired sensitivity, sample throughput, and the need for derivatization. Below is a summary of typical quantitative performance data for each method based on the analysis of sterols similar to this compound.

ParameterLC-MS/MSGC-MS
Linearity (R²) > 0.999≥ 0.99
Precision (%RSD) Intra-day: 2.6-6.4, Inter-day: 3.8-7.3< 15%
Recovery (%) 95-10590-110%
Limit of Quantification (LOQ) 2.3-4.1 ng/mL1-10 ng/mL
Derivatization Required NoYes

Experimental Protocols

Detailed methodologies for both LC-MS/MS and GC-MS are outlined below. These protocols are based on established methods for the analysis of sterols and can be adapted for this compound.

LC-MS/MS Method for this compound

This method allows for the direct analysis of this compound without the need for derivatization.[1]

Sample Preparation (Lipid Extraction):

  • To a 1.5 mL microcentrifuge tube, add the sample (e.g., cell lysate, plasma).

  • Add an appropriate internal standard (e.g., a deuterated analog of a related sterol).

  • Perform a liquid-liquid extraction using a suitable solvent system (e.g., methyl-tert-butyl ether (MTBE) and methanol).

  • Vortex the mixture and centrifuge to separate the phases.

  • Transfer the organic (upper) phase to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other sterols.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and the internal standard.

GC-MS Method for this compound

GC-MS analysis of sterols like this compound necessitates a derivatization step to increase their volatility.

Sample Preparation (Hydrolysis and Derivatization):

  • To the sample, add an internal standard.

  • Perform a saponification (alkaline hydrolysis) to release esterified sterols.

  • Extract the non-saponifiable lipids (including this compound) with an organic solvent (e.g., hexane).

  • Evaporate the solvent.

  • Derivatize the dried extract to form trimethylsilyl (B98337) (TMS) ethers using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) in a suitable solvent (e.g., pyridine).

  • Incubate at a raised temperature (e.g., 60-70°C) to ensure complete derivatization.

  • The derivatized sample is then ready for GC-MS analysis.

Chromatographic and Mass Spectrometric Conditions:

  • GC System: A gas chromatograph with a capillary column.

  • Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to separate the derivatized sterols.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Type: Selected Ion Monitoring (SIM) or full scan mode.

Visualizing Key Processes

To better illustrate the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_start Sample + Internal Standard lcms_ext Liquid-Liquid Extraction lcms_start->lcms_ext lcms_dry Evaporation lcms_ext->lcms_dry lcms_recon Reconstitution lcms_dry->lcms_recon lcms_analysis LC-MS/MS Analysis lcms_recon->lcms_analysis gcms_start Sample + Internal Standard gcms_hydro Saponification gcms_start->gcms_hydro gcms_ext Extraction gcms_hydro->gcms_ext gcms_dry Evaporation gcms_ext->gcms_dry gcms_deriv Derivatization (Silylation) gcms_dry->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis

Experimental workflows for LC-MS/MS and GC-MS analysis of this compound.

cross_validation_workflow start Define Acceptance Criteria val_lcms Develop & Validate LC-MS/MS Method start->val_lcms val_gcms Develop & Validate GC-MS Method start->val_gcms prep_samples Prepare QC Samples (Low, Mid, High) val_lcms->prep_samples val_gcms->prep_samples analyze_lcms Analyze QCs with LC-MS/MS prep_samples->analyze_lcms analyze_gcms Analyze QCs with GC-MS prep_samples->analyze_gcms compare Compare Results analyze_lcms->compare analyze_gcms->compare pass Methods are Correlated compare->pass Pass fail Investigate Discrepancies compare->fail Fail

Logical flow of a cross-validation study between two analytical methods.

signaling_pathway lanosterol Lanosterol ff_mas FF-MAS lanosterol->ff_mas CYP51A1 dihydro_ff_mas This compound ff_mas->dihydro_ff_mas TM7SF2 t_mas T-MAS dihydro_ff_mas->t_mas SC4MOL cholesterol Cholesterol t_mas->cholesterol Multiple Steps

Simplified cholesterol biosynthesis pathway showing the position of this compound.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. LC-MS/MS offers the advantage of high sensitivity and specificity without the need for derivatization, making it well-suited for high-throughput analysis.[1] GC-MS, while requiring a derivatization step, is a robust and reliable technique that can provide excellent chromatographic separation.

The choice between the two methods will depend on the specific research question, available instrumentation, and the required sample throughput. For laboratories employing both techniques or transferring methods, a thorough cross-validation is essential to ensure data comparability and consistency. This guide provides the foundational information to embark on such a study, ultimately leading to more reliable and reproducible scientific outcomes.

References

Dihydro FF-MAS: A Comparative Analysis of its Efficacy as a Cholesterol Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of Dihydro FF-MAS against other cholesterol precursors reveals nuances in their biological efficacy, particularly in the activation of the Liver X Receptor alpha (LXRα), a key regulator of cholesterol homeostasis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental methodologies, and the underlying signaling pathways.

Dihydrofollicular fluid meiosis-activating sterol (this compound), chemically known as 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] It is formed by the reduction of the Δ24 double bond of FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol). While FF-MAS is a known endogenous agonist of the Liver X Receptor alpha (LXRα), a nuclear receptor that plays a pivotal role in regulating cholesterol metabolism, the specific efficacy of this compound in this and other biological processes has been a subject of closer examination.[2] This comparison guide synthesizes the available data to provide a clear understanding of this compound's performance relative to other critical cholesterol precursors.

Comparative Efficacy of Cholesterol Precursors on LXRα Activation

The activation of LXRα is a critical event in the cellular response to excess cholesterol, leading to the transcriptional activation of genes involved in cholesterol efflux, transport, and excretion. Several cholesterol precursors have been identified as endogenous LXRα ligands. The table below summarizes the known efficacy of various precursors in activating LXRα.

Cholesterol PrecursorChemical NameKnown LXRα AgonistQuantitative Data (EC50 or Fold Activation)Reference(s)
This compound 4,4-dimethyl-cholest-8(9),14-dien-3β-olNot establishedData not available
FF-MAS 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-olYesData not available in direct comparison[2][3]
Desmosterol (B1670304) Cholesta-5,24-dien-3β-olYesStrong activator[4][5][6]
Lanosterol Lanosta-8,24-dien-3β-olYes (indicated)Less potent than desmosterol[4]

Note: Direct quantitative comparative data for this compound is currently unavailable in the reviewed literature. The information for other precursors is based on studies that may have different experimental conditions.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines the detailed methodologies for key experiments used to assess the efficacy of cholesterol precursors.

LXRα Activation Assay (Luciferase Reporter Assay)

This assay is a standard method to quantify the ability of a compound to activate a nuclear receptor like LXRα.

Objective: To measure the dose-dependent activation of LXRα by various cholesterol precursors.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Transfection: Cells are transiently transfected with expression plasmids for full-length human LXRα, a luciferase reporter gene under the control of an LXR response element (LXRE), and a β-galactosidase expression plasmid (for normalization).

  • Treatment: After 24 hours, the transfection medium is replaced with a medium containing the cholesterol precursors at various concentrations. A known synthetic LXRα agonist (e.g., T0901317) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Lysis and Assay: After 24-48 hours of incubation, cells are lysed, and the luciferase and β-galactosidase activities are measured using appropriate assay kits.

  • Data Analysis: Luciferase activity is normalized to β-galactosidase activity to correct for transfection efficiency. The fold activation is calculated relative to the vehicle control. EC50 values (the concentration required to achieve 50% of the maximal response) are determined from dose-response curves.

Cholesterol Efflux Assay

This assay measures the ability of a compound to promote the removal of cholesterol from cells, a key function of LXRα activation.

Objective: To quantify the effect of cholesterol precursors on cholesterol efflux from macrophages.

Methodology:

  • Cell Culture and Labeling: Mouse peritoneal macrophages or a human macrophage cell line (e.g., THP-1) are cultured and labeled with [3H]-cholesterol for 24 hours.

  • Equilibration: The labeling medium is removed, and the cells are washed and incubated in a serum-free medium for an equilibration period.

  • Treatment: Cells are then treated with the cholesterol precursors at desired concentrations in the presence of a cholesterol acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I).

  • Quantification: After a defined incubation period (e.g., 24 hours), the radioactivity in the culture medium and the cells is measured by liquid scintillation counting.

  • Data Analysis: Cholesterol efflux is calculated as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes discussed, the following diagrams have been generated using Graphviz.

Cholesterol_Biosynthesis_Pathway cluster_Kandutsch_Russell Kandutsch-Russell Pathway Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS CYP51A1 Dihydro_FF_MAS This compound FF_MAS->Dihydro_FF_MAS Δ24-Reductase Further_Intermediates Further Intermediates Dihydro_FF_MAS->Further_Intermediates Cholesterol Cholesterol Further_Intermediates->Cholesterol LXR_Activation_Signaling cluster_Ligands LXRα Ligands cluster_Cellular_Response Cellular Response FF_MAS FF-MAS LXR_RXR LXRα/RXR Heterodimer FF_MAS->LXR_RXR Desmosterol Desmosterol Desmosterol->LXR_RXR Oxysterols Oxysterols Oxysterols->LXR_RXR Dihydro_FF_MAS This compound (Hypothesized) Dihydro_FF_MAS->LXR_RXR LXRE LXRE in DNA LXR_RXR->LXRE Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->Target_Genes Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux Luciferase_Assay_Workflow Start Start: HEK293T Cell Culture Transfection Transfect with LXRα, LXRE-Luciferase, & β-gal Plasmids Start->Transfection Treatment Treat with Cholesterol Precursors Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Measurement Measure Luciferase & β-galactosidase Activity Lysis->Measurement Analysis Normalize and Calculate Fold Activation Measurement->Analysis End End: Determine Efficacy Analysis->End

References

Dihydro FF-MAS: A Literature Review of its Role in Cholesterol Biosynthesis and Comparative Analysis with FF-MAS in Oocyte Maturation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Due to a notable scarcity of direct experimental studies and quantitative data on this compound, this review leverages the more extensively studied, structurally similar compound, Follicular Fluid Meiosis-Activating Sterol (FF-MAS), as a primary comparator to provide context for its potential biological functions. This guide summarizes available data, details relevant experimental methodologies, and visualizes key biochemical pathways to support further research and development.

This compound: An Intermediate in the Kandutsch-Russell Pathway

This compound, chemically known as 4,4-dimethyl-5α-cholest-8,14-dien-3β-ol, is a sterol intermediate in the Kandutsch-Russell (K-R) pathway, one of the two major routes for converting lanosterol (B1674476) to cholesterol in mammalian cells.[1] The K-R pathway is characterized by the early saturation of the sterol side chain.[1] Recent studies, however, suggest that in many cell types, a "modified" Kandutsch-Russell (MK-R) pathway or a hybrid of the Bloch and K-R pathways is more prominent.[1][2] In these hybrid pathways, demethylation steps, characteristic of the Bloch pathway, may precede the saturation of the side chain.[1]

The metabolic journey of this compound is a critical area of study for understanding cholesterol homeostasis. Its deuterated form, this compound-d6, is a valuable tool for metabolic flux analysis, allowing researchers to trace its metabolic fate through advanced mass spectrometry techniques.[1]

Comparative Analysis: this compound vs. FF-MAS in Oocyte Maturation

While direct experimental data on the bioactivity of this compound is limited, extensive research on the related sterol, FF-MAS, provides valuable insights into its potential role in reproductive biology, specifically in oocyte maturation. FF-MAS has been shown to influence the resumption of meiosis in oocytes.[3][4][5]

Quantitative Data on FF-MAS and Oocyte Maturation

The following table summarizes quantitative data from studies on FF-MAS, which can serve as a reference for potential studies on this compound.

SpeciesExperimental ModelTreatmentConcentrationEndpoint AssessedKey FindingsReference
PorcineCumulus-Oocyte Complexes (COCs)FF-MAS3-10 µMMonospermic Penetration RateIncreased monospermic penetration in the absence of porcine follicular fluid (pFF).[5][6]
PorcineCumulus-Oocyte Complexes (COCs)FF-MAS30-100 µMNuclear MaturationDose-dependent and reversible inhibition of nuclear maturation in the absence of pFF.[5]
PorcineCumulus-Oocyte Complexes (COCs)FF-MAS1 µMOocyte Degeneration RateDecreased degeneration rate in the absence of pFF.[6]
HumanImmature OocytesFF-MAS10-30 µMOocyte Maturation RateSignificantly increased maturation rate.[7]
HumanImmature OocytesFF-MAS10-30 µMOocyte Degeneration RateLowered degeneration rate.[7]

Signaling Pathways

FF-MAS is known to influence key signaling pathways involved in cell proliferation and maturation.

MAPK Signaling Pathway in Oocyte Meiosis

FF-MAS has been shown to promote the resumption of meiosis in porcine oocytes through the mitogen-activated protein kinase (MAPK) signaling pathway.[3] This pathway is crucial for meiotic spindle assembly and cell cycle progression.[8] The activation of the MAPK pathway by FF-MAS suggests a potential mechanism by which it influences oocyte maturation.[3]

MAPK_Pathway FF_MAS FF-MAS Receptor Putative Receptor FF_MAS->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Meiosis Meiotic Resumption ERK->Meiosis

FF-MAS induced MAPK signaling pathway in oocytes.

Hedgehog Signaling Pathway in Granulosa Cells

The Hedgehog (Hh) signaling pathway is essential for cell proliferation and differentiation in the ovary.[9][10] Studies have shown that components of the Hh pathway are expressed in granulosa and theca cells.[9] While a direct link between FF-MAS and the Hedgehog pathway is still under investigation, the proliferative effects of FF-MAS on granulosa cells suggest a potential interaction.[11] Aberrant activation of the Hedgehog pathway has been observed in the granulosa cells of patients with polycystic ovary syndrome (PCOS).[11][12]

Hedgehog_Pathway cluster_membrane Cell Membrane Hh_Ligand Hedgehog Ligand (e.g., Ihh, Dhh) PTCH1 Patched-1 (PTCH1) Receptor Hh_Ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibition GLI GLI Transcription Factors SMO->GLI Target_Genes Target Gene Expression GLI->Target_Genes Proliferation Granulosa Cell Proliferation Target_Genes->Proliferation

Hedgehog signaling pathway in granulosa cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are outlines of key experimental protocols relevant to the study of sterols like this compound and FF-MAS.

In Vitro Oocyte Maturation (IVM) Assay

This protocol is used to assess the ability of a compound to induce or improve oocyte maturation in vitro.

Objective: To determine the effect of a test compound on the rate of germinal vesicle breakdown (GVBD) and polar body extrusion (PBE) in oocytes.

Materials:

  • Immature cumulus-oocyte complexes (COCs)

  • Maturation medium (e.g., TCM-199) supplemented with hormones and growth factors

  • Test compound (e.g., this compound or FF-MAS) dissolved in a suitable solvent

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Isolate immature COCs from ovarian follicles.[13][14]

  • Wash the COCs in handling medium.[13]

  • Culture the COCs in maturation medium supplemented with the test compound at various concentrations. A vehicle control group should be included.

  • Incubate the oocytes for a specified period (e.g., 24-48 hours).[5][14]

  • Assess oocyte maturation by observing the disappearance of the germinal vesicle (GVBD) and the extrusion of the first polar body (PBE) under an inverted microscope.[13][15]

  • Calculate the maturation rate as the percentage of oocytes that have reached the metaphase II (MII) stage.

Western Blot Analysis for MAPK Pathway Activation

This protocol is used to detect the phosphorylation of key proteins in the MAPK pathway, indicating its activation.

Objective: To determine if a test compound activates the MAPK signaling pathway in oocytes.

Materials:

  • Oocyte samples treated with the test compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Collect oocytes after treatment with the test compound and lyse them to extract proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of MAPK proteins (e.g., ERK1/2).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.

Visualizing the Kandutsch-Russell Pathway

The biosynthesis of this compound occurs within the broader context of the Kandutsch-Russell pathway for cholesterol synthesis.

Kandutsch_Russell_Pathway Lanosterol Lanosterol Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->Dihydrolanosterol DHCR24 Dihydro_FF_MAS This compound Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 Dihydro_T_MAS Dihydro T-MAS Dihydro_FF_MAS->Dihydro_T_MAS TM7SF2 Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol Multiple Steps Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol SC5D Cholesterol Cholesterol Dehydrocholesterol->Cholesterol DHCR7

Simplified Kandutsch-Russell Pathway for Cholesterol Biosynthesis.

Conclusion

This compound is an important intermediate in cholesterol biosynthesis, but its specific biological activities remain largely unexplored. The extensive research on the closely related sterol, FF-MAS, particularly its role in promoting oocyte maturation via the MAPK signaling pathway, provides a valuable framework for future investigations into this compound. The experimental protocols and pathway diagrams presented in this guide are intended to facilitate further research into this potentially significant molecule and its therapeutic applications. Further studies are warranted to elucidate the precise functions of this compound and to determine if it shares the bioactivities of FF-MAS.

References

Quantitative Comparison of Dihydro FF-MAS Levels in Different Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) levels across various tissues. This compound, scientifically known as 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a crucial intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis. Its primary recognized function is the induction of meiotic resumption in oocytes. This document is intended for researchers, scientists, and drug development professionals investigating sterol metabolism and reproductive biology.

Comparative Analysis of this compound Levels

While direct quantitative data for this compound across a wide range of tissues is limited in publicly available literature, its relative abundance can be inferred from the activity of its biosynthetic pathway, the Kandutsch-Russell (K-R) pathway. The K-R pathway's prominence varies significantly among different tissues, suggesting a corresponding variation in this compound levels. Tissues with high K-R pathway activity are expected to have higher concentrations of its intermediates, including this compound.

Conversely, tissues where the Bloch pathway of cholesterol synthesis predominates would exhibit lower levels of K-R pathway-specific intermediates. It is also established that Meiosis-Activating Sterols (MAS), a class to which this compound belongs, accumulate in the gonads, particularly within the follicular fluid where their synthesis is stimulated by gonadotropins.[1][2] This leads to high local concentrations within the ovarian follicles during specific phases of the reproductive cycle.

Below is a table summarizing the expected relative levels of this compound in various murine tissues based on the known activity of the Kandutsch-Russell pathway.

TissueExpected Relative this compound LevelPrimary Cholesterol Biosynthesis PathwayReference Insight
Ovary (Follicular Fluid) High (especially during follicular maturation)Mixed / Locally High K-R ActivityMeiosis-activating sterols are known to accumulate in gonads, with synthesis stimulated by gonadotropins.[1][2]
Testis Moderate to HighPredominantly Bloch, but MAS accumulation is notedMeiosis-activating sterols have been isolated from testicular tissue.
Skin HighPredominantly Kandutsch-RussellThe K-R pathway is a major route for sterol synthesis in the skin.[3]
Brain Moderate to HighPredominantly Kandutsch-RussellThe brain is another site where the K-R pathway is significantly active.[3]
Liver LowPredominantly BlochThe liver primarily utilizes the Bloch pathway for cholesterol synthesis.[3]
Adipose Tissue Low to ModeratePrimarily Bloch, but may varyGeneral lipid metabolism suggests lower K-R pathway activity compared to specialized tissues.
Skeletal Muscle LowPredominantly BlochMuscle tissue primarily relies on the Bloch pathway for any local cholesterol synthesis.
Kidney LowPredominantly BlochThe Bloch pathway is the main cholesterol synthesis route in the kidneys.

Experimental Protocols for this compound Quantification

The quantification of this compound in tissues is typically achieved using mass spectrometry-based techniques, which offer high sensitivity and specificity. The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Tissue Homogenization and Lipid Extraction
  • Objective: To extract total lipids, including this compound, from tissue samples.

  • Procedure:

    • Weigh a frozen tissue sample (typically 10-50 mg).

    • Homogenize the tissue in a suitable solvent mixture, such as 2:1 (v/v) chloroform (B151607):methanol, using a mechanical homogenizer.

    • Add an internal standard (e.g., a deuterated analog of this compound) to the homogenate to correct for extraction losses and matrix effects.

    • Perform a liquid-liquid extraction by adding chloroform and water to the homogenate, followed by vortexing and centrifugation to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

Sample Derivatization (Optional but Recommended)
  • Objective: To improve the chromatographic properties and ionization efficiency of this compound.

  • Procedure:

    • Reconstitute the dried lipid extract in a derivatization reagent. A common method for sterols is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.

    • Dry the derivatized sample under nitrogen.

LC-MS/MS Analysis
  • Objective: To separate and quantify the derivatized this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used for the separation of sterols.

    • Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: Dependent on the column dimensions and particle size.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for derivatized sterols.

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

    • Optimization: The MRM transitions, collision energy, and other source parameters should be optimized for this compound and its internal standard to achieve maximum sensitivity.

Data Analysis and Quantification
  • Procedure:

    • Generate a calibration curve using a series of known concentrations of a this compound standard.

    • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

    • Normalize the concentration to the initial tissue weight (e.g., in ng/g of tissue).

Signaling Pathways and Experimental Workflows

Kandutsch-Russell Pathway for this compound Biosynthesis

This compound is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. This pathway is an alternative to the more commonly known Bloch pathway. The following diagram illustrates the initial steps of the Kandutsch-Russell pathway leading to the formation of this compound.

Kandutsch_Russell_Pathway Lanosterol Lanosterol DHCR24 DHCR24 Lanosterol->DHCR24 Dihydrolanosterol 24,25-Dihydrolanosterol DHCR24->Dihydrolanosterol CYP51A1 CYP51A1 (Lanosterol 14α-demethylase) Dihydrolanosterol->CYP51A1 Dihydro_FF_MAS This compound (4,4-dimethyl-cholest-8(9),14-dien-3β-ol) CYP51A1->Dihydro_FF_MAS

Caption: Simplified Kandutsch-Russell pathway leading to this compound.

Proposed Signaling Pathway for Meiosis Activation by this compound

Based on studies of FF-MAS, a proposed signaling cascade for this compound-induced oocyte maturation involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is crucial for the resumption of meiosis. The following diagram outlines a plausible signaling pathway.

Meiosis_Activation_Pathway cluster_extracellular Extracellular cluster_cell Oocyte Dihydro_FF_MAS This compound Receptor Putative Receptor (GPR?) AC Adenylate Cyclase Receptor->AC Inhibition? MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) Receptor->MAPK_Cascade Activation cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Wee1_Cdc25 Wee1 / Cdc25 PKA->Wee1_Cdc25 Phosphorylation (Maintains Meiotic Arrest) MPF Maturation Promoting Factor (MPF) Wee1_Cdc25->MPF Inhibition GVBD Germinal Vesicle Breakdown (GVBD) MPF->GVBD MAPK_Cascade->MPF Activation

Caption: Proposed signaling pathway for this compound in oocyte maturation.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the general workflow for the quantitative analysis of this compound in tissue samples.

LCMS_Workflow Start Tissue Sample Collection (e.g., Ovary, Liver, Brain) Homogenization Homogenization & Lipid Extraction (with Internal Standard) Start->Homogenization Derivatization Derivatization (Optional) (e.g., Silylation) Homogenization->Derivatization LC_Separation Liquid Chromatography (Reversed-Phase C18) Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification (Calibration Curve) MS_Detection->Data_Analysis End Results (ng/g tissue) Data_Analysis->End

References

Unraveling Sterol Metabolism: A Comparative Guide to Dihydro FF-MAS Metabolic Pathway Validation through Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of metabolic pathways for researchers, scientists, and drug development professionals.

The biosynthesis of cholesterol, a fundamental process in mammalian cells, proceeds from lanosterol (B1674476) through two historically proposed routes: the Bloch and the Kandutsch-Russell (K-R) pathways. Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS) is an intermediate in the canonical Kandutsch-Russell pathway. However, recent isotopic labeling studies have challenged this classical view, revealing a more complex and tissue-specific regulation of cholesterol synthesis. This guide provides a comprehensive comparison of the metabolic pathways involving this compound, supported by experimental data from isotopic tracer studies, to validate its metabolic fate.

Comparative Analysis of Cholesterol Biosynthesis Pathways

Stable isotope labeling has been a pivotal technique for elucidating the dynamics of metabolic pathways.[1] In the context of cholesterol biosynthesis, studies utilizing deuterium (B1214612) oxide (D₂O) have enabled the tracing of de novo synthesized sterols, providing a quantitative measure of the flux through different biosynthetic routes.[2]

A seminal study by Mitsche et al. provided compelling evidence that the canonical Kandutsch-Russell pathway, which posits the initial conversion of lanosterol to 24,25-dihydrolanosterol and subsequently to this compound, is not a significant contributor to cholesterol synthesis in the murine tissues examined.[3] Instead, a "modified" Kandutsch-Russell (MK-R) pathway was identified.[3][4] In this revised pathway, demethylation steps, characteristic of the Bloch pathway, precede the saturation of the sterol side chain.[2][3]

The table below summarizes the quantitative data on the metabolic flux through the Bloch and the modified Kandutsch-Russell pathways in various mouse tissues, as determined by stable isotope labeling.

TissueProportional Flux via Bloch Pathway (%)Proportional Flux via Modified K-R Pathway (%)Key Sterol Intermediates Detected
Testes973Desmosterol (B1670304)
Adrenal928Desmosterol
Liver6634Desmosterol, Lathosterol
Macrophages4852Desmosterol, Lathosterol
Brain1288Lathosterol
Skin1189Lathosterol
Preputial Gland892Lathosterol

Data adapted from Mitsche et al. (2015). Proportional flux was estimated by dividing the synthesis rate of desmosterol (Bloch pathway) by the sum of the synthesis rates of desmosterol and 7-dehydrocholesterol (B119134) (MK-R pathway).[3][4]

The data clearly indicates a tissue-specific preference for either the Bloch or the modified Kandutsch-Russell pathway.[3] Tissues with high cholesterol synthesis rates, such as the testes and adrenal glands, predominantly utilize the Bloch pathway.[3][4] Conversely, tissues like the brain and skin favor the modified K-R pathway.[3][4] Notably, the study found no detectable incorporation of isotopic labels into this compound from dihydrolanosterol (B1674475), suggesting that the initial steps of the canonical K-R pathway are not operative in these tissues.[3]

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the revised understanding of the post-lanosterol cholesterol biosynthesis pathways and a general workflow for their validation using isotopic labeling.

cluster_Bloch Bloch Pathway cluster_MKR Modified Kandutsch-Russell Pathway cluster_Canonical_KR Canonical Kandutsch-Russell Pathway (Not supported by recent isotopic labeling data) Lanosterol_B Lanosterol FF_MAS FF-MAS Lanosterol_B->FF_MAS CYP51A1 T_MAS_MKR T-MAS T_MAS T-MAS FF_MAS->T_MAS Desmosterol Desmosterol T_MAS->Desmosterol Multiple Steps Cholesterol_B Cholesterol Desmosterol->Cholesterol_B DHCR24 Dihydro_T_MAS Dihydro T-MAS T_MAS_MKR->Dihydro_T_MAS DHCR24 Lathosterol Lathosterol Dihydro_T_MAS->Lathosterol Multiple Steps Dehydrocholesterol_7 7-Dehydrocholesterol Lathosterol->Dehydrocholesterol_7 Cholesterol_MKR Cholesterol Dehydrocholesterol_7->Cholesterol_MKR DHCR7 Lanosterol_K Lanosterol Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol_K->Dihydrolanosterol DHCR24 Dihydro_FF_MAS This compound Dihydrolanosterol->Dihydro_FF_MAS CYP51A1 Dihydro_T_MAS_K Dihydro T-MAS Dihydro_FF_MAS->Dihydro_T_MAS_K

Caption: Revised Cholesterol Biosynthesis Pathways.

cluster_workflow Isotopic Labeling Experimental Workflow Tracer Isotopic Tracer Administration (e.g., D₂O in drinking water) Animal_Model Animal Model (e.g., Mouse) Tracer->Animal_Model Sample_Collection Tissue and Plasma Sample Collection Animal_Model->Sample_Collection Lipid_Extraction Lipid Extraction and Derivatization Sample_Collection->Lipid_Extraction Analysis GC-MS or LC-MS/MS Analysis Lipid_Extraction->Analysis Data_Processing Mass Isotopomer Distribution (MID) Analysis Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation

Caption: Isotopic Labeling Experimental Workflow.

Detailed Experimental Protocols

The validation of metabolic pathways using isotopic tracers requires meticulous experimental design and execution. Below is a generalized protocol for an in vivo isotopic labeling study to assess cholesterol biosynthesis, based on methodologies that have been successfully applied in this field.

1. In Vivo Isotopic Labeling with Deuterium Oxide (D₂O)

  • Objective: To measure the de novo synthesis rates of sterol intermediates and cholesterol in different tissues.

  • Materials:

    • Animal model (e.g., C57BL/6J mice)

    • Deuterium oxide (D₂O, 99.9 atom % D)

    • Standard laboratory animal diet and housing

    • Materials for tissue collection and storage (liquid nitrogen, cryovials)

  • Procedure:

    • Administer D₂O to the animals by providing drinking water enriched with 4-8% D₂O for a specified period (e.g., 1-4 weeks) to achieve a stable body water enrichment.

    • At the end of the labeling period, euthanize the animals and collect blood and tissues of interest (e.g., liver, brain, testes).

    • Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

2. Sterol Extraction and Derivatization for GC-MS Analysis

  • Objective: To extract sterols from tissues and prepare them for gas chromatography-mass spectrometry (GC-MS) analysis.

  • Materials:

    • Tissue homogenizer

    • Chloroform (B151607), methanol, and water

    • Internal standards (e.g., deuterated cholesterol)

    • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • Procedure:

    • Homogenize a weighed amount of tissue in a mixture of chloroform and methanol.

    • Perform a Bligh-Dyer lipid extraction by adding water to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

    • Derivatize the sterols by adding the silylating agent and incubating at an elevated temperature (e.g., 60°C) to form trimethylsilyl (B98337) (TMS) ethers, which are more volatile and suitable for GC-MS analysis.

3. GC-MS Analysis and Data Interpretation

  • Objective: To separate and quantify the isotopomer distribution of different sterols.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Procedure:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the different sterol-TMS ethers based on their retention times on the GC column.

    • Analyze the mass spectra of the eluting compounds to determine the mass isotopomer distribution (MID) for each sterol. The incorporation of deuterium atoms will result in a shift in the mass-to-charge ratio (m/z) of the molecular ions.

    • Calculate the fractional synthesis rate of each sterol by fitting the measured isotopomer distribution to a theoretical distribution based on the precursor (body water) enrichment and the number of exchangeable hydrogens.

Conclusion

Isotopic labeling studies have been instrumental in refining our understanding of cholesterol biosynthesis. The evidence strongly suggests that the canonical Kandutsch-Russell pathway, involving the direct conversion of dihydrolanosterol to this compound, is not a major metabolic route in the tissues studied to date. Instead, a modified Kandutsch-Russell pathway, which intersects with the Bloch pathway, is the predominant route for cholesterol synthesis in specific tissues. Consequently, this compound is likely not a key intermediate in the main flux towards cholesterol under normal physiological conditions. Future research may focus on whether this compound plays a role in other, less prominent metabolic pathways or under specific pathophysiological conditions. This guide provides a framework for researchers to design and interpret isotopic labeling studies aimed at further dissecting the complexities of sterol metabolism.

References

The Enigmatic Role of Dihydro FF-MAS: A Comparative Analysis Across Species

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of Dihydro FF-MAS and its effects remains a burgeoning field of scientific inquiry. While direct comparative studies across different species are currently limited, this guide synthesizes the available data on this intriguing sterol and explores the broader context of the Mas receptor, a key player in related signaling pathways. This analysis aims to provide researchers, scientists, and drug development professionals with a foundational understanding, highlighting areas ripe for future investigation.

Dihydro follicular fluid meiosis-activating sterol (this compound) is recognized as a crucial intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis in mammalian cells.[1] This pathway is one of the two major routes for converting lanosterol (B1674476) to cholesterol.[1] The deuterated form, this compound-d6, serves as a valuable tool for researchers in metabolic flux analysis to trace and elucidate complex biochemical transformations within this pathway.[1]

While the direct physiological effects of this compound are not yet extensively documented, its precursor, follicular fluid meiosis-activating sterol (FF-MAS), is known to be produced during oocyte maturation and spermatogenesis in mammals.[2] This suggests a potential role in reproductive processes.

The Mas Receptor: A Potential Target for Therapeutic Intervention

Given the limited direct data on this compound, a comparative analysis necessitates a broader look at the Mas receptor. The Mas receptor is a G protein-coupled receptor (GPCR) that has been identified as a key component of the renin-angiotensin system (RAS).[3] It is activated by angiotensin-(1-7), a peptide with vasodilatory, anti-inflammatory, and anti-fibrotic properties, effectively counteracting the effects of angiotensin II.[3][4] This has positioned Mas receptor agonists as promising therapeutic candidates for cardiovascular diseases.[3][5][6]

Comparative Effects of Mas Receptor Agonists

While specific data on this compound as a Mas receptor agonist is not available, studies on other Mas receptor agonists provide insights into their effects in different species.

AgonistSpeciesObserved EffectsReference
AVE 0991 RatElicited vasorelaxation in aortic rings; induced nitric oxide release in Mas-transfected cells.[5]
AVE 0991 MouseShowed a greater protective effect in older animals, suggesting potential effectiveness in age-related pathologies.[4]
CGEN-856S RatProduced endothelium-dependent vasorelaxation in aortic rings; attenuated hypertrophic and fibrotic effects and reduced infarct size in models of cardiac injury.[5][6]
CGEN-856S MouseProduced endothelium-dependent vasorelaxation in aortic rings.[5]
Cyclic Ang-(1-7) RatInduced vasorelaxation in aortic rings; attenuated pulmonary inflammation and prevented pulmonary arterial hypertension-induced right ventricular hypertrophy in neonatal rats with lung injury.[5][7]
dKcAng-(1-7) (AT2R agonist) RatAttenuated pulmonary inflammation and fibrin (B1330869) deposition in neonatal rats with lung injury.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the study of Mas receptor agonists.

In Vitro Vasorelaxation Assay

This protocol is used to assess the vasodilatory effects of compounds on isolated blood vessels.

  • Tissue Preparation: Aortic rings are isolated from rats or mice and mounted in organ baths containing a physiological salt solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Contraction Induction: The aortic rings are pre-contracted with an alpha-adrenergic agonist such as phenylephrine.

  • Agonist Administration: Cumulative concentrations of the Mas receptor agonist (e.g., AVE 0991, CGEN-856S) are added to the organ bath.

  • Measurement of Relaxation: The isometric tension of the aortic rings is continuously recorded to measure the degree of relaxation induced by the agonist.

  • Data Analysis: The relaxation response is typically expressed as a percentage of the pre-contraction induced by phenylephrine.

In Vivo Model of Myocardial Infarction

This protocol is used to evaluate the cardioprotective effects of compounds in a living organism.

  • Animal Model: Myocardial infarction is induced in rats by permanent ligation of the left anterior descending coronary artery.

  • Compound Administration: The Mas receptor agonist (e.g., CGEN 856S) or vehicle is administered to the animals, for example, via continuous infusion.

  • Assessment of Cardiac Function: After a defined period, cardiac function is assessed using techniques such as echocardiography to measure parameters like left ventricular end-diastolic pressure.

  • Histological Analysis: The hearts are excised, and tissue sections are prepared for histological staining to evaluate parameters such as infarct size, myocyte hypertrophy, and interstitial fibrosis.

Signaling Pathways of the Mas Receptor

The activation of the Mas receptor initiates a cascade of intracellular signaling events that mediate its physiological effects. The precise signaling pathways can be complex and may vary depending on the cell type and ligand.[8][9][10][11]

Mas_Receptor_Signaling Ligand Ang-(1-7) / Other Agonists MasR Mas Receptor Ligand->MasR Binds to Gq Gαq MasR->Gq Activates Gi Gαi MasR->Gi Activates G12 Gα12 MasR->G12 Activates PI3K PI3K/Akt MasR->PI3K Activates MAPK MAPK/ERK MasR->MAPK Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP Rho Rho Family GTPases G12->Rho AntiFibrosis Anti-fibrotic Effects Rho->AntiFibrosis eNOS eNOS PI3K->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation AntiInflammation Anti-inflammatory Effects MAPK->AntiInflammation MAPK->AntiFibrosis

Caption: Mas Receptor Signaling Pathways.

Experimental_Workflow_Vasorelaxation Start Start Isolation Isolate Aortic Rings (Rat or Mouse) Start->Isolation Mounting Mount in Organ Baths Isolation->Mounting Contraction Induce Contraction (Phenylephrine) Mounting->Contraction Agonist Administer Mas Receptor Agonist Contraction->Agonist Measurement Record Isometric Tension Agonist->Measurement Analysis Calculate % Relaxation Measurement->Analysis End End Analysis->End

Caption: In Vitro Vasorelaxation Experimental Workflow.

Conclusion and Future Directions

The study of this compound is in its nascent stages, with a clear need for further research to elucidate its specific physiological functions and potential therapeutic applications. While direct comparative data across species is lacking, the investigation of the broader family of meiosis-activating sterols and the Mas receptor provides a valuable framework for future studies. The diverse effects of Mas receptor agonists in preclinical models highlight the potential of targeting this pathway for a range of diseases. Future research should focus on:

  • Determining the direct effects of this compound in various cell types and animal models.

  • Investigating whether this compound acts as a ligand for the Mas receptor or other receptors.

  • Conducting head-to-head comparative studies of this compound with other known Mas receptor agonists.

By addressing these key questions, the scientific community can unlock the full potential of this compound and pave the way for novel therapeutic strategies.

References

Unveiling the Role of Dihydro FF-MAS in Cholesterol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydro FF-MAS: A Key Intermediate in the Kandutsch-Russell Pathway

This compound is an intermediate in the Kandutsch-Russell pathway, one of the two major branches of cholesterol biosynthesis that converts lanosterol (B1674476) to cholesterol. Its immediate precursor, Follicular Fluid Meiosis-Activating Sterol (FF-MAS), has been identified as a ligand for the Liver X Receptor Alpha (LXRα), a nuclear receptor that plays a pivotal role in regulating cholesterol homeostasis.

Comparative Landscape of Cholesterol Synthesis Inhibitors

The cholesterol synthesis pathway is a well-established target for therapeutic intervention, with statins being the most prominent class of inhibitors. Other experimental inhibitors, such as AY9944 and Triparanol, target specific enzymes later in the pathway.

A direct comparative analysis of the inhibitory potency (e.g., IC50 values) of this compound against these compounds is a critical area for future research. Below is a table illustrating how such a comparison could be structured, populated with known data for existing inhibitors.

Table 1: Comparative Inhibitory Potency of Cholesterol Synthesis Inhibitors

CompoundTarget EnzymeIC50 ValueCell Line/SystemReference
This compound Data Not AvailableData Not AvailableData Not Available
AtorvastatinHMG-CoA Reductase8 nMRat Hepatocytes[1]
SimvastatinHMG-CoA Reductase11 nMRat Hepatocytes[1]
PravastatinHMG-CoA Reductase44 nMRat Hepatocytes[1]
AY99447-Dehydrocholesterol Reductase (DHCR7)30 nMCHO-7 cellsF.D. Porter et al., 1996
Triparanol24-Dehydrocholesterol Reductase (DHCR24)1 µMRat Liver MicrosomesD. Steinberg & J. Avigan, 1960

Experimental Protocols for Validation

To validate and quantify the role of this compound in the cholesterol synthesis pathway, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Validation of this compound Activity in HepG2 Cells

This protocol is designed to assess the effect of this compound on cholesterol synthesis in a human hepatocyte cell line.

1. Cell Culture and Treatment:

  • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., Atorvastatin).

2. Quantification of Cholesterol Synthesis using [¹⁴C]-Acetate Incorporation:

  • Following treatment, wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with fresh serum-free DMEM containing [¹⁴C]-acetate (1 µCi/mL) for 4 hours at 37°C.

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells and extract total lipids using a chloroform:methanol (2:1, v/v) solution.

  • Separate the lipid phase and dry it under a stream of nitrogen.

  • Resuspend the lipid extract and separate the cholesterol fraction using thin-layer chromatography (TLC).

  • Scrape the cholesterol spots from the TLC plate and quantify the incorporated radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the total protein content of each sample.

3. Data Analysis:

  • Calculate the percentage inhibition of cholesterol synthesis for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value of this compound by plotting the percentage inhibition against the log of the concentration and fitting the data to a dose-response curve.

Protocol 2: Analysis of FF-MAS Induced LXRα Target Gene Expression

This protocol aims to validate the downstream signaling effects of FF-MAS, the precursor to this compound, on LXRα target genes.

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment procedure as in Protocol 1, using FF-MAS instead of this compound.

2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

  • After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using primers specific for known LXRα target genes involved in lipid metabolism, such as:

    • SREBF1 (Sterol Regulatory Element-Binding Protein 1)

    • FASN (Fatty Acid Synthase)

    • ABCA1 (ATP Binding Cassette Subfamily A Member 1)

    • ABCG1 (ATP Binding Cassette Subfamily G Member 1)

  • Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

3. Data Analysis:

  • Calculate the fold change in gene expression for each target gene in FF-MAS-treated cells relative to the vehicle control using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Cholesterol_Synthesis_Pathway cluster_Kandutsch_Russell Kandutsch-Russell Pathway cluster_Bloch Bloch Pathway Lanosterol Lanosterol 24,25-Dihydrolanosterol 24,25-Dihydrolanosterol Lanosterol->24,25-Dihydrolanosterol DHCR24 FF-MAS FF-MAS Lanosterol->FF-MAS CYP51A1 This compound This compound 24,25-Dihydrolanosterol->this compound CYP51A1 Dihydro T-MAS Dihydro T-MAS This compound->Dihydro T-MAS TM7SF2/LBR Zymostenol Zymostenol Dihydro T-MAS->Zymostenol MSMO1/NSDHL Lathosterol Lathosterol Zymostenol->Lathosterol EBP 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol SC5D Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 T-MAS T-MAS FF-MAS->T-MAS TM7SF2/LBR Desmosterol Desmosterol T-MAS->Desmosterol Multiple Steps Desmosterol->Cholesterol DHCR24 Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA_Reductase HMG-CoA Reductase Statins Statins Statins->HMG-CoA_Reductase Inhibits Dihydro_FF_MAS_Node This compound

Caption: The Cholesterol Biosynthesis Pathway, highlighting the Kandutsch-Russell and Bloch branches.

FF_MAS_LXR_Signaling FF_MAS_ext FF-MAS FF_MAS_cyt FF-MAS FF_MAS_ext->FF_MAS_cyt Cellular Uptake LXR_RXR LXRα/RXR Heterodimer FF_MAS_cyt->LXR_RXR Binds and Activates LXR_target_genes LXR Target Genes (SREBF1, FASN, ABCA1, ABCG1) LXR_RXR->LXR_target_genes Binds to LXRE mRNA mRNA LXR_target_genes->mRNA Transcription Proteins Proteins Biological_Effects Biological_Effects

Caption: The FF-MAS activated LXRα signaling pathway.

Experimental_Workflow Start Start Cell_Culture Culture HepG2 Cells Start->Cell_Culture Treatment Treat with this compound and Controls Cell_Culture->Treatment Radiolabeling Incubate with [¹⁴C]-Acetate Treatment->Radiolabeling Lipid_Extraction Extract Total Lipids Radiolabeling->Lipid_Extraction TLC Separate Cholesterol by TLC Lipid_Extraction->TLC Quantification Quantify Radioactivity TLC->Quantification Data_Analysis Calculate % Inhibition and IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro validation of this compound.

References

Dihydro FF-MAS vs. Dihydro-t-MAS in Sterol Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) and Dihydro Testis Meiosis-Activating Sterol (dihydro-t-MAS), two key intermediates in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis. Understanding the distinct roles and metabolic fates of these molecules is crucial for research into sterol metabolism, reproductive biology, and the development of targeted therapeutics.

Introduction to Sterol Biosynthesis Pathways

Cholesterol, an essential component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is synthesized from lanosterol (B1674476) through two main pathways: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. These pathways differ primarily in the timing of the reduction of the C24-C25 double bond in the sterol side chain. In many tissues, a "modified" Kandutsch-Russell (MK-R) pathway predominates, which is a hybrid of the Bloch and K-R pathways.[1][2] In this modified pathway, demethylation steps characteristic of the Bloch pathway occur before the saturation of the side chain, leading to the formation of dihydro-sterol intermediates.[1]

This compound and Dihydro-t-MAS in the Modified Kandutsch-Russell Pathway

This compound and dihydro-t-MAS are sequential intermediates in the MK-R pathway. The pathway generally proceeds as follows:

  • Dihydrolanosterol (B1674475) is converted to This compound . This reaction is analogous to the conversion of lanosterol to FF-MAS, which is catalyzed by the cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase).[3]

  • This compound is then converted to dihydro-t-MAS . This step is parallel to the conversion of FF-MAS to T-MAS, which is carried out by the enzyme sterol Δ14-reductase.[3]

The subsequent steps involve further demethylations and reductions to ultimately yield cholesterol.

Comparative Analysis: this compound vs. Dihydro-t-MAS

Direct comparative studies on the quantitative levels and biological activities of this compound and dihydro-t-MAS are limited. Much of the existing research has focused on their unsaturated counterparts, FF-MAS and T-MAS, due to their roles in activating meiosis.[4] However, based on their positions in the biosynthetic pathway, we can infer their relative roles.

Quantitative Data Summary

While specific quantitative data comparing the two dihydro-sterols is scarce, studies on sterol flux in different tissues provide insights into the activity of the pathways they are involved in. For instance, in the preputial glands of mice, flux analysis revealed that lanosterol demethylation commences before side-chain saturation, with no detectable incorporation into dihydrolanosterol and dihydro-ff-MAS.[1] This suggests that in certain tissues, the metabolic flux through the this compound intermediate may be significantly lower than through the unsaturated FF-MAS.

The following table summarizes the key enzymatic conversions and their place in the sterol biosynthesis pathway.

Sterol IntermediatePrecursorEnzyme (putative)ProductPathway Step
This compound DihydrolanosterolCYP51 (Lanosterol 14α-demethylase)Dihydro-t-MASKandutsch-Russell / Modified K-R
Dihydro-t-MAS This compoundSterol Δ14-reductaseDownstream intermediatesKandutsch-Russell / Modified K-R

Signaling Pathways and Experimental Workflows

The regulation of the Kandutsch-Russell pathway and the specific roles of its intermediates are areas of active research. The accumulation of pathway intermediates can have significant biological effects. For example, the unsaturated precursor FF-MAS is known to be a ligand for the Liver X Receptor α (LXRα), a key regulator of lipid metabolism.[4] Whether this compound shares this activity is currently unknown.

Experimental Workflow for Sterol Analysis

The quantitative analysis of sterol intermediates like this compound and dihydro-t-MAS is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful technique allows for the sensitive and specific detection of these molecules in complex biological samples.

experimental_workflow sample Biological Sample (Tissue, Cells) extraction Lipid Extraction sample->extraction derivatization Derivatization (optional) extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms data Data Analysis lcms->data

Figure 1: A generalized experimental workflow for the analysis of sterol intermediates.

Modified Kandutsch-Russell Pathway Visualization

The following diagram illustrates the position of this compound and dihydro-t-MAS within the modified Kandutsch-Russell pathway of sterol biosynthesis.

sterol_biosynthesis cluster_bloch Bloch Pathway cluster_kr Kandutsch-Russell Pathway Lanosterol Lanosterol FF_MAS FF-MAS Lanosterol->FF_MAS CYP51 T_MAS T-MAS FF_MAS->T_MAS Δ14-Reductase Dihydro_FF_MAS This compound FF_MAS->Dihydro_FF_MAS DHCR24 Desmosterol Desmosterol T_MAS->Desmosterol ... Dihydro_t_MAS Dihydro-t-MAS T_MAS->Dihydro_t_MAS DHCR24 Lathosterol Lathosterol Desmosterol->Lathosterol DHCR24 Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 Dihydrolanosterol Dihydrolanosterol Dihydrolanosterol->Dihydro_FF_MAS CYP51 Dihydro_FF_MAS->Dihydro_t_MAS Δ14-Reductase Dihydro_t_MAS->Lathosterol ... Lathosterol->Cholesterol DHCR7

Figure 2: Simplified overview of the Bloch and Kandutsch-Russell pathways.

Experimental Protocols

Protocol: Quantification of Sterols by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and dihydro-t-MAS in biological samples. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation (Lipid Extraction)

  • Homogenize tissue samples or collect cultured cells.

  • Perform a lipid extraction using a suitable method, such as a modified Bligh-Dyer or Folch extraction.

  • Incorporate an appropriate internal standard (e.g., a deuterated analog of a related sterol) at the beginning of the extraction to correct for procedural losses.

  • Evaporate the organic solvent under a stream of nitrogen.

2. Derivatization (Optional)

  • To enhance ionization efficiency and chromatographic separation, sterols can be derivatized. A common method is silylation to form trimethylsilyl (B98337) (TMS) ethers.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 or C8 column.

    • Employ a gradient elution with a mobile phase consisting of a mixture of water, methanol, or acetonitrile, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometry (MS):

    • Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and dihydro-t-MAS need to be determined using authentic standards.

4. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard.

  • Generate a standard curve using known concentrations of authentic standards to quantify the amount of this compound and dihydro-t-MAS in the samples.

  • Normalize the results to the initial sample amount (e.g., tissue weight or cell number).

Conclusion

This compound and dihydro-t-MAS are important, yet understudied, intermediates in the modified Kandutsch-Russell pathway of sterol biosynthesis. While direct comparative data are limited, their sequential positions in the pathway suggest distinct, transient roles in the conversion of dihydrolanosterol to cholesterol. The predominance of the modified K-R pathway in many tissues highlights the importance of understanding the flux and regulation of these dihydro-sterol intermediates. Further research, utilizing advanced analytical techniques such as LC-MS/MS, is necessary to fully elucidate their specific biological functions and to quantify their relative abundance in different physiological and pathological states. This knowledge will be invaluable for developing a more complete picture of sterol metabolism and for identifying new targets for therapeutic intervention.

References

Side-by-side comparison of Dihydro FF-MAS from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Dihydro FF-MAS: A Comparative Overview

For researchers and drug development professionals working in reproductive biology and related fields, the quality and consistency of signaling molecules are paramount. Dihydro Follicular Fluid Meiosis-Activating Sterol (this compound), a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis, has garnered attention for its role in oocyte maturation. This guide provides a framework for a side-by-side comparison of this compound from various suppliers, offering detailed experimental protocols and data presentation formats to ensure rigorous evaluation.

While Avanti Polar Lipids is a primary commercial source for this compound, this guide is designed to be a universal tool for comparing its product with any potential future alternatives. The methodologies outlined below will enable researchers to independently assess the purity, identity, and biological activity of this compound from any supplier.

Data Presentation: A Comparative Summary

A crucial first step in comparing different sources of this compound is to organize the available and experimentally determined data into a clear, structured format. The following table provides a template for such a comparison.

ParameterSupplier A (Avanti Polar Lipids)Supplier BSupplier C
Product Number 700177P--
Purity (Supplier's Claim) ≥99% (by TLC)--
Purity (Experimental - HPLC) Report Area %Report Area %Report Area %
Identity (Mass Spectrometry) Confirm m/zConfirm m/zConfirm m/z
Biological Activity (EC50 in Oocyte Maturation Assay) Determine EC50Determine EC50Determine EC50
Formulation Powder--
Storage Conditions -20°C--

Experimental Protocols

To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments to determine the purity, identity, and biological activity of this compound.

Purity and Identity Verification

a) High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient system of methanol (B129727) and water. A common starting point is 95:5 (v/v) methanol:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205-210 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10-20 µL of the sample.

    • Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

  • Data Analysis: Determine the area percent of the main peak relative to the total peak area to quantify purity.

b) Thin-Layer Chromatography (TLC) for Rapid Purity Check

This method provides a quick assessment of purity, as is often cited by suppliers.

  • Plate: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of hexane (B92381) and ethyl acetate, typically in a ratio of 80:20 (v/v).

  • Sample Preparation: Dissolve this compound in chloroform (B151607) or a similar solvent at a concentration of 1 mg/mL.

  • Procedure:

    • Spot a small amount of the sample onto the baseline of the TLC plate.

    • Place the plate in a developing chamber saturated with the mobile phase.

    • Allow the solvent front to move up the plate.

    • Remove the plate and let it dry.

  • Visualization: Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., phosphomolybdic acid) followed by heating. A single spot indicates high purity.

c) Mass Spectrometry (MS) for Identity Confirmation

This protocol confirms the molecular weight of this compound.

  • Instrumentation: A mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an appropriate ionization source (e.g., ESI or APCI).

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent like methanol.

  • Procedure:

    • Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound (C29H48O, MW: 412.69 g/mol ).

Biological Activity Assessment: In Vitro Mouse Oocyte Maturation Assay

The hallmark biological activity of this compound is its ability to induce the resumption of meiosis in oocytes.

  • Oocyte Collection:

    • Stimulate immature female mice (e.g., 21-25 days old) with an intraperitoneal injection of pregnant mare serum gonadotropin (PMSG).

    • After 44-48 hours, isolate cumulus-oocyte complexes (COCs) from the ovaries by puncturing large antral follicles.

    • Mechanically denude the oocytes of cumulus cells to obtain naked oocytes (NkO).

  • In Vitro Culture:

    • Culture the oocytes in a suitable maturation medium (e.g., M16) supplemented with a meiosis inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to maintain them at the germinal vesicle (GV) stage.

    • Prepare a stock solution of this compound in ethanol (B145695) or DMSO.

    • Create a dose-response curve by adding different concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) to the culture medium.

  • Procedure:

    • Incubate the oocytes in the this compound-containing medium for 16-24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Assessment:

    • After the incubation period, assess the stage of meiotic maturation under a microscope.

    • Count the number of oocytes that have undergone germinal vesicle breakdown (GVBD), which indicates the resumption of meiosis.

  • Data Analysis: Calculate the percentage of oocytes that have undergone GVBD at each concentration of this compound. Determine the half-maximal effective concentration (EC50) to quantify the biological activity.

Visualizing the Process: Diagrams

To further clarify the experimental and biological contexts, the following diagrams have been generated.

G cluster_purity Purity & Identity cluster_activity Biological Activity cluster_data Data Comparison P1 HPLC Analysis D1 Tabulate Results P1->D1 P2 TLC Analysis P2->D1 P3 Mass Spectrometry P3->D1 A1 Oocyte Collection A2 In Vitro Culture A1->A2 A3 Maturation Assessment A2->A3 A3->D1 DihydroFFMAS This compound (from each supplier) DihydroFFMAS->P1 Analytical Testing DihydroFFMAS->P2 Analytical Testing DihydroFFMAS->P3 Analytical Testing DihydroFFMAS->A1 Functional Testing

Caption: Experimental workflow for the comparative analysis of this compound.

G cluster_pathway Kandutsch-Russell Pathway cluster_meiosis Oocyte Meiosis Lanosterol Lanosterol DihydroFFMAS DihydroFFMAS Lanosterol->DihydroFFMAS Multiple Steps Lathosterol Lathosterol DihydroFFMAS->Lathosterol Multiple Steps Cholesterol Cholesterol Lathosterol->Cholesterol GVarrest GV Arrest GVBD GV Breakdown (Meiosis Resumption) GVarrest->GVBD DihydroFFMAS_node This compound DihydroFFMAS_node->GVBD Triggers

Caption: Simplified signaling context of this compound.

By employing these standardized protocols and data presentation formats, researchers can confidently evaluate and compare this compound from different suppliers, ensuring the reliability and reproducibility of their experimental results.

A Comparative Guide to Meiosis-Activating Sterols: In Vitro Efficacy of Dihydro FF-MAS and its Alternatives in Oocyte Maturation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro effects of Dihydro FF-MAS and other key alternatives on oocyte meiosis. This analysis is supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.

While the in vivo effects of exogenously administered this compound on meiosis remain largely uncharacterized in published literature, extensive in vitro studies have illuminated its role and that of its parent compound, Follicular Fluid Meiosis-Activating Sterol (FF-MAS), in promoting oocyte maturation. This guide focuses on these in vitro findings, offering a comparative analysis with other potent meiosis-influencing agents.

Unraveling the In Vitro Landscape of Meiotic Resumption

The transition from meiotic arrest to maturation is a critical step in oocyte development. Several compounds have been identified that influence this process in vitro, offering valuable tools for both research and assisted reproductive technologies. This guide will focus on this compound (a derivative of FF-MAS), and compare its effects with C-type Natriuretic Peptide (CNP), Epidermal Growth Factor-like Peptides, and Forskolin (B1673556).

Quantitative Comparison of In Vitro Oocyte Maturation

The following table summarizes the quantitative effects of this compound and its alternatives on key parameters of in vitro oocyte maturation, based on findings from various studies.

CompoundConcentration RangeSpeciesKey OutcomesReference
FF-MAS 1-10 µMHuman, Porcine, MurineIncreased rate of oocytes reaching Metaphase II (MII); Improved cytoplasmic maturation; Decreased oocyte degeneration.[1][2][1][2]
C-type Natriuretic Peptide (CNP) 10-100 nMMurine, YakTemporary meiotic arrest leading to improved synchronization of nuclear and cytoplasmic maturation; Increased blastocyst rate.[3][4][3][4]
Epidermal Growth Factor-like Peptides (Amphiregulin, Epiregulin) 50-100 ng/mLPorcine, MurineStimulation of cumulus expansion and oocyte maturation; Yields oocytes with superior developmental competence.[5][6][5][6]
Forskolin 10-100 µMMurine, RatReversible inhibition of spontaneous meiotic resumption by increasing intracellular cAMP levels.[7][8][9][7][8][9]

Delving into the Mechanisms: Signaling Pathways in Oocyte Maturation

The effects of these compounds on meiosis are mediated by distinct signaling pathways within the oocyte and surrounding cumulus cells.

A key pathway implicated in FF-MAS-induced meiotic resumption is the Mitogen-Activated Protein Kinase (MAPK) cascade.

FF_MAS_Signaling FF-MAS FF-MAS Putative Receptor Putative Receptor FF-MAS->Putative Receptor c-Mos c-Mos Putative Receptor->c-Mos MEK MEK c-Mos->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Meiotic Resumption Meiotic Resumption ERK1/2->Meiotic Resumption IVM_Workflow cluster_collection Oocyte Collection cluster_maturation In Vitro Maturation cluster_assessment Maturation Assessment A Ovarian Stimulation (e.g., PMSG) B Ovary Dissection A->B C Follicle Puncture & Oocyte Retrieval B->C D Wash Oocytes in Handling Medium C->D E Culture in IVM Medium +/- Test Compound (e.g., FF-MAS) D->E F Incubate at 37°C, 5% CO2 for 16-24h E->F G Denude Oocytes (Hyaluronidase) F->G H Assess Nuclear Maturation (Polar Body Extrusion) G->H I Fix and Stain for Spindle/Chromosome Analysis H->I

References

Safety Operating Guide

Proper Disposal of Dihydro FF-MAS: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Dihydro FF-MAS (4,4-dimethyl-cholest-8(9),14-dien-3β-ol), a combustible solid with high water hazardous potential. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Key Safety and Hazard Information

This compound is classified as a combustible solid and is highly hazardous to water.[1][2] Improper disposal can lead to fire hazards and significant environmental contamination. All personnel handling this compound waste must be familiar with its hazards and follow the disposal protocols outlined below.

Hazard ClassificationRatingDescriptionSource
Physical Hazard Combustible Solid (Storage Class 11)The solid material is capable of catching fire and burning.[1][2]
Environmental Hazard Water Hazard Class (WGK) 3Highly hazardous to water. Must not be allowed to enter drains or water sources.[1][2]

Experimental Protocols for Disposal

The primary protocol for the disposal of this compound is to treat it as hazardous chemical waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash.[4][5][6]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., gloves, weighing paper, absorbent pads from spills), in a designated, compatible, and properly sealed waste container.

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (4,4-dimethyl-cholest-8(9),14-dien-3β-ol)".[6]

  • Waste Storage:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area designated for flammable solids.[3]

    • Segregate the waste from incompatible materials such as oxidizers and corrosives.[3]

    • Keep the container tightly closed except when adding waste.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[4][6]

    • Provide the waste manifest with the complete chemical name and hazard information.

Spill Cleanup Protocol:

  • Immediate Actions:

    • Alert personnel in the immediate area and restrict access.

    • Eliminate all ignition sources.[3]

  • Containment and Cleanup:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Carefully sweep up the solid material, avoiding dust generation.[3]

    • Use a non-combustible absorbent material for any solvent used with the this compound.[3]

    • Collect all cleanup materials into the designated hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with an appropriate solvent, and collect the rinsate as hazardous waste.

Empty Container Disposal:

  • Triple Rinsing:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6][7]

    • Collect the rinsate from all three rinses and manage it as hazardous waste.[6]

  • Final Disposal:

    • After triple-rinsing and allowing the container to air dry, deface or remove all labels.[7]

    • The clean, de-labeled container may then be disposed of in the regular trash or recycled, in accordance with institutional policies.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

Dihydro_FF_MAS_Disposal start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol: - Evacuate and secure area - Use appropriate PPE - Clean with non-combustible absorbents - Collect waste is_spill->spill_cleanup Yes is_container Is it an empty container? is_spill->is_container No waste_collection Collect in a labeled, compatible hazardous waste container spill_cleanup->waste_collection waste_storage Store in a cool, dry, segregated area for flammable solids waste_collection->waste_storage contact_ehs Contact EHS or licensed waste disposal contractor for pickup waste_storage->contact_ehs end Proper Disposal Complete contact_ehs->end is_container->waste_collection No (Bulk Waste) triple_rinse Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste. is_container->triple_rinse Yes deface_label Deface or remove all labels triple_rinse->deface_label container_disposal Dispose of clean container in regular trash or recycling deface_label->container_disposal container_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro FF-MAS
Reactant of Route 2
Dihydro FF-MAS

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。